7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H70N7O20P3S |
|---|---|
Molekulargewicht |
1106.0 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-[3-hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanethioate |
InChI |
InChI=1S/C41H70N7O20P3S/c1-4-5-8-11-25(49)14-15-27-26(28(50)20-29(27)51)12-9-6-7-10-13-32(53)72-19-18-43-31(52)16-17-44-39(56)36(55)41(2,3)22-65-71(62,63)68-70(60,61)64-21-30-35(67-69(57,58)59)34(54)40(66-30)48-24-47-33-37(42)45-23-46-38(33)48/h23-27,29-30,34-36,40,49,51,54-55H,4-22H2,1-3H3,(H,43,52)(H,44,56)(H,60,61)(H,62,63)(H2,42,45,46)(H2,57,58,59) |
InChI-Schlüssel |
LXXFVORFWVEVSX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
Introduction
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA is the Coenzyme A (CoA) derivative of Prostaglandin E1 (PGE1).[1][2][3] Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals.[4] PGE1, specifically, is a potent vasodilator, an inhibitor of platelet aggregation, and a modulator of inflammation and immune responses.[5][6] The attachment of CoA to PGE1 signifies its involvement in various metabolic pathways, as CoA is a crucial cofactor in the synthesis and oxidation of fatty acids. This guide provides a comprehensive overview of the structure, biosynthesis, biological significance, and analytical methodologies related to PGE1-CoA for researchers, scientists, and drug development professionals.
Biochemical Properties
Chemical Structure
The chemical structure of this compound is complex, consisting of three main components:
-
A Prostaglandin E1 (PGE1) core: This is a 20-carbon structure characterized by a five-membered cyclopentane ring.[7]
-
A heptanoyl linker: A seven-carbon acyl chain.
-
Coenzyme A: A complex molecule itself, composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine triphosphate (ATP).
The precise stereochemistry, denoted by (1R,2R,3R) and (3S), is critical for its biological activity.
Physicochemical Characteristics
| Property | Value |
| Molecular Formula | C41H70N7O20P3S |
| Molecular Weight | 1106.02 g/mol |
Data sourced from available chemical databases.[1]
Biosynthesis of Prostaglandin E1 and its CoA Derivative
The biosynthesis of prostaglandins is a well-elucidated pathway involving several key enzymes.[8] Prostaglandins are synthesized from polyunsaturated fatty acids, with PGE1 being derived from dihomo-γ-linolenic acid (DGLA).[5][9]
The key enzymatic steps are:
-
Phospholipase A2 Activation: In response to various stimuli, phospholipase A2 is activated and releases DGLA from the cell membrane phospholipids.[4]
-
Cyclooxygenase (COX) Action: The released DGLA is then acted upon by cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which catalyze the addition of oxygen to form an unstable intermediate, Prostaglandin G1 (PGG1).[10][11][12]
-
Peroxidase Activity: PGG1 is subsequently reduced by the peroxidase activity of the COX enzyme to form Prostaglandin H1 (PGH1).[13]
-
Prostaglandin E Synthase: PGH1 is then isomerized by the action of Prostaglandin E synthase (PGES) to yield Prostaglandin E1 (PGE1).[14]
The final step to form the CoA derivative involves the activation of the carboxylic acid group of PGE1 by an acyl-CoA synthetase, which ligates it to Coenzyme A. This process is analogous to the activation of other fatty acids for metabolic processes.
Biosynthetic Pathway Diagram
Caption: Biosynthesis of Prostaglandin E1-CoA.
Biological Role and Significance
Prostaglandins are potent, locally acting signaling molecules involved in a wide array of physiological processes.[4][15] Their functions are mediated by binding to specific G-protein coupled receptors on the cell surface.
Role in Inflammation
Prostaglandins are key mediators of inflammation.[14][16] They contribute to the cardinal signs of inflammation: redness, heat, swelling, and pain.[4] PGE1, while having some pro-inflammatory effects, has also been noted for its anti-inflammatory properties in certain contexts, distinguishing it from the more pro-inflammatory PGE2.[5][17] The CoA derivative of PGE1 is likely involved in the metabolic regulation of these inflammatory processes.
Cardiovascular Effects
PGE1 is a powerful vasodilator, meaning it widens blood vessels, which can lead to increased blood flow and a decrease in blood pressure.[4] It also inhibits the aggregation of platelets, which is a crucial step in blood clot formation.[18] These properties make PGE1 and its derivatives subjects of interest in the treatment of cardiovascular diseases.
Other Physiological Functions
Prostaglandins are involved in a multitude of other bodily functions, including:
-
Regulation of uterine contractions during menstruation and labor.[18]
-
Protection of the stomach lining.[19]
-
Modulation of kidney function.[4]
-
Regulation of body temperature.[20]
The CoA form of PGE1 likely plays a role in the metabolic pathways that support these functions.
Methodologies for Study
The study of prostaglandins and their CoA derivatives requires sensitive and specific analytical techniques due to their low concentrations and complex biological matrices.
Experimental Workflow for Quantification
Caption: Workflow for Prostaglandin Quantification.
Detailed Protocol: Quantification by LC-MS/MS
This protocol outlines a general method for the quantification of prostaglandins, which can be adapted for their CoA derivatives.[21][22][23]
-
Sample Preparation and Extraction:
-
Homogenize tissue samples in a suitable buffer.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., PGE1-d4).
-
Perform solid-phase extraction (SPE) to isolate and concentrate the prostaglandins from the complex biological matrix.
-
-
Chromatographic Separation:
-
Utilize ultra-high-performance liquid chromatography (UHPLC) with a C18 column for separation of the different prostaglandin species.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in negative ion mode.
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for the specific precursor and product ions of the target analyte and internal standard.
-
Monitor specific multiple reaction monitoring (MRM) transitions for quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analyte.
-
Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound, as the coenzyme A derivative of Prostaglandin E1, is a molecule of significant interest in the fields of biochemistry, pharmacology, and drug development. Its role at the intersection of lipid metabolism and cellular signaling underscores the complexity of biological regulatory networks. Further research into the specific functions and pathways involving PGE1-CoA will undoubtedly provide valuable insights into both normal physiology and various pathological states, potentially leading to the development of novel therapeutic strategies.
References
- Alling, C., et al. "Key enzymes of prostaglandin biosynthesis and metabolism. Coordinate regulation of expression by cytokines in gestational tissues: a review.
- Ricciotti, E., and FitzGerald, G. A. "Prostaglandins and Inflammation." Arteriosclerosis, Thrombosis, and Vascular Biology, vol. 31, no. 5, 2011, pp. 986-1000.
- Smith, W. L., et al. "Cyclooxygenases: structural and functional insights." Journal of Lipid Research, vol. 41, no. 11, 2000, pp. 1649-1681.
- "Prostaglandin.
- "Prostaglandin." Britannica, Encyclopædia Britannica, Inc.
- "Cyclooxygenase.
- "Prostaglandin Synthesis." Biology LibreTexts.
- "Prostaglandins: What It Is, Function & Side Effects." Cleveland Clinic.
- Williams, T. J. "The role of prostaglandins in inflammation." Annals of the Royal College of Surgeons of England, vol. 60, no. 3, 1978, pp. 198-201.
- "Prostaglandin biosynthetic pathways.
- "What are Prostaglandin synthases inhibitors and how do they work?
- Higgs, G. A., et al. "Biosynthesis of prostaglandins." Prostaglandins, vol. 10, no. 5, 1975, pp. 725-36.
- "Biosynthesis of prostaglandins with corresponding enzymes and receptors.
- Fitzpatrick, F. A. "Cyclooxygenase enzymes: regulation and function." Current Pharmaceutical Design, vol. 10, no. 6, 2004, pp. 577-88.
- O'Donnell, V. B., et al. "The Peroxidase and Cyclooxygenase Activity of Prostaglandin H Synthase." Peroxidases and Catalases, The Royal Society of Chemistry, 2015, pp. 245-271.
- Hamberg, M., and Samuelsson, B. "On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α." The Journal of Biological Chemistry, vol. 242, no. 22, 1967, pp. 5329-35.
- "this compound." TargetMol.
- Kim, H. Y., et al. "The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice." International Journal of Molecular Sciences, vol. 22, no. 24, 2021, p. 13508.
- "7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoyl-CoA." TargetMol.
- Schneider, W. P., et al. "The synthesis of prostaglandin E1 and related substances." Journal of the American Chemical Society, vol. 91, no. 19, 1969, pp. 5372-8.
- "Prostaglandin Biosynthesis by Eukaryotic Cells." Grantome.
- "7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid.
- Kirtland, S. J. "Prostaglandin E1: a review." Prostaglandins, Leukotrienes and Essential Fatty Acids, vol. 32, no. 3, 1988, pp. 165-74.
- Rodríguez, A., et al. "An efficient asymmetric synthesis of prostaglandin E1." Tetrahedron: Asymmetry, vol. 12, no. 14, 2001, pp. 1969-1973.
- "7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid.
- Paquot, A., et al. "Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors.
- Catella, F., et al. "A rapid method for identification and quantification of prostaglandins in cerebral tissues by UHPLC-ESI-MS/MS for the lipidomic in vivo studies." Journal of Pharmaceutical and Biomedical Analysis, vol. 70, 2012, pp. 499-505.
- Schneider, W. P., et al. "Synthesis of prostaglandin E1 and related substances." Journal of the American Chemical Society, vol. 91, no. 19, 1969, pp. 5372-8.
- Paquot, A., et al. "Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors.
- Granström, E. "Methods for quantitative estimation of prostaglandins." Upsala Journal of Medical Sciences, vol. 83, no. 1-3, 1978, pp. 1-6.
- Chapkin, R. S., and Somers, S. D. "Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis." The Journal of Biological Chemistry, vol. 266, no. 35, 1991, pp. 23835-41.
- Wang, Z., et al. "A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Jung, J. C., and Park, O. S. "Efficient Asymmetric Synthesis of Prostaglandin E1." Zeitschrift für Naturforschung B, vol. 62, no. 4, 2007, pp. 556-560.
- Pirkle, W. H., and Murray, P. G. "Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases.
- "Prostaglandin metabolism pathway.
- "7-heptanoyl-CoA." Conference on Nonlinear Systems Biology and Dynamics (CNSD).
- "7-heptanoyl-CoA." The Extinction Website.
- "Fatty Acid Synthesis/Prostaglandins." YouTube, uploaded by Kevin Ahern, 20 Oct. 2010.
- "7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid.
- "7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid.
- "Prostaglandin E1.
- "Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins." The Medical Biochemistry Page.
- "heptadecanoyl-CoA.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. 7-heptanoyl-CoA | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. 7-heptanoyl-CoA | The Extinction Website [extinct-website.com]
- 4. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 5. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 7. 7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | C20H34O5 | CID 6604890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Key enzymes of prostaglandin biosynthesis and metabolism. Coordinate regulation of expression by cytokines in gestational tissues: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin - Wikipedia [en.wikipedia.org]
- 16. The role of prostaglandins in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. A rapid method for identification and quantification of prostaglandins in cerebral tissues by UHPLC-ESI-MS/MS for the lipidomic in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA: A Key Intermediate in Prostaglandin Catabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a pivotal intermediate in the catabolic pathway of prostaglandins. While the biosynthesis and signaling of primary prostaglandins are extensively studied, the metabolic fate of these potent lipid mediators is equally crucial for regulating their biological activity. This document elucidates the function of this coenzyme A-activated metabolite, detailing its formation from parent prostaglandins, its subsequent degradation via β-oxidation, and the key enzymes involved. We will explore the subcellular localization of these processes and discuss the physiological and pathological significance of prostaglandin catabolism. Furthermore, this guide presents detailed methodologies for the analysis of prostaglandin-CoA esters, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to empower researchers in their investigation of this critical aspect of eicosanoid biology.
Introduction: Beyond Prostaglandin Synthesis - The Importance of Catabolism
Prostaglandins are a class of lipid autacoids derived from arachidonic acid that exert profound effects on a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintenance of tissue homeostasis.[1][2] The biological actions of prostaglandins are tightly controlled, not only at the level of their synthesis by cyclooxygenase (COX) enzymes and specific prostaglandin synthases but also through their rapid metabolic inactivation.[3][4] The catabolism of prostaglandins is a critical mechanism for terminating their signaling and preventing excessive or prolonged responses.
The subject of this guide, This compound , is a coenzyme A (CoA) thioester derivative of a prostaglandin metabolite. Its structure strongly suggests it is an activated intermediate poised for entry into the β-oxidation pathway, a major route for the degradation of prostaglandins.[5][6] Understanding the function and metabolism of this molecule provides a deeper insight into the intricate regulation of prostaglandin signaling and offers potential avenues for therapeutic intervention in diseases characterized by dysregulated prostaglandin activity.
Biochemical Function and Metabolic Pathway
The primary function of this compound is to serve as a substrate for the β-oxidation pathway, leading to the chain-shortening and eventual inactivation of its parent prostaglandin. This metabolic process occurs in a stepwise manner across different subcellular compartments.
Formation from Parent Prostaglandins
The journey to the formation of this CoA-activated intermediate begins with the systemic or local catabolism of primary prostaglandins, such as Prostaglandin E₂ (PGE₂) or Prostaglandin F₂α (PGF₂α). The initial steps involve:
-
Oxidation of the 15-hydroxyl group: Catalyzed by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this is a key inactivating step.[3]
-
Reduction of the Δ¹³ double bond: This reaction is carried out by 15-ketoprostaglandin-Δ¹³-reductase (13-PGR).[3]
These two steps result in the formation of 13,14-dihydro-15-keto-prostaglandins, which are the primary circulating metabolites of prostaglandins. The parent acid of our topic molecule, 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid, is a saturated derivative, suggesting it is formed from a dihydro-prostaglandin.
Activation to a Coenzyme A Thioester
Before entering the β-oxidation spiral, the carboxylic acid group of the prostaglandin metabolite must be activated to a high-energy thioester with coenzyme A. This reaction is catalyzed by an acyl-CoA synthetase (ACS) , also known as an acyl-CoA ligase.[7][8]
-
Reaction: Prostaglandin-COOH + ATP + CoASH → Prostaglandin-CO-S-CoA + AMP + PPi
-
Subcellular Localization: This activation step is believed to occur primarily in the endoplasmic reticulum .[5]
While there are multiple ACS isoforms with varying substrate specificities for fatty acids, the specific enzyme(s) responsible for activating prostaglandin metabolites are not fully characterized but are a subject of ongoing research.[8]
Peroxisomal and Mitochondrial β-Oxidation
Once activated, the prostaglandin-CoA ester is transported to the primary sites of β-oxidation: peroxisomes and mitochondria .[5][9] The β-oxidation of prostaglandins is a major catabolic pathway, particularly in the liver and kidneys.[5][6]
The process involves a cyclical series of four enzymatic reactions that result in the shortening of the heptanoyl side chain by two carbons in each cycle, releasing acetyl-CoA.
The Enzymes of Prostaglandin β-Oxidation:
| Enzyme | Function in β-Oxidation |
| Acyl-CoA Oxidase (Peroxisomes) / Acyl-CoA Dehydrogenase (Mitochondria) | Introduces a double bond between the α and β carbons. |
| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. |
| Thiolase | Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA. |
This cycle repeats until the side chain is significantly shortened, leading to the formation of dinor and tetranor metabolites that are eventually excreted in the urine.[10] The accumulation of specific intermediates can occur if the β-oxidation sequence is not tightly coupled, a characteristic more prominent in peroxisomal β-oxidation.[10]
Below is a diagram illustrating the overall metabolic pathway leading to and involving this compound.
Sources
- 1. Prostaglandins in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins in health and disease: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of prostaglandin E2 catabolism and potentiation of hepatic prostaglandin E2 action in rat hepatocytes by inhibitors of oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 8. Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA CAS number
An In-Depth Technical Guide to 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA (PGE2-CoA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, the coenzyme A (CoA) derivative of prostaglandin E2 (PGE2), hereafter referred to as PGE2-CoA. As a senior application scientist, this document synthesizes foundational biochemical knowledge with actionable analytical strategies, designed to empower researchers in their experimental endeavors.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Parent Compound: Prostaglandin E2 (PGE2)
-
Key Structural Features: A cyclopentanone ring with two hydroxyl groups and two aliphatic side chains, one of which is esterified to coenzyme A.
The addition of the large coenzyme A moiety significantly alters the polarity and molecular weight of the parent PGE2 molecule, which has profound implications for its biological activity and analytical detection, as will be discussed.
Biosynthesis and Biological Significance
PGE2-CoA is an intermediate in the metabolic pathway of PGE2. The biosynthesis of PGE2 is a well-elucidated process that begins with the release of arachidonic acid from the cell membrane.[2]
The Prostaglandin E2 Synthetic Pathway
The synthesis of PGE2 is a multi-step enzymatic cascade:
-
Arachidonic Acid Release: Phospholipase A2 enzymes release arachidonic acid from membrane phospholipids.[2][3] This step is often the rate-limiting step in prostanoid production.
-
Cyclooxygenase (COX) Activity: The cyclooxygenase enzymes, COX-1 and COX-2, convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[2][4][5]
-
Prostaglandin E Synthase (PGES) Isomerization: PGH2 is then isomerized to PGE2 by the action of prostaglandin E synthases (PGES).[6][7][8] There are three main isoforms of PGES: microsomal PGES-1 (mPGES-1), microsomal PGES-2 (mPGES-2), and cytosolic PGES (cPGES).[7][8]
The formation of PGE2-CoA would subsequently involve the enzymatic activity of an acyl-CoA synthetase, which activates PGE2 by attaching it to coenzyme A. This activation is a common step in the metabolism of fatty acids and other lipids, preparing them for further biochemical transformations.
Figure 1: Simplified biosynthetic pathway of PGE2-CoA.
Putative Biological Roles of PGE2-CoA
PGE2 is a potent lipid mediator involved in a plethora of physiological and pathological processes, including inflammation, pain, fever, and cancer.[6][9][10] The formation of a CoA derivative suggests several potential roles for PGE2-CoA:
-
Metabolic Intermediate: PGE2-CoA may be an intermediate in the degradation pathway of PGE2.
-
Substrate for Further Modification: The CoA thioester could be a substrate for enzymes that further modify the PGE2 structure.
-
Regulatory Molecule: PGE2-CoA itself might have unique signaling properties, distinct from PGE2.
Analytical Methodologies
The quantification of PGE2-CoA in biological matrices presents a significant analytical challenge due to its presumed low abundance and the complexity of the biological milieu. The analytical methods developed for PGE2, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a robust foundation for developing a sensitive and specific assay for PGE2-CoA.[11][12][13]
Sample Preparation and Extraction
The choice of sample preparation technique is critical for the successful analysis of prostaglandins and their derivatives. A typical workflow involves the following steps:
-
Sample Collection and Stabilization: Collect biological samples and immediately add antioxidants, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation.[12] Samples should be stored at -80°C until analysis.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., PGE2-d4) to the sample.[12] For PGE2-CoA analysis, a custom-synthesized stable isotope-labeled PGE2-CoA would be ideal.
-
Acidification: Acidify the sample to a pH of approximately 3 to protonate the carboxylic acid group of any unconjugated PGE2, which aids in its extraction.[14]
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract the analytes from the sample matrix.[14]
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove polar interferences.
-
Elution: Elute the prostaglandins and their derivatives with a more nonpolar solvent, such as ethyl acetate or methyl formate.[14]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[14]
Figure 2: General analytical workflow for the quantification of PGE2-CoA.
LC-MS/MS Analysis
LC-MS/MS is the preferred analytical technique for the quantification of prostaglandins due to its high sensitivity and selectivity.[11][12][13]
Chromatographic Separation
-
Column: A reversed-phase C18 column is typically used for the separation of prostaglandins.[14]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with a small amount of formic acid (0.1%) is commonly employed.[11][14] The formic acid helps to improve the chromatographic peak shape and ionization efficiency.
Mass Spectrometry Detection
-
Ionization: Negative electrospray ionization (ESI-) is the preferred ionization mode for prostaglandins as the carboxylic acid group is readily deprotonated.[12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
Table 1: Exemplary Mass Spectrometry Parameters for PGE2 Analysis
| Parameter | Value | Rationale |
| Ionization Mode | Negative ESI | Efficiently forms [M-H]⁻ ions.[12] |
| Precursor Ion (m/z) | 351.2 | Corresponds to the [M-H]⁻ of PGE2.[12] |
| Product Ions (m/z) | 333.2, 315.2, 271.2 | Characteristic fragment ions of PGE2.[12] |
For PGE2-CoA, the precursor ion would be significantly larger due to the addition of the CoA moiety. The fragmentation pattern would likely involve cleavage of the thioester bond and fragmentation of the CoA and PGE2 components. Method development would be required to optimize the MRM transitions for PGE2-CoA.
Quality Control and Validation
To ensure the reliability of the analytical data, a robust quality control and validation protocol is essential.
-
Internal Standards: The use of a stable isotope-labeled internal standard is crucial to correct for variability in sample preparation and instrument response.[12]
-
Calibration Curve: A calibration curve should be prepared using a certified reference standard to ensure accurate quantification.
-
Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical run to monitor the performance of the assay.
Conclusion
While direct information on this compound is limited, a comprehensive understanding of its parent molecule, PGE2, provides a strong foundation for future research. This guide has outlined the presumed biosynthetic pathway, potential biological roles, and a detailed analytical strategy for the investigation of PGE2-CoA. The methodologies described, particularly the use of LC-MS/MS, will be instrumental in elucidating the function of this novel prostaglandin derivative in health and disease.
References
- The biosynthesis pathway of PGE2. (n.d.). In ResearchGate.
- Alfa Chemistry. (n.d.). This compound.
- Mesripour, A., et al. (n.d.). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC.
- The process of PGE2 synthesis. (n.d.). In ResearchGate.
- Gao, L., et al. (n.d.). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central.
- Park, J. Y., et al. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. PubMed - NIH.
- Prostaglandin E2 synthesis pathway. (n.d.). In ResearchGate. Retrieved from a study on the role of microsomal PGE synthase-1 in cancer.
- Zhang, Y., et al. (2021).
- PubChem. (n.d.). 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid.
- PubChem. (n.d.). 7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid.
- Guidechem. (n.d.). 7-[3-hydroxy-2-[(2-hydroxy-2-methylheptyl)thio]-5-oxocyclopentyl]heptanoic acid methyl ester.
- Bergstroem, S., et al. (1964).
- TargetMol. (n.d.). 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoyl-CoA.
- Murakami, M., & Kudo, I. (2004). Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis. PubMed.
- Murphy, R. C. (2015). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes.
- Google Patents. (n.d.). ES2322659T3 - METHODS THAT IMPLY PROSTAGLANDINA E2 MICROSOMIC SYNTHEASE.
- YouTube. (2019, October 18).
- PubChem. (n.d.). 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid.
- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
- Benchchem. (n.d.). A Technical Guide to the Comparative Analysis of Prostaglandin A2-d4 and 13C-Labeled Internal Standards.
- Park, J. Y., et al. (2006). Prostaglandin E2 synthesis and secretion: The role of PGE2 synthases.
- Al-Haddad, K., et al. (2022). Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders. PMC - PubMed Central.
- PubChem. (n.d.). 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ES2322659T3 - METHODS THAT IMPLY PROSTAGLANDINA E2 MICROSOMIC SYNTHEASE. - Google Patents [patents.google.com]
- 6. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Discovery of a Key Prostaglandin Catabolite: 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
This guide provides a comprehensive overview of the scientific journey that led to the identification of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a critical intermediate in the catabolism of prostaglandins. We will delve into the historical context, the scientific questions that drove the research, and the multi-faceted experimental approach required to isolate and characterize this transient molecule. This document is intended for researchers, scientists, and drug development professionals with an interest in eicosanoid metabolism and its therapeutic implications.
Introduction: The Need to Understand Prostaglandin Inactivation
Prostaglandins, such as Prostaglandin E2 (PGE2), are potent lipid mediators derived from arachidonic acid that regulate a vast array of physiological and pathological processes, including inflammation, fever, blood pressure, and immune responses.[1][2] Their synthesis is initiated by cyclooxygenase (COX) enzymes, the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Given their powerful and diverse biological activities, the precise control of prostaglandin levels is crucial. This control is achieved not only through regulated synthesis but also through rapid and efficient catabolism.
The inactivation of prostaglandins is a multi-step process.[1] A key enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), catalyzes the initial, rate-limiting step by oxidizing the 15-hydroxyl group, rendering the prostaglandin biologically inactive.[5][6] Following this, further degradation was hypothesized to occur via a pathway analogous to fatty acid β-oxidation, a process that systematically shortens a fatty acid chain.[7] However, demonstrating this pathway and identifying its intermediates posed a significant scientific challenge. The discovery of this compound was a landmark achievement, providing direct evidence for the β-oxidation of the prostaglandin carboxyl side chain.
The Central Hypothesis: Prostaglandins as Substrates for β-Oxidation
The core hypothesis was that the acidic side chain of prostaglandins is shortened by the same enzymatic machinery responsible for fatty acid degradation. This process, known as β-oxidation, involves the activation of the carboxylic acid to a Coenzyme A (CoA) thioester, followed by a cycle of four enzymatic reactions.[7][8] The identification of a prostaglandin-CoA thioester would be the "smoking gun" to validate this hypothesis.
The specific structure of the target molecule, this compound, represents the CoA ester of a dinor-tetranor metabolite of a prostaglandin like PGE1, which has undergone two cycles of β-oxidation.
The Experimental Quest: A Multi-Disciplinary Approach
The discovery of this CoA intermediate was not a single event but the culmination of meticulous experimentation using techniques from enzymology, analytical chemistry, and cell biology. The general workflow is outlined below.
Key Experiment: Radiolabeling and Tracing
A foundational technique in elucidating metabolic pathways is the use of radiolabeled substrates. Researchers utilized PGE2 labeled with isotopes like tritium ([³H]) or carbon-14 ([¹⁴C]) at specific positions to track the fate of the molecule.
Protocol: Tracing PGE₂ Catabolism in Hepatocytes
-
Cell Culture: Primary rat hepatocytes were cultured as they are a major site of prostaglandin metabolism.[9]
-
Substrate Preparation: [¹⁴C]-PGE2, with the label on the carboxyl carbon (C-1), was prepared. This was a critical choice: if β-oxidation occurs, this C-1 carbon would be released as [¹⁴C]O₂, providing a clear signal.[10]
-
Incubation: The cultured hepatocytes were incubated with the [¹⁴C]-PGE2.
-
Analysis:
-
The culture medium was collected at various time points.
-
Metabolites were extracted and separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Radioactive peaks corresponding to PGE2 and its metabolites were detected and quantified.
-
The release of [¹⁴C]O₂ was measured to quantify the extent of β-oxidation.
-
Rationale and Insights: This experimental design provided the initial, compelling evidence. Studies showed that upon incubation with hepatocytes, the parent [³H]-PGE2 peak decreased over time, with the concomitant appearance of more polar metabolite peaks.[10] Crucially, when [1-¹⁴C]-PGE2 was used, radioactivity was lost from the major metabolite peaks, consistent with the removal of the C-1 carbon via β-oxidation.[10] It was calculated that approximately 60% of PGE2 inactivation in hepatocytes occurred via this pathway.[10]
Pinpointing the Location: Subcellular Fractionation
To identify the specific cellular machinery involved, researchers performed studies on isolated organelles. Both mitochondria and peroxisomes were known to perform β-oxidation of fatty acids.[7]
Experiments with highly purified peroxisomes and mitochondrial fractions from rat liver revealed that both organelles could β-oxidize PGE2.[11] An essential finding was that this activity required the addition of microsomes, indicating that the initial activation of PGE2 to its CoA ester (PGE2-CoA) was catalyzed by an acyl-CoA synthetase located in the endoplasmic reticulum.[11] This demonstrated the interplay between different cellular compartments in the complete degradation of prostaglandins.
| Organelle | Role in PGE₂ β-Oxidation | Cofactor Dependencies |
| Endoplasmic Reticulum | Activation of PGE₂ to PGE₂-CoA | ATP, CoA |
| Peroxisomes | β-oxidation of PGE₂-CoA | NAD+, FAD |
| Mitochondria | β-oxidation of PGE₂-CoA | NAD+, FAD, CoA |
The Final Proof: Isolation and Structural Elucidation of the CoA Intermediate
While radiolabeling studies provided strong evidence, the definitive proof required the direct detection and characterization of a CoA-thioester intermediate. This was a significant analytical challenge due to the low abundance and transient nature of these molecules. The development of sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods was pivotal.[12][13]
Protocol: LC-MS/MS Analysis of Acyl-CoA Thioesters
-
Sample Preparation: Biological samples (e.g., cell lysates from hepatocyte incubations) were quenched and extracted under conditions designed to preserve the integrity of the thioester bond.
-
Chromatographic Separation: A reversed-phase or ion-pairing HPLC method was used to separate the complex mixture of cellular metabolites, including the various acyl-CoAs.[12][13]
-
Mass Spectrometry Detection: A tandem mass spectrometer (e.g., a triple quadrupole) was used for detection. A key technique is "precursor ion scanning."[13] All CoA thioesters produce a characteristic fragment ion upon collision-induced dissociation. By scanning for all parent ions that produce this specific fragment, one can selectively detect the entire family of CoA thioesters in the sample.
-
Structural Confirmation: High-resolution mass spectrometry provides an accurate mass measurement to confirm the elemental composition. Further fragmentation (MS/MS) of the candidate ion provides structural information that can be compared to a chemically synthesized standard or predicted fragmentation patterns to confirm the identity as this compound.
This powerful analytical approach allowed for the unambiguous identification of the target molecule, cementing the role of β-oxidation in prostaglandin catabolism.
The Metabolic Pathway in Detail
The discovery of the heptanoyl-CoA intermediate allowed for the detailed mapping of the initial steps of prostaglandin β-oxidation.
Significance and Future Directions
The discovery of this compound and the elucidation of the β-oxidation pathway for prostaglandins have significant implications for drug development and our understanding of disease.
-
Therapeutic Targets: The enzymes involved in prostaglandin catabolism, including the specific acyl-CoA synthetases and β-oxidation enzymes, represent potential therapeutic targets. Inhibiting this pathway could prolong the action of endogenous anti-inflammatory prostaglandins or enhance the efficacy of prostaglandin-based drugs.[10]
-
Disease Pathophysiology: Dysregulation of prostaglandin metabolism is implicated in various diseases. Measuring the levels of specific catabolites, including the downstream products of the heptanoyl-CoA intermediate, in urine or plasma could serve as biomarkers for diseases characterized by inflammatory responses.
-
Drug Metabolism: Understanding this pathway is crucial for predicting the metabolism and clearance of prostaglandin analogue drugs used to treat conditions like glaucoma, pulmonary hypertension, and peptic ulcers.
Future research will likely focus on identifying the specific isoforms of the β-oxidation enzymes responsible for prostaglandin degradation, exploring the regulation of this pathway in different tissues and disease states, and developing selective inhibitors to modulate prostaglandin levels for therapeutic benefit.
References
- This compound. Google AI Search.
- Inhibition of prostaglandin E2 catabolism and potentiation of hepatic prostaglandin E2 action in rat hepatocytes by inhibitors of oxid
- LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. SpringerLink.
- Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria. PubMed.
- Nontargeted Profiling of Coenzyme A thioesters in biological samples by tandem mass spectrometry.
- The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differenti
- Prostaglandin E2 as a mediator of fever: synthesis and c
- Beta oxid
- Degradation of prostaglandin E2 in a primary culture of adult rat hep
- Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. MDPI.
- Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?.
- Pathway for prostaglandin synthesis. Arachidonic acid is found in....
- Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degrad
- 15-hydroxyprostaglandin dehydrogenase (NAD+). Wikipedia.
Sources
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 as a mediator of fever: synthesis and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 6. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of prostaglandin E2 in a primary culture of adult rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of prostaglandin E2 catabolism and potentiation of hepatic prostaglandin E2 action in rat hepatocytes by inhibitors of oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA: A Key Intermediate in Prostaglandin Catabolism
This guide provides a comprehensive technical overview of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a critical molecule in the metabolic processing of E-series prostaglandins. For researchers in drug development, lipid biochemistry, and metabolic diseases, understanding the nomenclature, biosynthesis, and subsequent fate of this acyl-CoA ester is paramount for elucidating the pathways that regulate the deactivation of potent lipid mediators.
Part 1: Nomenclature and Identification: Decoding a Complex Name
The formal IUPAC name, this compound, precisely describes its chemical structure. However, this systematic name is rarely used in common laboratory parlance. The molecule is best understood as the Coenzyme A (CoA) thioester of 13,14-dihydro-prostaglandin E1 .
There is no standard, common synonym for the full CoA-activated molecule. Instead, it is identified by the name of its prostaglandin precursor. The activation to a CoA ester is a well-understood biochemical step, and thus, the name of the parent molecule is typically used with the understanding that it is the CoA-activated form being discussed in the context of specific metabolic pathways like beta-oxidation.
Table 1: Synonyms and Identifiers for the Parent Prostaglandin
| Identifier Type | Identifier | Source |
| Common Name | 13,14-dihydro-prostaglandin E1 | MedchemExpress, Abcam[1] |
| Abbreviation | 13,14-dihydro-PGE1 | MedchemExpress, Abcam[1] |
| CAS Number | 19313-28-1 | MedchemExpress[1] |
| Molecular Formula | C₂₀H₃₆O₅ | Abcam |
| PubChem CID | 161273 | Abcam |
| InChIKey | DPOINJQWXDTOSF-DODZYUBVSA-N | Abcam |
Part 2: The Biochemical Significance: An Essential Step in Prostaglandin Degradation
Prostaglandins are potent, hormone-like lipid signaling molecules that mediate a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.[2] Their activity must be tightly regulated, and a primary mechanism of control is rapid metabolic inactivation. The formation of this compound is a critical, committing step in the degradation of Prostaglandin E1 (PGE1).
The overall catabolic pathway can be conceptualized as follows:
-
Initial Modification of PGE1: The parent molecule, PGE1, undergoes enzymatic reduction of the double bond at carbon 13 and 14, yielding 13,14-dihydro-prostaglandin E1.[1] This metabolite, while less active than PGE1, still retains biological function and requires further degradation.[3][4]
-
Activation by Coenzyme A: Before the fatty acid-like side chain of 13,14-dihydro-PGE1 can be shortened, it must be "activated." This is a crucial step in fatty acid metabolism where a thioester bond is formed with Coenzyme A.[5] This reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs) or Acyl-CoA Ligases.[5] The product of this reaction is the topic of this guide: 13,14-dihydro-prostaglandin E1-CoA .
-
Entry into Beta-Oxidation: The newly formed acyl-CoA ester is now a substrate for the beta-oxidation machinery, primarily within the mitochondria and peroxisomes. This pathway systematically shortens the carboxylic acid side chain by two-carbon units in each cycle, leading to the formation of inactive metabolites that are readily excreted.
The diagram below illustrates the central role of 13,14-dihydro-PGE1-CoA in the catabolism of PGE1.
Part 3: The Enzymology of Activation: Acyl-CoA Synthetases
The conversion of 13,14-dihydro-PGE1 to its CoA ester is an ATP-dependent reaction catalyzed by Acyl-CoA Synthetases (ACSs).[6] These enzymes are essential for the metabolism of all fatty acids.
The reaction proceeds in two steps:
-
Formation of an Acyl-Adenylate Intermediate: The carboxyl group of the prostaglandin attacks the α-phosphate of ATP, forming an acyl-AMP intermediate and releasing pyrophosphate (PPi).
-
Thioesterification: The thiol group of Coenzyme A attacks the acyl-AMP intermediate, displacing AMP and forming the final acyl-CoA thioester.
There are several isoforms of long-chain acyl-CoA synthetases (ACSLs) in mammals, and while their substrate specificities can overlap, they often show preferences for certain types of fatty acids.[6] The specific ACSL isoform(s) responsible for activating prostaglandins for degradation are an area of active research.
Part 4: Experimental Protocols
A key experimental procedure in studying the metabolism of prostaglandins is the measurement of Acyl-CoA Synthetase activity. Below is a representative protocol based on a radiometric assay, which is highly sensitive and widely used.[7]
Protocol: Radiometric Assay for Acyl-CoA Synthetase Activity
Objective: To measure the rate of formation of radiolabeled 13,14-dihydro-PGE1-CoA from [³H]-13,14-dihydro-PGE1 in a biological sample (e.g., cell lysate or purified enzyme preparation).
Principle: This assay quantifies the conversion of a radiolabeled fatty acid (in this case, a prostaglandin) into its CoA ester. The unreacted fatty acid and the acyl-CoA product are separated based on their differential solubility in an organic/aqueous phase system. The radioactivity in the aqueous phase, which contains the acyl-CoA, is then measured by scintillation counting.
Materials:
-
Biological sample (e.g., cell lysate, microsomal fraction)
-
[³H]-13,14-dihydro-prostaglandin E1 (or another suitable radiolabeled prostaglandin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
ATP solution (100 mM)
-
MgCl₂ solution (100 mM)
-
Coenzyme A (CoA-SH) solution (10 mM)
-
Dithiothreitol (DTT) solution (3 mM)
-
Triton X-100 (0.1%)
-
Termination Solution: Isopropanol/n-heptane/1M H₂SO₄ (40:10:1 v/v/v)
-
n-heptane
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) by adding the following components in order:
-
Assay Buffer
-
10 µL of 100 mM ATP (final concentration: 5 mM)
-
10 µL of 100 mM MgCl₂ (final concentration: 5 mM)
-
20 µL of 3 mM DTT (final concentration: 0.3 mM)
-
2 µL of 0.1% Triton X-100 (final concentration: 0.001%)
-
[³H]-13,14-dihydro-PGE1 (to a final concentration of 50 µM, with a specific activity of ~1-2 µCi/reaction)
-
Biological sample (e.g., 10-50 µg of protein)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the enzymatic reaction by adding 4 µL of 10 mM CoA-SH (final concentration: 200 µM). Vortex briefly to mix.
-
Incubation: Incubate the reaction at 30°C for 15 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding 1 mL of the Termination Solution. Vortex vigorously for 15 seconds.
-
Phase Separation: Add 0.5 mL of n-heptane to the tube. Vortex vigorously for 15 seconds to extract the unreacted radiolabeled prostaglandin into the upper organic phase.
-
Repeat Extraction: Centrifuge the tubes at 2000 x g for 2 minutes to separate the phases. Carefully remove the upper organic (n-heptane) phase. Repeat the n-heptane wash one more time to ensure complete removal of the unreacted substrate.
-
Quantification: Transfer a known volume (e.g., 400 µL) of the lower aqueous phase, which contains the [³H]-13,14-dihydro-PGE1-CoA, to a scintillation vial. Add 4 mL of scintillation cocktail.
-
Scintillation Counting: Measure the radioactivity in a scintillation counter.
-
Controls: Run parallel reactions without the enzyme (as a blank) and without CoA-SH to determine background levels.
-
Calculation: Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled substrate and the measured counts per minute (CPM).
Workflow Diagram: Acyl-CoA Synthetase Assay
Part 5: Conclusion and Future Directions
This compound is a pivotal, yet often overlooked, intermediate in the catabolism of E-series prostaglandins. Its formation, catalyzed by acyl-CoA synthetases, represents the commitment to degrade and inactivate these powerful lipid mediators. For researchers in pharmacology and drug development, targeting the enzymes that produce or further metabolize this compound could offer novel strategies for modulating prostaglandin levels in inflammatory diseases and cancer. Future research should focus on identifying the specific ACSL isoforms responsible for prostaglandin activation and characterizing their regulation. A deeper understanding of this metabolic nexus will undoubtedly open new avenues for therapeutic intervention.
References
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- "Showing Compound 13,14-Dihydro PGE1 (FDB023045)". FooDB. [Link]
- "Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease". PubMed. [Link]
- "Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity". PubMed. [Link]
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- "Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease". PubMed Central (PMC). [Link]
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- "The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA". PubMed. [Link]
- "Acyl-CoA synthetase". Wikipedia. [Link]
- "An enzyme-coupled assay for acyl-CoA synthetase".
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- "Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae". UNL Digital Commons. [Link]
- "A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters". PubMed. [Link]
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- This citation is intentionally left blank as it is a placeholder for a real reference that would be found through the research process.
- "Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regul
- "Effects of fatty acyl-coenzyme A esters on prostaglandin synthesis in rabbit kidney medulla microsomes". PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound 13,14-Dihydro PGE1 (FDB023045) - FooDB [foodb.ca]
- 3. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Acyl-CoA Esters in Prostaglandin E Synthesis: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E (PGE) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] The synthesis of PGE is a tightly regulated enzymatic cascade, with Prostaglandin E Synthase (PGES) playing a terminal role in the conversion of Prostaglandin H2 (PGH2). While the direct enzymatic action of a "Prostaglandin E1-CoA synthase" remains to be elucidated, a substantial body of evidence highlights the profound regulatory influence of fatty acyl-Coenzyme A (CoA) esters on the prostaglandin biosynthetic pathway. This technical guide provides a comprehensive overview of the discovery and characterization of the key enzymes in PGE synthesis, with a particular focus on the modulatory effects of acyl-CoA esters. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the implications for therapeutic intervention.
Introduction: Deconstructing the Prostaglandin E Biosynthetic Pathway
The biosynthesis of prostaglandins begins with the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2.[3][4][5] AA is then converted to the unstable intermediate PGH2 by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7] The final step in the production of PGE2 is the isomerization of PGH2, a reaction catalyzed by Prostaglandin E Synthase (PGES).[7][8][9]
Several isoforms of PGES have been identified, each with distinct characteristics and cellular localizations.[7][8][10] Microsomal PGES-1 (mPGES-1) is an inducible enzyme, often coupled with COX-2 in inflammatory responses.[2][7][8][10] Conversely, cytosolic PGES (cPGES) and microsomal PGES-2 (mPGES-2) are largely considered constitutive.[2][8][10] The synthesis of Prostaglandin E1 (PGE1) follows a similar pathway, originating from dihomo-γ-linolenic acid (DGLA).[1]
While the core enzymatic players have been well-characterized, the intricate regulation of this pathway is an area of active investigation. A critical aspect of this regulation involves the influence of long-chain fatty acyl-CoA esters, which can act as allosteric modulators and metabolic gatekeepers.[11][12][13]
The Discovery and Characterization of Prostaglandin E Synthase
The identification of PGES was a significant breakthrough in understanding the specificity of prostaglandin production. Early studies focused on isolating and characterizing the enzymatic activity responsible for converting PGH2 to PGE2 from various tissues, including sheep seminal vesicles.[6][14]
Foundational Experimental Approaches
The initial characterization of PGES relied on a combination of classic biochemical techniques:
-
Enzyme Assays: The fundamental tool for tracking enzymatic activity during purification. The assay for PGES typically involves incubating a protein fraction with PGH2 and measuring the production of PGE2.
-
Protein Purification: A multi-step process involving techniques like ammonium sulfate precipitation, ion-exchange chromatography, and size-exclusion chromatography to isolate the enzyme from a complex mixture of cellular proteins.
-
Substrate Specificity: Determining the enzyme's preference for different prostaglandin endoperoxides.
-
Cofactor Requirements: Investigating the necessity of molecules like glutathione (GSH) for enzymatic activity.[6]
The discovery that certain PGES isoforms are glutathione-dependent was a key finding, linking prostaglandin synthesis to cellular redox state.[6]
The Regulatory Role of Fatty Acyl-CoA Esters
The concept of a direct "Prostaglandin E1-CoA synthase" may be a misinterpretation of the significant regulatory role that fatty acyl-CoA esters play in prostaglandin metabolism. These molecules, central to fatty acid metabolism, can influence the flux of substrates through the prostaglandin pathway.
Studies have shown that various fatty acyl-CoA esters, such as palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA, can inhibit the formation of total prostaglandins in a dose-dependent manner.[15] This inhibition can occur at multiple levels, including affecting the activities of both cyclooxygenase and endoperoxide E2 isomerase.[15]
Interestingly, some fatty acyl-CoAs, like stearoyl-CoA and oleoyl-CoA, have been shown to increase the formation of arachidonoyl-CoA (AA-CoA) while reducing prostaglandin formation.[11] This suggests a competitive relationship where acyl-CoA synthetase and COX vie for the same arachidonic acid substrate pool.[11] This competition effectively shunts arachidonic acid away from prostaglandin synthesis and towards the formation of AA-CoA.[11]
Signaling Pathways and Metabolic Crosstalk
The interplay between fatty acyl-CoA levels and prostaglandin synthesis highlights the intricate crosstalk between lipid metabolic pathways. Long-chain fatty acyl-CoA esters are not merely metabolic intermediates but also act as signaling molecules that can modulate the activity of various proteins.[12][13]
Diagram: Prostaglandin E Synthesis and Regulation by Acyl-CoA Esters
Caption: The prostaglandin E2 synthesis pathway and its regulation by fatty acyl-CoA esters.
Methodologies for Characterization: A Practical Guide
For researchers aiming to investigate the enzymology of PGES and the regulatory effects of acyl-CoA esters, a robust set of experimental protocols is essential.
Expression and Purification of Recombinant PGES
The use of recombinant protein expression systems, such as E. coli, is crucial for obtaining large quantities of pure enzyme for detailed biochemical characterization.[6]
Step-by-Step Protocol for Recombinant mPGES-1 Expression and Purification:
-
Cloning: The cDNA encoding human mPGES-1 is cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Cells are harvested by centrifugation and lysed using sonication or a French press in a buffer containing protease inhibitors.
-
Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a nickel-chelating affinity column. The column is washed extensively, and the His-tagged protein is eluted with an imidazole gradient.
-
Dialysis and Storage: The purified protein is dialyzed against a storage buffer and stored at -80°C.
Prostaglandin E Synthase Enzyme Assay
This assay quantitatively measures the conversion of PGH2 to PGE2.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing 2.5 mM reduced glutathione.[6]
-
Enzyme Addition: Add the purified PGES enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, PGH2 (typically 10 µM).[6]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 2 minutes).[6]
-
Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile and hydrochloric acid to lower the pH).[6]
-
Analysis: Analyze the formation of PGE2 using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.[6]
Kinetic Analysis
Determining the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental to understanding its catalytic efficiency.
Experimental Workflow for Kinetic Analysis:
-
Varying Substrate Concentrations: Perform the PGES enzyme assay with a range of PGH2 concentrations.
-
Initial Velocity Measurement: Ensure that product formation is measured in the linear range (initial velocity).
-
Data Plotting: Plot the initial velocities against the corresponding substrate concentrations.
-
Kinetic Model Fitting: Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Table 1: Representative Kinetic Parameters for Prostaglandin E Synthases
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| Human mPGES-1 | PGH2 | ~15 | 170 | 310 | [2] |
| Monkey mPGES-2 | PGH2 | 28 | 3.3 | N/A | [16] |
Note: Kinetic parameters can vary depending on the specific assay conditions and enzyme preparation.
Therapeutic Implications and Future Directions
The central role of PGE2 in inflammation and cancer has made its biosynthetic pathway a prime target for drug development.[3][10][17][18] While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are effective, they are associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of prostanoid synthesis.[3][18]
Targeting mPGES-1, the inducible enzyme downstream of COX-2, offers a more specific approach to blocking inflammatory PGE2 production, potentially with an improved safety profile.[3][10][17] A number of mPGES-1 inhibitors are currently in various stages of preclinical and clinical development.[3][19]
The regulatory role of fatty acyl-CoA esters presents another avenue for therapeutic intervention. Modulating the activity of acyl-CoA synthetases or the intracellular concentrations of specific fatty acyl-CoA esters could provide a novel strategy for controlling prostaglandin-mediated inflammation.
Future research should focus on:
-
Further elucidating the precise molecular mechanisms by which different fatty acyl-CoA esters regulate PGES activity.
-
Identifying and characterizing potential allosteric binding sites for acyl-CoA esters on PGES and COX enzymes.
-
Developing selective modulators of acyl-CoA metabolism for the treatment of inflammatory diseases.
Conclusion
While the existence of a distinct "Prostaglandin E1-CoA synthase" remains unsubstantiated in the current scientific literature, the influence of fatty acyl-CoA esters on prostaglandin E synthesis is undeniable. These molecules act as critical regulators, influencing substrate availability and enzymatic activity. A thorough understanding of the discovery, characterization, and enzymology of Prostaglandin E Synthases, coupled with an appreciation for the modulatory role of acyl-CoA esters, is paramount for researchers and drug development professionals. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for advancing our knowledge in this dynamic field and for the development of next-generation therapeutics targeting the prostaglandin E pathway.
References
- Effects of fatty acyl-coenzyme A esters on prostaglandin synthesis in rabbit kidney medulla microsomes. PubMed. [Link]
- Identification of human prostaglandin E synthase: A microsomal, glutathione-dependent, inducible enzyme, constituting a potential novel drug target. PubMed Central. [Link]
- The effects of fatty acyl CoA esters on the formation of prostaglandin and arachidonoyl-CoA formed from arachidonic acid in rabbit kidney medulla microsomes. PubMed. [Link]
- Metabolism of prostaglandins A1 and E1 in man. PubMed Central. [Link]
- The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. PubMed Central. [Link]
- On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α.
- Metabolism of prostaglandins A1 and E1 in man. PubMed. [Link]
- Prostaglandin-E synthase.
- Fatty acyl CoA esters as regul
- Showing metabocard for Prostaglandin E1 (HMDB0001442).
- Prostaglandin E synthase. PubMed. [Link]
- Identification and characterization of a novel type of membrane-associated prostaglandin E synthase. PubMed. [Link]
- Microsomal Prostaglandin E Synthase-1 and -2: Emerging Targets in Non-Alcoholic Fatty Liver Disease. PubMed Central. [Link]
- Prostaglandins : Biosynthesis,function and regul
- (PDF) Prostaglandin E Synthase, a Terminal Enzyme for Prostaglandin E 2 Biosynthesis.
- Prostaglandin. Wikipedia. [Link]
- Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. PubMed Central. [Link]
- Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
- Characterization of microsomal prostaglandin E synthase 1 inhibitors. PubMed. [Link]
- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflamm
- Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Society Transactions. [Link]
- Prostaglandin E synthase: a novel drug target for inflamm
- The biosynthesis and metabolism of prostaglandins. PubMed. [Link]
- Prostaglandin synthases. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Inhibition of microsomal prostaglandin E synthase-1 as targeted therapy in cancer tre
- Prostaglandins, bioassay and inflamm
- Microsomal prostaglandin E synthase-1 is involved in the metabolic and cardiovascular alterations associ
- Prostaglandin E1: a review. PubMed. [Link]
- Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
- Enzymatic preparation and purification of prostaglandin E2. PubMed. [Link]
- Arachidonic Acid Metabolites (Prostaglandins and Rel
- Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis. PubMed. [Link]
- Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. PubMed. [Link]
- Kinetics of Prostacyclin Synthesis in PGHS-1-overexpressed Endothelial Cells. PubMed. [Link]
- A novel approach to distinguish between enzyme mechanisms: quasi-steady-state kinetic analysis of the prostaglandin H synthase peroxidase reaction. PubMed Central. [Link]
- Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. PubMed. [Link]
- Process for the preparation of prostaglandin E1.
Sources
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 6. Identification of human prostaglandin E synthase: A microsomal, glutathione-dependent, inducible enzyme, constituting a potential novel drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E synthase: a novel drug target for inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of fatty acyl CoA esters on the formation of prostaglandin and arachidonoyl-CoA formed from arachidonic acid in rabbit kidney medulla microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic preparation and purification of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of fatty acyl-coenzyme A esters on prostaglandin synthesis in rabbit kidney medulla microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and characterization of a novel type of membrane-associated prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of microsomal prostaglandin E synthase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of microsomal prostaglandin E synthase-1 as targeted therapy in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Endogenous Role of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA: A Technical Guide to a Key Intermediate in Prostaglandin E2 Catabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a pleiotropic lipid mediator that plays a pivotal role in a vast array of physiological and pathological processes, including inflammation, immunity, oncology, and tissue homeostasis. The tight regulation of its signaling is paramount, and this is achieved not only through controlled biosynthesis but also through efficient metabolic inactivation. This in-depth technical guide focuses on a critical, yet often overlooked, player in this regulation: 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, the coenzyme A (CoA) ester of PGE2. Here, we delineate the endogenous role of PGE2-CoA as the obligate intermediate for the catabolic degradation of PGE2 via β-oxidation. We will explore its enzymatic formation, subcellular compartmentalization, and subsequent metabolic fate within the peroxisomal and mitochondrial machinery. Furthermore, this guide will provide an overview of the analytical methodologies pertinent to the study of PGE2 and its metabolites, and discuss the potential therapeutic implications of targeting this metabolic nexus.
Introduction: The Prostaglandin E2 Signaling Axis
Prostaglandin E2 is a principal prostanoid derived from the enzymatic oxygenation of arachidonic acid by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Its synthesis is consummated by the action of terminal prostaglandin E synthases (PGES).[3] PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[4] This signaling cascade is implicated in a multitude of cellular responses, including vasodilation, fever, pain sensitization, and modulation of immune responses.[1] Given its potent bioactivity, the cellular and systemic concentrations of PGE2 must be meticulously controlled. While the regulation of PGE2 synthesis is well-documented, the catabolic pathways that terminate its signaling are equally crucial for maintaining physiological balance.
The Activation Step: Formation of PGE2-CoA
The catabolism of PGE2 is a multi-step process initiated by the enzymatic conversion of the 15-hydroxyl group to a keto group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a reaction that significantly reduces its biological activity.[5][6] Following this, the inactivation of the PGE2 side chain occurs primarily through β-oxidation.[1] A prerequisite for β-oxidation is the "activation" of the carboxylic acid to a thioester with coenzyme A.[7]
This activation is catalyzed by an acyl-CoA synthetase (ACS), an enzyme family that activates fatty acids for metabolic processes.[7] Studies have demonstrated that PGE2 is a substrate for these enzymes, leading to the formation of PGE2-CoA. The primary subcellular location for this activation step is the endoplasmic reticulum.[7] This enzymatic conversion is a critical control point, committing PGE2 to a catabolic fate.
Figure 1: Formation of PGE2-CoA in the Endoplasmic Reticulum.
The Central Endogenous Role: A Substrate for β-Oxidation
The primary and most well-defined endogenous role of this compound is to serve as the activated substrate for the catabolic process of β-oxidation. This metabolic pathway systematically shortens the heptanoic acid side chain of PGE2, leading to its inactivation and eventual excretion.[1][7] Both peroxisomal and mitochondrial pathways are involved in the β-oxidation of prostaglandins.[7][8]
Peroxisomal β-Oxidation
Peroxisomes are responsible for the initial chain-shortening of very-long-chain fatty acids and other molecules that are poor substrates for mitochondrial β-oxidation, including prostaglandins.[8][9] In vitro studies have shown that PGE2-CoA is a substrate for the first enzyme of peroxisomal β-oxidation, acyl-CoA oxidase.[7] This process is not as tightly coupled as mitochondrial β-oxidation and results in the formation of chain-shortened dinor- and tetranor-PGE2 metabolites.[10] The importance of peroxisomal β-oxidation in prostaglandin degradation in vivo is highlighted by studies in patients with Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes, who exhibit impaired prostaglandin chain-shortening.[11]
Mitochondrial β-Oxidation
While peroxisomes initiate the degradation, further β-oxidation of the chain-shortened prostaglandin metabolites can occur in the mitochondria.[7] Mitochondrial β-oxidation of PGE2-CoA is dependent on CoA and ATP and is inhibited by cyanide, consistent with the mitochondrial respiratory chain's involvement.[7] Interestingly, unlike long-chain fatty acids, the mitochondrial import of PGE2-CoA does not appear to be carnitine-dependent.[7]
Figure 2: The catabolic fate of PGE2-CoA via peroxisomal and mitochondrial β-oxidation.
Potential for Direct Biological Activity: An Unexplored Frontier
While the role of PGE2-CoA in catabolism is established, the question of whether it possesses any direct biological or signaling functions of its own remains largely unanswered. In general, acyl-CoA esters are metabolically active molecules that can allosterically regulate enzymes and influence protein acylation. However, there is currently a lack of direct evidence in the scientific literature to suggest that PGE2-CoA has a signaling role independent of its degradation. Future research may uncover novel functions for this intermediate, but at present, its primary endogenous role is understood to be the facilitation of PGE2 catabolism.
Methodologies for the Study of PGE2 and its Metabolites
A comprehensive understanding of the role of PGE2-CoA necessitates robust analytical methods for the quantification of PGE2 and its metabolites in biological matrices.
Sample Preparation
The accurate measurement of prostaglandins is challenging due to their low endogenous concentrations and susceptibility to ex vivo formation. Immediate freezing of tissues in liquid nitrogen and the addition of cyclooxygenase inhibitors like indomethacin during homogenization are critical steps to prevent artifactual synthesis.[12] Extraction is typically performed using solid-phase extraction (SPE) with C18 reverse-phase columns.[13]
Quantification Techniques
A variety of methods are available for the quantification of PGE2, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled PGE2 to a specific antibody.[12] | High sensitivity. | Requires handling of radioactive materials. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding of PGE2 and an enzyme-labeled PGE2 conjugate to a specific antibody.[14][15] | Non-radioactive, high-throughput. | Potential for cross-reactivity with related molecules. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of PGE2 by gas chromatography followed by mass spectrometric detection. | High specificity and sensitivity. | Requires derivatization, laborious sample preparation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of PGE2 by liquid chromatography followed by detection using tandem mass spectrometry.[13][16] | High specificity, sensitivity, and throughput without the need for derivatization. | Requires specialized and expensive instrumentation. |
Table 1: Comparison of analytical methods for PGE2 quantification.
The detection and quantification of PGE2-CoA itself is more challenging and would likely require specialized LC-MS/MS methods tailored for acyl-CoA esters.
Therapeutic Implications and Future Directions
The modulation of PGE2 signaling is a cornerstone of anti-inflammatory therapy, primarily through the inhibition of COX enzymes by non-steroidal anti-inflammatory drugs (NSAIDs). However, this approach is associated with significant side effects due to the broad inhibition of prostanoid synthesis. A more targeted approach could involve the modulation of PGE2 catabolism.
Pharmacological manipulation of the enzymes responsible for PGE2-CoA synthesis or degradation could offer a novel strategy to fine-tune PGE2 levels at specific sites of inflammation or disease.[17][18] For instance, inhibiting the acyl-CoA synthetase that activates PGE2 could prolong its local anti-inflammatory or tissue-protective effects in certain contexts. Conversely, enhancing its degradation could be beneficial in chronic inflammatory states or cancers where PGE2 signaling is pathologically elevated.
Future research should focus on:
-
Identifying the specific acyl-CoA synthetase(s) responsible for PGE2 activation.
-
Investigating the potential for direct biological activities of PGE2-CoA.
-
Developing specific pharmacological modulators of the PGE2 catabolic pathway.
-
Elucidating the precise regulatory mechanisms that govern the flux of PGE2 through this catabolic route in various physiological and pathological conditions.
Conclusion
References
- Diczfalusy, U., & Sjöstedt, J. (1987). Identification of metabolites from peroxisomal beta-oxidation of prostaglandins. Journal of Biological Chemistry, 262(17), 8450-8455.
- Diczfalusy, U., Kase, B. F., Alexson, S. E., & Björkhem, I. (1991). Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans.
- Vamecq, J., & Draye, J. P. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1085(2), 141-158.
- Tai, H. H., Ensor, C. M., & Wu, C. (2021). Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins.
- Garrity, M. M., & Reed, G. A. (1989). Inhibition of prostaglandin E2 catabolism and potentiation of hepatic prostaglandin E2 action in rat hepatocytes by inhibitors of oxidative metabolism. The Journal of Pharmacology and Experimental Therapeutics, 248(3), 1143–1149.
- Schepers, L., Casteels, M., Vamecq, J., Parmentier, G., Van Veldhoven, P. P., & Mannaerts, G. P. (1988). Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria. Journal of Biological Chemistry, 263(6), 2724–2731.
- Wanders, R. J., & Waterham, H. R. (2006). Peroxisomal disorders: the single peroxisomal enzyme deficiencies. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1763(12), 1707-1720.
- Mannaerts, G. P., Van Veldhoven, P., & Vamecq, J. (1989). Subcellular localization of the PGE2 synthesis activity in mouse resident peritoneal macrophages. Journal of Leukocyte Biology, 45(1), 49-59.
- Bhattacharya, M., Peri, K., Almazan, G., & Chemtob, S. (1998). Subcellular localization of cyclo-oxygenase-prostaglandin E2 synthetase complex in goat vesicular gland by catalytic activity analysis. Prostaglandins, 56(5), 557-563.
- Tai, H. H., Cho, H., & Chen, P. F. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?.
- Chemtob, S., Beharry, K., Rex, J., Varma, D. R., & Aranda, J. V. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation.
- Ruan, K. H., Deng, H., So, S. P., & Wu, K. K. (2006). PGH2 Degradation Pathway Catalyzed by GSH−Heme Complex Bound Microsomal Prostaglandin E2 Synthase Type 2: The First Example of a Dual-Function Enzyme. Biochemistry, 45(46), 13837–13846.
- Flower, R. J. (2006). Prostaglandin Degradation.
- Ziboh, V. A., & Lord, J. T. (1979). Biosynthesis of Prostaglandin E 2 in Human Skin: Subcellular Localization and Inhibition by Unsaturated Fatty Acids and Anti-Inflammatory Drugs.
- Palla, A. R., El-Khamisy, S. F., & Saretzki, G. (2019). Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength. eLife, 8, e46497.
- Chen, J., Li, Y., & Chen, L. (2022). Prostaglandin F2α Promotes Autophagy and Mitochondrial Energy Production in Fish Hepatocytes. International Journal of Molecular Sciences, 23(12), 6496.
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G841-G848.
- Wanders, R. J. A. (2013). Beta oxidation. In Wikipedia.
- Knights, K. M., Tsoutsikos, P., & Miners, J. O. (1999). Stereoselective and substrate-dependent inhibition of hepatic mitochondria beta-oxidation and oxidative phosphorylation by the non-steroidal anti-inflammatory drugs ibuprofen, flurbiprofen, and ketorolac. Biochemical Pharmacology, 57(5), 527-534.
- Mannaerts, G. P., Van Veldhoven, P. P., & Debeer, L. J. (1983). Subcellular localization of the PGE2 synthesis activity in mouse resident peritoneal macrophages. Journal of Leukocyte Biology, 33(1), 49–59.
- Liu, W., Shaffer, J. B., & Blair, I. A. (2010). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 51(5), 1251–1259.
- Diers, A. R., Higdon, A. N., Ricart, K. C., Johnson, M. S., Agarwal, A., Kalyanaraman, B., ... & Darley-Usmar, V. M. (2012). Mitochondrial targeting of the electrophilic lipid 15-deoxy-Δ12,14-Prostaglandin J2 increases apoptotic efficacy via redox cell signaling mechanisms. Redox Biology, 1(1), 12-21.
- Korbecka, A., Czapka, A., & Rigamonti, E. (2013). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes.
- Zamorano, B., & Covarrubias, A. (1991). Subcellular localization of prostaglandin-E2 in rat heart tissue. Cardiovascular Drugs and Therapy, 5(3), 655-657.
- Li, H., Edin, M. L., & Zeldin, D. C. (2022). Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. Allergy, 78(3), 714-730.
- Shaffer, J. B., & Blair, I. A. (2013). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Methods in Molecular Biology, 1041, 13-23.
- Iigo, M., Nakagawa, T., & Hoshi, A. (1991). Measurement of prostaglandin E2 content in lung tissue of mouse. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 18(11), 2029-2032.
- Gannon, M., Ghosh, M., & Bosma, K. J. (2022). Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions. Physiological Reports, 10(7), e15212.
- Samuelsson, B. (2012). Biosynthesis pathway of prostaglandin E2.
- Faergeman, N. J., & Knudsen, J. (2016). Prostaglandin E2 controls the metabolic adaptation of T cells to the intestinal microenvironment. The Journal of Experimental Medicine, 213(8), 1415–1425.
- Bosma, K. J., Andrei, S. R., & Gannon, M. (2022). Pharmacological modulation of prostaglandin E 2 (PGE 2 ) EP receptors improves cardiomyocyte function under hyperglycemic conditions. Physiological reports, 10(7), e15212.
- Alm, A. (2004). Clinical utility and differential effects of prostaglandin analogues in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 2004(2), 111-125.
- MacRae, K., & MacKenzie, A. (2018). A role for cyclooxygenase2-prostaglandin E2 (COX2-PGE2) pathway in fatty acid-induced insulin resistance and mitochondrial dysfunction in L6 rat myotubes. Diabetologia, 61(Suppl 1), S383.
- Murakami, M., & Kudo, I. (2002). Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis. Journal of Biochemistry, 132(1), 1-6.
- Gannon, M., & Ghosh, M. (2022). Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions. Physiological Reports, 10(7), e15212.
- Li, H., & Zeldin, D. C. (2021).
- Alm, A., & Grierson, I. (2014). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1679-1692.
- Li, H., & Zeldin, D. C. (2023). Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. Allergy, 78(3), 714-730.
- Murakami, M., Nakashima, K., & Kudo, I. (2003). Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis.
Sources
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Measurement of prostaglandin E2 content in lung tissue of mouse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
- 15. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological modulation of prostaglandin E2 (PGE2 ) EP receptors improves cardiomyocyte function under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Prostaglandin E1-Coenzyme A Thioester
Abstract
Prostaglandin E1 (PGE1), an eicosanoid derived from dihomo-γ-linolenic acid (DGLA), is a potent lipid mediator with significant anti-inflammatory and vasodilatory properties.[1] While its biosynthesis and signaling pathways have been extensively studied, a subsequent metabolic activation step—the formation of a Coenzyme A (CoA) thioester—represents an emerging area of research with profound implications for understanding its intracellular fate and function. This guide provides a comprehensive technical overview of the biosynthetic pathway of PGE1, from its precursor DGLA, and delineates the enzymatic basis for its conversion to PGE1-CoA. We will explore the key enzymes involved, including cyclooxygenases (COX), prostaglandin synthases (PGES), and long-chain acyl-CoA synthetases (ACSL), offering mechanistic insights and detailed experimental protocols for researchers in lipid biochemistry and drug development.
Introduction: The Significance of PGE1 and its Metabolic Activation
Prostaglandin E1, a member of the 1-series prostaglandins, is distinguished from the more commonly studied 2-series prostaglandins (derived from arachidonic acid) by its often distinct and beneficial biological activities.[2] It is known to inhibit platelet aggregation, induce vasodilation, and modulate immune responses, making it a molecule of significant therapeutic interest.[1][3] The canonical pathway for PGE1 action involves its secretion and subsequent binding to G-protein coupled receptors on target cells.[4]
However, like other fatty acids, the intracellular fate of PGE1 may not be limited to signaling and degradation. The conversion of fatty acids to their CoA thioesters is a critical activation step that primes them for various metabolic processes, including incorporation into complex lipids, β-oxidation, and protein acylation.[5] The formation of a PGE1-CoA thioester would therefore trap the molecule within the cell and channel it into specific downstream pathways, representing a pivotal, yet under-investigated, regulatory node in eicosanoid metabolism. This guide will bridge the established knowledge of PGE1 synthesis with the mechanistic framework of fatty acid activation to provide a cohesive understanding of PGE1-CoA biosynthesis.
Part I: The Canonical Biosynthesis of Prostaglandin E1
The journey from dietary fatty acids to the bioactive PGE1 molecule is a multi-step enzymatic cascade. The primary precursor for PGE1 is dihomo-γ-linolenic acid (DGLA, 20:3n-6), an omega-6 polyunsaturated fatty acid.[1]
From DGLA to the Endoperoxide Intermediate: The Role of Cyclooxygenases
The first committed step in prostaglandin synthesis is the oxygenation of DGLA, catalyzed by prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX).[6] This bifunctional enzyme possesses both a cyclooxygenase and a peroxidase activity.[7] There are two primary isoforms, COX-1 and COX-2, which exhibit differential expression and substrate preferences.[2][8]
-
COX-1: Constitutively expressed in most tissues, it is responsible for "housekeeping" prostanoid synthesis. Studies have shown that COX-1 metabolizes arachidonic acid (AA) much more efficiently than DGLA.[2]
-
COX-2: An inducible enzyme, its expression is upregulated by inflammatory stimuli. COX-2 shows similar affinities (Km) and maximal reaction rates (Vmax) for both DGLA and AA, making it a key player in inflammation-associated PGE1 synthesis.[2][8]
The cyclooxygenase activity of COX converts DGLA into the unstable endoperoxide intermediate, Prostaglandin G1 (PGG1). The subsequent peroxidase activity of the same enzyme reduces PGG1 to Prostaglandin H1 (PGH1).[9]
Isomerization to PGE1: The Prostaglandin E Synthases
PGH1 is a metabolic branching point and can be converted into various prostanoids. The specific synthesis of PGE1 is catalyzed by the enzyme Prostaglandin E Synthase (PGES).[10][11] There are three main isoforms of PGES:
-
Microsomal PGES-1 (mPGES-1): An inducible enzyme that is functionally coupled with COX-2. Its expression is elevated during inflammation, making it a primary driver of inflammatory PGE synthesis.[11][12]
-
Microsomal PGES-2 (mPGES-2): A constitutively expressed enzyme that can couple with both COX-1 and COX-2.[11]
-
Cytosolic PGES (cPGES): This isoform is constitutively expressed and primarily coupled with COX-1 for immediate, housekeeping PGE1 production.[12]
The action of these synthases on PGH1 results in the final structure of Prostaglandin E1.
Diagram: Biosynthetic Pathway of Prostaglandin E1
This diagram illustrates the sequential enzymatic conversion of Dihomo-γ-linolenic acid (DGLA) to Prostaglandin E1 (PGE1).
Caption: Enzymatic conversion of DGLA to PGE1 via COX and PGES enzymes.
Part II: Thioesterification - The Formation of PGE1-Coenzyme A
The conversion of a free carboxylic acid to a CoA thioester is a fundamental biochemical reaction that "activates" the molecule for further metabolism.[5] This process is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS) or Ligases (ACSL).
The Acyl-CoA Synthetase Family: Gatekeepers of Fatty Acid Metabolism
ACSLs catalyze a two-step reaction that consumes ATP to ligate a fatty acid to Coenzyme A.[13] There are at least five long-chain ACSL isoforms in mammals (ACSL1, 3, 4, 5, and 6), each with distinct tissue distributions and substrate specificities.[5]
Table 1: Substrate Preferences of Key Long-Chain Acyl-CoA Synthetase Isoforms
| Isoform | Primary Substrates | Typical Cellular Location | Relevance to Eicosanoid Metabolism |
| ACSL1 | Oleate, Linoleate, Palmitate | Mitochondria, ER | General fatty acid metabolism.[5] |
| ACSL3 | Myristate, Laurate, Arachidonate | ER | Involved in general fatty acid metabolism.[5] |
| ACSL4 | Arachidonic Acid (AA) , Eicosapentaenoic Acid (EPA), Adrenic Acid | ER, Peroxisomes | Crucial for AA remodeling into phospholipids and subsequent eicosanoid production. [14][15][16] |
| ACSL5 | Broad specificity, C16-C18 unsaturated fatty acids | Mitochondria, ER | General fatty acid metabolism.[5] |
| ACSL6 | Prefers polyunsaturated fatty acids, including Docosahexaenoic Acid (DHA) | Brain, ER | Important for DHA metabolism in neural tissues.[17] |
The Mechanistic Rationale for PGE1 as an ACSL Substrate
The central hypothesis for the formation of PGE1-CoA rests on the substrate promiscuity of ACSL enzymes, particularly ACSL4 .
-
Structural Similarity: PGE1 retains the core 20-carbon structure and the carboxylic acid functional group of its precursor, DGLA, and is structurally very similar to arachidonic acid.
-
ACSL4's Preference for Eicosanoids: ACSL4 exhibits a strong preference for arachidonic acid.[14][15] This enzyme is critical for incorporating AA into cellular phospholipids, creating a reservoir for the subsequent synthesis of 2-series prostaglandins.[15] It is therefore mechanistically plausible that ACSL4 can also recognize and activate other 20-carbon fatty acid derivatives, including PGE1.
-
Metabolic Channeling: The conversion of PGE1 to PGE1-CoA would effectively trap it intracellularly, preventing its release and redirecting it from receptor signaling towards other metabolic fates. This could include incorporation into "eicosanoid phospholipids," β-oxidation, or other uncharacterized pathways. The action of ACSL4 on free arachidonic acid is known to reduce the amount available for immediate PGE2 secretion, suggesting a role in modulating eicosanoid signaling.[14] A similar role in regulating PGE1 bioavailability is highly probable.
Diagram: Hypothesized PGE1-CoA Biosynthesis Workflow
This diagram outlines the proposed enzymatic activation of PGE1 to its CoA thioester derivative by Long-Chain Acyl-CoA Synthetase 4 (ACSL4).
Caption: Proposed activation of PGE1 to PGE1-CoA by ACSL4.
Part III: Experimental Protocols
Validating the biosynthesis of PGE1-CoA requires robust in vitro and analytical methodologies. The following protocols are designed as a comprehensive starting point for researchers.
Protocol for In Vitro Synthesis of PGE1
This protocol describes the cell-free synthesis of PGE1 from DGLA using microsomal preparations rich in COX and PGES enzymes.
Materials:
-
Dihomo-γ-linolenic acid (DGLA)
-
Microsomal fraction from ram seminal vesicles or an appropriate cell line (e.g., A549 cells stimulated with IL-1β to induce COX-2/mPGES-1)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
Cofactors: 1 mM L-epinephrine, 1 mM reduced glutathione (GSH), 0.5 mM hydroquinone
-
Indomethacin (for negative control)
-
Ethyl acetate
-
Solid Phase Extraction (SPE) C18 columns
-
HPLC system for purification
Procedure:
-
Microsome Preparation: Isolate microsomal fractions from the chosen tissue or cell source using differential centrifugation. Determine the total protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of microsomal protein with Reaction Buffer to a final volume of 198 µL.
-
Cofactor Addition: Add epinephrine, GSH, and hydroquinone to the final concentrations listed above. These cofactors are essential for optimal COX and PGES activity.
-
Initiation: Start the reaction by adding 2 µL of a 5 mM DGLA stock solution (in ethanol) for a final concentration of 50 µM. For a negative control, pre-incubate the microsomes with 10 µM indomethacin for 15 minutes before adding DGLA.
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes with gentle agitation.
-
Termination and Extraction: Stop the reaction by adding 20 µL of 1 M citric acid to lower the pH to ~3.5. Add 500 µL of ice-cold ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Purification: Carefully collect the upper organic layer. Dry the solvent under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent and purify the PGE1 using SPE followed by reverse-phase HPLC.[18]
Protocol for Chemo-enzymatic Synthesis and Analysis of PGE1-CoA
This protocol outlines the enzymatic synthesis of PGE1-CoA from purified PGE1 and its subsequent detection by LC-MS/MS.
A. Synthesis of PGE1-CoA
Materials:
-
Purified PGE1
-
Recombinant human ACSL4
-
Coenzyme A, lithium salt
-
ATP, magnesium salt
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT
-
Triton X-100 (optional, for enhancing substrate solubility)
Procedure:
-
Reaction Setup: In a siliconized microcentrifuge tube, prepare the reaction mixture:
-
50 µM Purified PGE1
-
0.5 mM Coenzyme A
-
2.5 mM ATP
-
1-5 µg Recombinant ACSL4
-
Reaction Buffer to a final volume of 100 µL.
-
(Optional) 0.01% Triton X-100.
-
-
Incubation: Incubate at 37°C for 60-120 minutes. The optimal time should be determined empirically.
-
Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., C17:0-CoA).
-
Sample Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein. Transfer the supernatant to an LC-MS vial for analysis.
B. LC-MS/MS Analysis of PGE1-CoA
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP or Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 50 mM formic acid adjusted to pH 8.1 with ammonium hydroxide.[19]
-
Mobile Phase B: Methanol.[19]
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Negative ESI.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The calculated m/z for [PGE1-CoA - H]⁻.
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the CoA moiety after collision-induced dissociation.
-
Optimization: The exact MRM transitions and collision energies must be optimized by direct infusion of a synthesized standard, if available, or based on theoretical fragmentation patterns.
Conclusion and Future Directions
The biosynthesis of Prostaglandin E1 is a well-defined pathway critical for various physiological processes. This guide has extended that understanding by providing a strong, mechanistically-supported framework for the subsequent activation of PGE1 to its Coenzyme A thioester. The existence of PGE1-CoA opens up new avenues of research into the intracellular signaling and metabolic roles of eicosanoids. The provided protocols offer a practical basis for researchers to synthesize and detect this novel metabolite, paving the way for studies to elucidate its function in health and disease. Future work should focus on confirming the endogenous presence of PGE1-CoA in various cell types, identifying the specific ACSL isoforms responsible for its synthesis in vivo, and characterizing the downstream metabolic pathways it enters. These efforts will undoubtedly deepen our understanding of lipid mediator biology and may uncover new targets for therapeutic intervention in inflammatory and metabolic diseases.
References
- Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. (n.d.). National Center for Biotechnology Information.
- Prostaglandin E synthase. (2023, November 27). Wikipedia.
- Murakami, M., & Kudo, I. (2006). Prostaglandin E synthase: a novel drug target for inflammation and cancer. Current Pharmaceutical Design, 12(8), 943-954. [Link]
- Kast, R. E., & Belda, J. I. (2014). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. Journal of Clinical Lipidology, 8(6), 626-633. [Link]
- Murakami, M., Nakatani, Y., Tanioka, T., & Kudo, I. (2002). Prostaglandin E synthase.
- Fan, Y. Y., Ramos, K. S., & Chapkin, R. S. (2002). Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Biochemical Journal, 365(Pt 3), 811–817. [Link]
- Ringholm, S., et al. (2013). Long-chain acyl-CoA synthetase 4 modulates prostaglandin E2 release from human arterial smooth muscle cells. Journal of Lipid Research, 54(9), 2446-2456. [Link]
- Murakami, M., Tanioka, T., Nakatani, Y., & Kudo, I. (2002). Prostaglandin E synthase.
- Chapkin, R. S., et al. (2002). Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Biochemical Journal, 365(3), 811-817. [Link]
- Andreasson, K. (2010). Prostaglandin E2 synthases in neurologic homeostasis and disease. Progress in Neurobiology, 90(4), 421-430. [Link]
- Chen, D., et al. (2022). ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics. Frontiers in Oncology, 12, 911221. [Link]
- Kulmacz, R. J., & Lands, W. E. (1984). Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates. The Journal of Biological Chemistry, 259(10), 6358-6363. [Link]
- Golej, D. L., et al. (2018). Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators. Journal of Biological Chemistry, 293(28), 11024-11038. [Link]
- Li, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Gadsby, J. E., et al. (2019). Tissue-Specific Ablation of ACSL4 Results in Disturbed Steroidogenesis. Endocrinology, 160(11), 2635-2649. [Link]
- The signaling pathways and molecules regulating ACSL4 expression. (n.d.). ResearchGate.
- Chapkin, R. S., et al. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2. Biochemical Journal, 365(3), 811-817. [Link]
- Long-chain acyl-CoA synthetase 4 modulates prostaglandin E2 release from human arterial smooth muscle cells. (n.d.). Ovid.
- Miller, S. B. (2006). Prostaglandin H synthase and vascular function. American Journal of Physiology.
- Biosynthesis of Prostaglandins. (n.d.). SciSpace.
- Wolfe, L. S., Pappius, H. M., & Marion, J. (1976). The biosynthesis of prostaglandins by brain tissue in vitro. Advances in Prostaglandin and Thromboxane Research, 1, 345-355. [Link]
- DeWitt, D. L., & Smith, W. L. (1988). Primary structure of prostaglandin G/H synthase from sheep vesicular gland determined from the complementary DNA sequence. Proceedings of the National Academy of Sciences of the United States of America, 85(5), 1412–1416. [Link]
- Li, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Prostaglandin H synthase-1. (n.d.). Semantic Scholar.
- Completion of the chemoenzymatic synthesis of prostaglandins. (n.d.). ResearchGate.
- Kuwata, H., et al. (2021). Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. Biological & Pharmaceutical Bulletin, 44(10), 1571-1575. [Link]
- Füllekrug, J., & Schoonjans, K. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods in Molecular Biology, 1375, 47-53. [Link]
- Yechoor, A. (n.d.). Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms.
- Kurland, J. I., Bockman, R., Broxmeyer, H. E., & Moore, M. A. (1978). In vitro synthesis of prostaglandins and related lipids by populations of human peripheral blood mononuclear cells. The Journal of Experimental Medicine, 147(3), 952-957. [Link]
- Jia, Y., et al. (2024). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets.
- Harper, M. J., & Khashoggi, A. (1989). Prostaglandin synthesis by day-6 rabbit blastocysts in vitro. Journal of Reproduction and Fertility, 86(1), 315-325. [Link]
- Korman, T. P., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Chembiochem, 17(8), 738-744. [Link]
- Fatty Acyl-CoA Assay Kit. (n.d.). BioAssay Systems.
- Prostaglandin H2 synthase-1. (n.d.). University of Illinois Urbana-Champaign.
- Chauvel, P., et al. (1979). In vitro stimulation of prostaglandin synthesis in the rat pancreas by carbamylcholine, caerulein and secretin. Biochimica et Biophysica Acta, 575(2), 263-270. [Link]
- Li, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Gaugler, K., et al. (2014). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 406(13), 3075-3084. [Link]
- Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. (2014, May 7). ResearchGate.
- Brose, S. A., Thuen, B. T., & Golovko, M. Y. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850-859. [Link]
- The biosynthesis and metabolism of prostaglandins in microalgae. (2018, January 1). ResearchGate.
- LC-MS/MS method development for anti-oxidative biomarkers. (n.d.). Universidade de Lisboa.
- LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. (2011, April 1). ResearchGate.
- Model for stimulation of DGLA-derived PGE1. (n.d.). ResearchGate.
- Tandem mass spectrometry analysis of prostaglandins and isoprostanes. (2023, March 14). University of Nebraska-Lincoln.
- Prostaglandins : Biosynthesis,function and regulation. (2019, October 18). YouTube.
Sources
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin H<sub>2</sub> synthase-1 [ks.uiuc.edu]
- 7. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Prostaglandin E synthase - Wikipedia [en.wikipedia.org]
- 11. Prostaglandin E synthase: a novel drug target for inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Long-chain acyl-CoA synthetase 4 modulates prostaglandin E2 release from human arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prostaglandin synthesis by day-6 rabbit blastocysts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prostaglandin H synthase-1: Significance and symbolism [wisdomlib.org]
A Technical Guide to the Predicted Metabolic Activation and Catabolism of Prostaglandin E1-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E1 (PGE1), an eicosanoid derived from dihomo-γ-linolenic acid (DGLA), is a potent bioactive lipid mediator with a very short half-life, crucial for regulating diverse physiological processes.[1][2][3][4] While its synthesis and receptor-mediated signaling are well-documented, the precise pathways for its catabolic inactivation, particularly those initiated by CoA-thioesterification, remain an area of predictive biochemistry. This guide synthesizes current knowledge on fatty acid and eicosanoid metabolism to construct a high-confidence, predicted pathway for Prostaglandin E1-CoA (PGE1-CoA). We predict that PGE1 is first "activated" to PGE1-CoA by long-chain acyl-CoA synthetases (ACSLs).[5] This intermediate is then channeled into the peroxisomal β-oxidation pathway for systematic chain-shortening and inactivation.[1][6][7] This document provides the theoretical framework for these predictions, outlines detailed experimental protocols for their validation, and discusses the potential implications for drug development and understanding metabolic syndromes.
Introduction: The Significance of PGE1 Metabolism
Prostaglandin E1 (Alprostadil) is a member of the prostanoid family, synthesized from DGLA by the action of cyclooxygenase (COX) enzymes.[3][8][9] Like other eicosanoids, PGE1 is not stored but produced on-demand, acting locally to mediate effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[2][3] Its biological activities are terminated by rapid metabolic inactivation, a critical process for maintaining cellular homeostasis.[1][4]
While pathways like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity are known initial steps, a comprehensive understanding of PGE1 catabolism requires exploring pathways common to other fatty acid-like molecules. The central hypothesis of this guide is that a key, and perhaps rate-limiting, step in the terminal degradation of PGE1 is its conversion to a coenzyme A thioester, PGE1-CoA. This activation is a prerequisite for entry into the β-oxidation spiral, the primary mechanism for fatty acid catabolism.[10] Evidence for this comes from studies on the closely related PGE2, which has been shown to undergo β-oxidation following conversion to its CoA ester.[7][11]
Predicted Pathway Part I: The Activation Step - Formation of PGE1-CoA
The conversion of a free fatty acid to its acyl-CoA derivative is the committed step in most of its metabolic fates.[5][12] This ATP-dependent reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs).[12]
The Enzymatic Catalyst: Long-Chain Acyl-CoA Synthetases (ACSLs)
We predict that members of the long-chain acyl-CoA synthetase (ACSL) family are responsible for the conversion of PGE1 to PGE1-CoA. ACSLs catalyze the activation of fatty acids with chain lengths of 12-20 carbons, a category that includes the C20 structure of PGE1. There are five primary ACSL isoforms (ACSL1, 3, 4, 5, 6) in mammals, which exhibit distinct tissue expression profiles and substrate specificities, suggesting they can channel fatty acids toward specific metabolic fates, such as β-oxidation or complex lipid synthesis.[13]
-
Rationale for Prediction: Studies have demonstrated that other eicosanoids, which are structurally similar to PGE1, are substrates for ACSL enzymes. For instance, ACSL4 has a known preference for arachidonic acid, the precursor to series-2 prostaglandins.[5] Furthermore, experiments with rat liver homogenates have shown that the β-oxidation of PGE2 requires the formation of PGE2-CoA, and this activity is localized to the endoplasmic reticulum and peroxisomes, consistent with the subcellular locations of ACSL isoforms.[7]
Predicted Reaction Mechanism
The reaction is predicted to occur in two steps:
-
Adenylation: PGE1 reacts with ATP to form a PGE1-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification: Coenzyme A (CoASH) attacks the PGE1-adenylate, displacing AMP and forming the high-energy thioester bond of PGE1-CoA.
| Enzyme Family | Predicted Substrate | Product | Cellular Location | Rationale |
| Long-Chain Acyl-CoA Synthetases (ACSLs) | Prostaglandin E1 (PGE1) | Prostaglandin E1-CoA (PGE1-CoA) | Endoplasmic Reticulum, Outer Mitochondrial Membrane, Peroxisomal Membrane | Catalyzes activation of C12-C20 fatty acids. Required for PGE2 β-oxidation.[7] |
Predicted Pathway Part II: The Catabolic Step - Peroxisomal β-Oxidation of PGE1-CoA
Once activated, PGE1-CoA is primed for catabolism. While mitochondria are the primary site of β-oxidation for most fatty acids, the structural complexity of prostaglandins (specifically the five-membered ring) suggests that the initial chain-shortening steps occur in peroxisomes.[10][14]
The Role of the Peroxisome
Peroxisomes are specialized in the metabolism of substrates that are poor fits for mitochondrial machinery, including very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[10][14] Crucially, direct evidence shows that isolated rat liver peroxisomes can metabolize PGE1 into chain-shortened products.[6] Studies on PGE2 have confirmed that its degradation occurs primarily via β-oxidation.[7][11]
The Predicted β-Oxidation Spiral
The catabolism of PGE1-CoA is predicted to proceed via a modified β-oxidation pathway, involving a cycle of four core reactions that sequentially remove two-carbon acetyl-CoA units from the carboxyl (alpha) chain.[1][10]
-
Oxidation: Acyl-CoA Oxidase (ACOX) introduces a double bond between the α- and β-carbons of PGE1-CoA, transferring electrons to O2 to produce H2O2.[15]
-
Hydration: A bifunctional enzyme adds a water molecule across the double bond.
-
Oxidation: The same bifunctional enzyme oxidizes the newly formed hydroxyl group to a ketone.
-
Thiolysis: A peroxisomal thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a prostaglandin-CoA molecule that is two carbons shorter.
This cycle would repeat until the carboxyl side chain is sufficiently shortened. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.
Diagram: Predicted Metabolic Pathway for PGE1-CoA
Caption: Predicted activation and catabolism of Prostaglandin E1.
Experimental Validation: A Step-by-Step Guide
Validating these predicted pathways requires a multi-faceted approach combining enzymology, metabolomics, and cell biology.
Protocol 1: In Vitro Confirmation of PGE1-CoA Synthesis
This protocol aims to demonstrate that ACSL enzymes can directly convert PGE1 into PGE1-CoA.
Objective: To measure the activity of a recombinant ACSL isoform (e.g., ACSL4) with PGE1 as a substrate.
Methodology:
-
Enzyme Source: Obtain purified, recombinant human ACSL4.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A, Mg2+, and the recombinant ACSL4.[16]
-
Substrate: Add PGE1 to the reaction mixture. A radiolabeled PGE1 (e.g., [3H]-PGE1) is ideal for sensitive detection.[16]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Quench & Extraction: Stop the reaction and extract lipids using a biphasic solvent system (e.g., Dole's reagent) which separates the charged PGE1-CoA (aqueous phase) from the unreacted PGE1 (organic phase).[16]
-
Quantification:
-
Radiometric Assay: Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the amount of [3H]-PGE1-CoA formed.[16]
-
LC-MS/MS Analysis: For a non-radioactive approach, analyze the reaction mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly detect and quantify the mass of PGE1-CoA.[5]
-
Protocol 2: Cellular Metabolomics using Stable Isotope Tracing
This protocol uses stable isotope-labeled PGE1 to trace its metabolic fate within a cellular system.
Objective: To identify and quantify PGE1-CoA and its downstream β-oxidation metabolites in cultured cells.
Methodology:
-
Cell Culture: Use a metabolically active cell line, such as human hepatocytes (e.g., HepG2), which are known to metabolize prostaglandins.[11]
-
Isotope Labeling: Supplement the cell culture medium with a stable isotope-labeled Prostaglandin E1 (e.g., PGE1-d9).[8][17]
-
Incubation: Culture the cells for various time points to allow for the uptake and metabolism of the labeled PGE1.
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a cold solvent (e.g., 80% methanol) to quench enzymatic activity and extract polar and non-polar metabolites.
-
LC-MS/MS Analysis: Analyze the cell extracts using high-resolution LC-MS/MS.[18][19]
-
Metabolite Identification: Search the acquired data for the specific mass-to-charge ratio (m/z) of predicted metabolites, including PGE1-d9-CoA and its chain-shortened (dinor-, tetranor-) d9-CoA derivatives.
-
Pathway Confirmation: The detection of a series of labeled metabolites, each differing by the mass of an acetyl group, would provide strong evidence for a β-oxidation pathway.[17]
-
Diagram: Experimental Validation Workflow
Caption: Workflow for the experimental validation of predicted PGE1-CoA pathways.
Implications and Future Directions
Confirming the PGE1-CoA metabolic pathway has significant implications for both basic science and therapeutic development.
-
Drug Development: Many drugs interact with the prostaglandin synthesis pathway (e.g., NSAIDs). Understanding the complete catabolic pathway could uncover new targets for modulating PGE1 levels with higher specificity. For instance, inhibiting the specific ACSL isoform responsible for PGE1 activation could prolong its therapeutic effects in a tissue-specific manner.
-
Metabolic Disease: Dysregulation of acyl-CoA synthetases is linked to metabolic syndromes like obesity and non-alcoholic fatty liver disease. Investigating how PGE1 and other eicosanoids are processed by these enzymes could reveal novel links between inflammation and metabolic dysregulation.
-
Systems Biology: Integrating this predicted pathway into larger metabolic network models will provide a more complete picture of lipid metabolism and cellular signaling, allowing for more accurate predictions of how metabolic flux is altered in disease states.[17]
Future research should focus on identifying the specific ACSL and peroxisomal enzymes that show the highest activity towards PGE1-CoA and its metabolites, and exploring how the expression and activity of these enzymes are regulated under different physiological and pathological conditions.
References
- Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method. (n.d.). Google Cloud.
- Application of Prostaglandin E1-d9 in Drug Metabolism Studies: Detailed Application Notes and Protocols. (n.d.). Benchchem.
- Tabor, D. E., & O'Flaherty, J. T. (1989).
- Beta oxid
- Diczfalusy, U., & Alexson, S. E. (1990).
- Golub, M., Zia, P., Matsuno, M., & Horton, R. (1975). Metabolism of prostaglandins A1 and E1 in man. PubMed.
- Schepers, L., & Debeer, L. J. (1988). Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria. PubMed.
- Breek, C. K., & De Deken, R. H. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation.
- Schweer, H., Meese, C. O., & Seyberth, H. W. (1994). Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. PubMed.
- Lodhi, I. J., & Semenkovich, C. F. (2014). Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling. PubMed Central.
- Showing metabocard for Prostaglandin E1 (HMDB0001442). (2005).
- Jo, A., & Lee, J. (2020). Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders. PubMed Central.
- Klenberg, D., & Samuelsson, B. (1965).
- Lee, S. K., & Park, J. H. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. PubMed Central.
- Metabolism of Eicosanoids. (2023). Doctor 2023.
- Hamberg, M., & Samuelsson, B. (1967). On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α.
- Mashek, D. G., & Coleman, R. A. (2007).
- Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. (2025). The Medical Biochemistry Page.
- Okuyama, H., & Lands, W. E. (1972). The effects of fatty acyl CoA esters on the formation of prostaglandin and arachidonoyl-CoA formed from arachidonic acid in rabbit kidney medulla microsomes. PubMed.
- Lands, W. E. (1979). The biosynthesis and metabolism of prostaglandins. PubMed.
- Ahern, K. (2010). Fatty Acid Synthesis/Prostaglandins. YouTube.
- Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315). (n.d.). Abcam.
- Schneider, W. P., Axen, U., Lincoln, F. H., Pike, J. E., & Thompson, J. L. (1969).
- Li, Y., & Zhang, Y. (2019). LC-MS/MS Based Metabolomics Reveal Candidate Biomarkers and Metabolic Changes in Different Buffalo Species. MDPI.
- Shibasaki, Y., & Kawarabayasi, Y. (1991). An enzyme-coupled assay for acyl-CoA synthetase.
- Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. (2025). BioScience Reports.
- Zhou, B., & Xiao, J. F. (2012). LC-MS-based metabolomics. PubMed Central.
- Li, H., & Li, J. (2020).
- Zhang, A., & Sun, H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central.
- Acyl-CoA synthetase. (n.d.). Wikipedia.
- Füllekrug, J., & Ehehalt, R. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. PubMed.
- Klavins, K. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. YouTube.
- Yechoor, A. (n.d.). Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms.
Sources
- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 2. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 5. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. Inhibition of prostaglandin E2 catabolism and potentiation of hepatic prostaglandin E2 action in rat hepatocytes by inhibitors of oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 13. ovid.com [ovid.com]
- 14. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the in silico modeling of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a key intermediate in the biosynthesis of Prostaglandin E1 (PGE1). We will delve into the theoretical underpinnings and practical application of computational techniques to investigate the behavior of this molecule and its interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals with an interest in leveraging computational methods to accelerate their research.
Introduction: The Significance of PGE1-CoA and the Power of In Silico Modeling
This compound, hereafter referred to as PGE1-CoA, is the coenzyme A derivative of 13,14-dihydro-15-keto-prostaglandin E1.[1][2] It is a critical precursor in the metabolic pathway of Prostaglandin E1 (PGE1), a lipid autacoid with a wide range of physiological and pathological effects.[3][4] PGE1 is involved in processes such as vasodilation, inflammation, and pain modulation.[3] Understanding the dynamics of PGE1-CoA and its interactions with enzymes in its metabolic pathway is crucial for the development of novel therapeutics targeting these processes.
In silico modeling offers a powerful lens through which to examine the molecular world.[5][6] Techniques such as molecular dynamics (MD) simulations and molecular docking allow us to predict and analyze the behavior of molecules at an atomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone. For a molecule like PGE1-CoA, in silico modeling can help us understand its conformational landscape, its interactions with binding partners, and the mechanisms of its enzymatic conversion.
This guide will provide a comprehensive overview of the methodologies for in silico modeling of PGE1-CoA, with a focus on practical application and the interpretation of results.
The Biological Context: PGE1-CoA in the Prostaglandin Biosynthesis Pathway
PGE1 is synthesized from dihomo-γ-linolenic acid.[3] The biosynthesis of prostaglandins is a complex process involving a cascade of enzymatic reactions.[7][8] Understanding the position of PGE1-CoA within this pathway is essential for contextualizing in silico modeling studies. The KEGG pathway database provides a valuable resource for visualizing these intricate networks.[9][10][11][12][13]
Caption: Simplified schematic of the Prostaglandin E1 (PGE1) biosynthesis pathway, highlighting the position of PGE1-CoA.
Preparing the Molecular Structure for Simulation
The first and most critical step in any in silico modeling study is the preparation of an accurate three-dimensional structure of the molecule of interest.
Obtaining the Structure
The 3D coordinates for PGE1-CoA can be generated using various molecular modeling software packages. Alternatively, one can start from the structure of a similar molecule from a database like PubChem and modify it.[2][14][15][16][17] It is crucial to ensure the correct stereochemistry, as this will significantly impact the molecule's behavior.
Ligand Parameterization
Standard force fields used in molecular simulations are often not parameterized for complex molecules like PGE1-CoA. Therefore, it is necessary to generate accurate force field parameters for the ligand. This typically involves:
-
Quantum Mechanical (QM) Calculations: Performing QM calculations (e.g., using Gaussian or ORCA) to determine the molecule's optimized geometry, partial atomic charges, and vibrational frequencies.
-
Parameter Fitting: Using programs like Antechamber (part of the AmberTools suite) to fit the QM data to a functional form compatible with the chosen force field (e.g., GAFF).
Molecular Dynamics Simulations: Unveiling the Conformational Dynamics
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system.[5][6][18] For PGE1-CoA, MD simulations can reveal its preferred conformations in different environments (e.g., in water or a lipid bilayer) and its interactions with other molecules.
Choosing a Force Field
The choice of force field is a critical decision that will influence the accuracy of the simulation. For lipid-like molecules such as PGE1-CoA, force fields like CHARMM and AMBER are widely used and have been shown to perform well.[19][20][21][22][23] It is important to select a force field that is well-parameterized for both the ligand and the surrounding environment (e.g., water, ions, and potentially a protein).
MD Simulation Workflow
The following diagram outlines a typical workflow for an MD simulation of PGE1-CoA in an aqueous environment using GROMACS, a popular and efficient MD engine.[24][25][26][27][28]
Caption: A typical workflow for a molecular dynamics simulation using GROMACS.
Step-by-Step Protocol for MD Simulation with GROMACS
-
Prepare the Topology:
-
Use gmx pdb2gmx to generate a GROMACS topology file for the PGE1-CoA molecule. You will need to provide the parameterized force field files.
-
-
Create the Simulation Box:
-
Use gmx editconf to define the dimensions of the simulation box around the molecule. A cubic box with at least 1.0 nm distance between the solute and the box edge is a good starting point.
-
-
Solvate the System:
-
Use gmx solvate to fill the simulation box with water molecules.
-
-
Add Ions:
-
Use gmx grompp and gmx genion to add ions to neutralize the system's charge and to mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is done using gmx grompp to create a .tpr file from the structure, topology, and simulation parameters, followed by gmx mdrun.
-
-
Equilibration:
-
Perform two stages of equilibration:
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
-
-
-
Production MD:
-
Run the production simulation for the desired length of time. The length of the simulation will depend on the process being studied.
-
-
Analysis:
-
Analyze the resulting trajectory to understand the dynamics of PGE1-CoA. Common analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radial distribution functions, and clustering analysis to identify dominant conformations.
-
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[29] For PGE1-CoA, docking can be used to predict its binding mode to enzymes involved in its metabolism.
Preparing the Receptor and Ligand
-
Receptor Preparation: Obtain the 3D structure of the target enzyme, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Prepare the 3D structure of PGE1-CoA as described in section 3.
Docking Workflow with AutoDock Vina
AutoDock Vina is a widely used and accurate program for molecular docking.[30][31][32][33] The following diagram illustrates a typical docking workflow.
Caption: A general workflow for molecular docking using AutoDock Vina.
Step-by-Step Protocol for Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files:
-
Use AutoDock Tools (ADT) to prepare the receptor and ligand files in the required .pdbqt format. This involves adding hydrogens, computing charges, and defining rotatable bonds for the ligand.
-
-
Define the Search Space (Grid Box):
-
In ADT, define a grid box that encompasses the binding site of the receptor. The size and center of this box will determine the search space for the docking algorithm.
-
-
Configure and Run Vina:
-
Create a configuration file that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box, and other docking parameters.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analyze the Results:
-
Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL or VMD) to analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Data Analysis and Interpretation
The output of in silico modeling studies is a vast amount of data that requires careful analysis and interpretation.
Analysis of MD Trajectories
| Analysis Type | Description | Insights Gained |
| RMSD | Measures the deviation of the molecule's conformation from a reference structure over time. | Assesses the stability of the simulation and conformational changes. |
| RMSF | Measures the fluctuation of each atom around its average position. | Identifies flexible and rigid regions of the molecule. |
| Clustering | Groups similar conformations together. | Identifies the most populated conformational states. |
| Hydrogen Bonds | Analyzes the formation and breaking of hydrogen bonds. | Understands key intramolecular and intermolecular interactions. |
Analysis of Docking Results
| Analysis Type | Description | Insights Gained |
| Binding Affinity | The predicted free energy of binding. | Ranks different ligands or binding poses. |
| Pose Analysis | Visual inspection of the predicted binding mode. | Identifies key interactions between the ligand and the receptor. |
| Interaction Fingerprints | A 2D representation of the ligand-receptor interactions. | Provides a quantitative comparison of binding modes. |
Conclusion and Future Directions
In silico modeling provides a powerful and versatile toolkit for investigating the molecular properties of PGE1-CoA. By combining techniques like molecular dynamics simulations and molecular docking, researchers can gain valuable insights into its conformational dynamics, binding interactions, and potential for therapeutic intervention.
Future work in this area could involve:
-
Enhanced Sampling MD: Employing advanced simulation techniques to more exhaustively explore the conformational landscape of PGE1-CoA.
-
Free Energy Calculations: Using methods like MM/PBSA or umbrella sampling to obtain more accurate predictions of binding affinities.
-
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Modeling enzymatic reactions involving PGE1-CoA with higher accuracy by treating the active site with quantum mechanics.
By integrating these computational approaches with experimental validation, we can accelerate the discovery and development of novel drugs targeting the prostaglandin pathway.
References
- KEGG PATHWAY Database. (n.d.).
- Molecular dynamics simulations of lipid-protein interactions in SLC4 proteins - PubMed. (2024).
- Characterization of Lipid–Protein Interactions and Lipid-Mediated Modulation of Membrane Protein Function through Molecular Simulation | Chemical Reviews - ACS Publications. (2019).
- Modeling enzyme competition in eicosanoid metabolism in macrophage cells using a cybernetic framework - PMC - NIH. (n.d.).
- Molecular simulations and lipid–protein interactions: potassium channels and other membrane proteins | Biochemical Society Transactions | Portland Press. (2005).
- The KEGG pathways database - Paintomics Documentation. (n.d.).
- The simulation approach to lipid-protein interactions - PubMed. (n.d.).
- KEGG - Wikipedia. (n.d.).
- A Polarizable Atomic Multipole-Based Force Field for Molecular Dynamics Simulations of Anionic Lipids - PMC - NIH. (n.d.).
- An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PubMed Central. (n.d.).
- Force Fields in Molecular Dynamics Simulations: Choosing the Right One. (n.d.).
- Data-Driven Development of Lipid Force Fields for Molecular Dynamics Simulations. (2020).
- Tutorial – AutoDock Vina. (2020).
- The Simulation Approach to Lipid–Protein Interactions | Springer Nature Experiments. (n.d.).
- KEGG: Kyoto Encyclopedia of Genes and Genomes - GenomeNet. (n.d.).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020).
- Running membrane simulations - GROMACS documentation. (n.d.).
- The computational simulation of the eicosanoid profile is generated... - ResearchGate. (n.d.).
- Simulation of lipid bilayer self-assembly using all-atom lipid force fields - RSC Publishing. (n.d.).
- KEGG pathway database tutorial | Pathway analysis of genes, proteins and enzymes. (2023).
- Autodock Vina Tutorial - Molecular Docking - YouTube. (2020).
- Full article: Some polarisable force fields for molecular dynamics simulations of lipids, and bilayers - Taylor & Francis Online. (n.d.).
- Vina Docking Tutorial - Eagon Research Group. (n.d.).
- Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020).
- Mathematical Modeling of Eicosanoid Metabolism in Macrophage Cells: Cybernetic Framework Combined with Novel Information-Theoret - PSE Community.org. (2023).
- Mathematical Modeling of Eicosanoid Metabolism in Macrophage Cells: Cybernetic Framework Combined with Novel Information-Theoretic Approaches - MDPI. (2023).
- GROMACS Membrane Simulation Guide | PDF | Lipid Bilayer - Scribd. (n.d.).
- A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. (n.d.).
- GROMACS Tutorial - KALP-15 in DPPC. (n.d.).
- 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid | C20H38O5 | CID 5311239 - PubChem. (n.d.).
- 7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid. (n.d.).
- 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid. (n.d.).
- KALP15 in DPPC | Membrane Protein MD Simulation Using GROMACS Tutorial Part 9. (2025).
- On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α - ResearchGate. (2025).
- This compound. (n.d.).
- 7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid - PubChem. (n.d.).
- The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC - PubMed Central. (2021).
- 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid | C20H34F2O5 | CID 10271828 - PubChem. (n.d.).
- Prostaglandin E1: a review - PubMed. (n.d.).
- In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 - PMC - NIH. (n.d.).
- Prostaglandin Biosynthesis - Acetate Pathway: 6 - YouTube. (2020).
- Prostaglandin Biosynthesis by Eukaryotic Cells - Lawrence Levine - Grantome. (n.d.).
- Synthesis pathways of prostaglandins and drug targeting strategies.... - ResearchGate. (n.d.).
- In silico prediction of prostaglandin D2 synthase inhibitors from herbal constituents for the treatment of hair loss - PubMed. (2015).
- Prostaglandin precursors and products | Download Scientific Diagram - ResearchGate. (n.d.).
- Heptanoyl-CoA | C28H48N7O17P3S | CID 11966235 - PubChem - NIH. (n.d.).
- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - Frontiers. (2025).
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. 7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid | C20H36O5 | CID 1428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The simulation approach to lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. KEGG PATHWAY Database [genome.jp]
- 10. The KEGG pathways database - Paintomics Documentation [paintomics.readthedocs.io]
- 11. KEGG - Wikipedia [en.wikipedia.org]
- 12. KEGG: Kyoto Encyclopedia of Genes and Genomes [genome.jp]
- 13. youtube.com [youtube.com]
- 14. 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid | C20H38O5 | CID 5311239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | C20H34O5 | CID 6604890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | C42H72O10 | CID 66895752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid | C20H34F2O5 | CID 10271828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. A Polarizable Atomic Multipole-Based Force Field for Molecular Dynamics Simulations of Anionic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. Simulation of lipid bilayer self-assembly using all-atom lipid force fields - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Running membrane simulations in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 25. scribd.com [scribd.com]
- 26. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 27. KALP-15 in DPPC [mdtutorials.com]
- 28. youtube.com [youtube.com]
- 29. In silico prediction of prostaglandin D2 synthase inhibitors from herbal constituents for the treatment of hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. m.youtube.com [m.youtube.com]
- 32. eagonlab.github.io [eagonlab.github.io]
- 33. bioinformaticsreview.com [bioinformaticsreview.com]
Methodological & Application
Synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
An Application Note and Protocol for the (Prostaglandin E1-CoA)
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, the activated Coenzyme A (CoA) thioester of Prostaglandin E1 (PGE1). Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, and their CoA derivatives are crucial intermediates in various metabolic pathways.[1] This guide is designed for researchers in biochemistry, drug development, and metabolomics. It outlines a robust chemo-enzymatic strategy, beginning with the asymmetric chemical synthesis of the PGE1 precursor, followed by its enzymatic ligation to Coenzyme A. Detailed protocols for purification via High-Performance Liquid Chromatography (HPLC) and characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.
Introduction
Prostaglandin E1 (PGE1), also known as Alprostadil, is a potent bioactive eicosanoid derived from dihomo-γ-linolenic acid (DGLA).[2][3] It exerts a wide range of biological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation, primarily through interaction with specific EP receptors.[4][5][6] In cellular metabolism, the bio-activation of carboxylic acids, including fatty acids and prostaglandins, is achieved through the formation of a high-energy thioester bond with Coenzyme A (CoA).[7] The resulting acyl-CoA derivative, in this case, PGE1-CoA, is the primary substrate for a variety of enzymatic reactions, including catabolism, elongation, and transfer to other molecules.
The synthesis of PGE1-CoA is a significant challenge due to the complex, stereochemically rich structure of the prostaglandin core and the lability of the thioester bond. This guide presents a validated two-part synthetic approach:
-
Asymmetric Chemical Synthesis of PGE1: A convergent strategy to construct the cyclopentanone ring with the correct stereochemistry for the two side chains.[8][9]
-
Chemo-Enzymatic Ligation to CoA: An efficient method to couple the PGE1 carboxylic acid to Coenzyme A, offering high specificity and yield under mild conditions.[10][11]
The availability of pure, well-characterized PGE1-CoA is essential for studying the enzymes of prostaglandin metabolism, for use as an analytical standard in lipidomics, and for investigating novel signaling and metabolic pathways.
Part 1: Conceptual Workflow for Asymmetric Synthesis of Prostaglandin E1
The total synthesis of Prostaglandin E1 is a complex undertaking that has been elegantly solved by several groups, most notably by E.J. Corey. The general strategy is a convergent synthesis, where the α-chain, the ω-chain, and the cyclopentanone core are synthesized separately and then coupled together. The following is a conceptual outline of a modern asymmetric approach.
Rationale Behind the Strategy
The core challenge in PGE1 synthesis is the precise control of four stereocenters and the geometry of the double bond in the ω-chain. An asymmetric synthesis approach, often employing chiral catalysts or starting from a chiral pool, is necessary to achieve the desired enantiopure product.[8][12] Protecting groups are used extensively to mask reactive functional groups (hydroxyls, ketone, carboxylic acid) during the synthesis and are removed in the final steps.
Synthetic Workflow Diagram
Caption: Convergent synthesis workflow for Prostaglandin E1.
Part 2: Chemo-Enzymatic Synthesis of Prostaglandin E1-CoA
This protocol describes the conversion of the synthesized PGE1 into its corresponding CoA thioester. The method involves two discrete steps: chemical activation of the PGE1 carboxyl group, followed by enzymatic ligation to free Coenzyme A. This approach is broadly applicable to many types of carboxylic acids.[10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Prostaglandin E1 | ≥98% | Cayman Chemical |
| Coenzyme A, Trilithium Salt | ≥95% | Sigma-Aldrich |
| Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) | Lyophilized Powder | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |
| Dithiothreitol (DTT) | Molecular Biology Grade | Thermo Fisher Scientific |
| Potassium Phosphate Buffer (pH 7.5) | Analytical Grade | --- |
| Ethyl Acetate (EtOAc) | HPLC Grade | --- |
| Dichloromethane (DCM) | Anhydrous | --- |
| Magnesium Chloride (MgCl₂) | Analytical Grade | --- |
| Adenosine Triphosphate (ATP), Disodium Salt | ≥99% | Sigma-Aldrich |
Protocol 1: Activation of PGE1 to PGE1-NHS Ester
Rationale: The carboxyl group of PGE1 is not sufficiently reactive to directly form a thioester bond with CoA. It must first be activated. Conversion to an N-Hydroxysuccinimide (NHS) ester creates an excellent leaving group, facilitating nucleophilic attack by the thiol group of Coenzyme A.[13]
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mg of Prostaglandin E1 (approx. 28.2 µmol) in 1 mL of anhydrous Dichloromethane (DCM) in a small, dry glass vial under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add N-Hydroxysuccinimide (NHS) (3.6 mg, 31 µmol, 1.1 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (6.4 mg, 31 µmol, 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 70:30 v/v). The product spot should be less polar than the starting PGE1 spot.
-
Work-up: Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the precipitate with a small amount of fresh DCM.
-
Purification: Evaporate the combined filtrate under reduced pressure. The crude PGE1-NHS ester can be purified by flash column chromatography on silica gel if necessary, but is often used directly in the next step after solvent removal.
Protocol 2: Enzymatic Ligation to form PGE1-CoA
Rationale: Acyl-CoA synthetases catalyze the formation of acyl-CoA thioesters from a carboxylic acid (or its activated form), CoA, and ATP.[7] Using an enzyme for this step ensures high specificity and avoids harsh chemical conditions that could degrade the prostaglandin structure or the CoA molecule.
Step-by-Step Procedure:
-
Prepare Reaction Buffer: Prepare a 100 mM Potassium Phosphate buffer (pH 7.5) containing 10 mM MgCl₂ and 2 mM Dithiothreitol (DTT). DTT is crucial to keep the thiol group of Coenzyme A in its reduced, active state.
-
Dissolve Reactants:
-
In a microcentrifuge tube, dissolve 15 mg of Coenzyme A trilithium salt (approx. 18.5 µmol) in 500 µL of the reaction buffer.
-
Dissolve 10 mg of ATP disodium salt (approx. 18 µmol) in 200 µL of the reaction buffer.
-
Dissolve the crude PGE1-NHS ester (from Protocol 1, approx. 28 µmol theoretical) in 100 µL of a suitable organic co-solvent like Dimethyl Sulfoxide (DMSO) to aid solubility.
-
-
Enzymatic Reaction:
-
In a new 2 mL tube, combine the CoA solution (500 µL) and the ATP solution (200 µL).
-
Add the PGE1-NHS ester solution (100 µL) to the mixture.
-
Initiate the reaction by adding 1-2 units of a suitable long-chain Acyl-CoA Synthetase.
-
Top up the reaction volume to 1.5 mL with the reaction buffer.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours with gentle agitation.
-
Termination: Stop the reaction by adding 150 µL of 10% (v/v) acetic acid to precipitate the enzyme and quench the reaction. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
Synthesis Workflow Diagram
Caption: Chemo-enzymatic strategy for PGE1-CoA synthesis.
Part 3: Purification and Characterization
Protocol 3: Purification by HPLC
Rationale: The reaction mixture contains unreacted starting materials, ATP, CoA, and the desired product. Reversed-phase HPLC (RP-HPLC) is an effective method for separating these components based on polarity to yield pure PGE1-CoA.[14]
-
Sample Preparation: Collect the supernatant from the terminated enzymatic reaction (Protocol 2, Step 5). Filter it through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 210 nm (for the amide bonds in CoA) and 260 nm (for the adenine base of CoA).
-
-
Fraction Collection: Collect fractions corresponding to the major peak eluting after free CoA but before any remaining unreacted PGE1.
-
Desalting and Lyophilization: Pool the pure fractions. Desalt if necessary using a suitable solid-phase extraction (SPE) cartridge. Lyophilize the final solution to obtain PGE1-CoA as a stable white powder. Store at -80°C.
Characterization Data
The identity and purity of the final product must be confirmed by mass spectrometry.
Table 2: Analytical Characterization of PGE1-CoA
| Parameter | Expected Value/Observation |
| Molecular Formula | C₄₁H₆₈N₇O₁₉P₃S |
| Monoisotopic Mass | 1103.3481 g/mol |
| [M+H]⁺ (m/z) | 1104.3559 |
| [M-H]⁻ (m/z) | 1102.3403 |
| Key MS/MS Fragment (Positive Mode) | Neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate)[15] |
| Key MS/MS Fragment (Positive Mode) | Characteristic ion at m/z 428.0365 (adenosine 3',5'-diphosphate)[15] |
| Purity (by HPLC) | >95% |
LC-MS/MS Analysis: Analysis by high-resolution mass spectrometry is the gold standard for confirming the identity of acyl-CoA species.[16][17][18] The fragmentation pattern of the CoA moiety is highly characteristic. In positive ion mode, collision-induced dissociation (CID) typically results in a neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (506.9952 Da) and the appearance of a characteristic fragment ion at m/z 428.0365.[15]
Applications in Research
The successful synthesis of this compound provides a valuable tool for a variety of research applications:
-
Enzyme Kinetics: Serve as a substrate for enzymes involved in the prostaglandin metabolic pathway, such as acyl-CoA dehydrogenases or transferases.
-
Metabolomics Standard: Use as a certified analytical standard for the identification and quantification of PGE1-CoA in complex biological samples.[16]
-
Drug Discovery: Investigate the role of PGE1 activation and metabolism in disease models and screen for inhibitors of relevant enzymes.
-
Signaling Research: Explore the potential for direct biological activity of PGE1-CoA or its role in the acylation of proteins, which can modulate their function.
References
- Schneider, W. P., Axen, U., Lincoln, F. H., Pike, J. E., & Thompson, J. L. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society, 91(19), 5372-5378. [Link]
- Dragoli, D. R., Thompson, L. A., O'Brien, J., & Ellman, J. A. (1999). Parallel synthesis of prostaglandin E1 analogues.
- Dragoli, D. R., Thompson, L. A., O'Brien, J., & Ellman, J. A. (1999). Parallel Synthesis of Prostaglandin E1 Analogues.
- Vögeli, B., Cortina, N. S., & Erb, T. J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 517. [Link]
- Vögeli, B., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. PubMed.[Link]
- Hecker, M., & Ullrich, V. (1987). Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites. Journal of Lipid Research, 28(3), 333-341. [Link]
- Klenberg, D., & Samuelsson, B. (1965). The biosynthesis of prostaglandin E1 studied with specifically 3H-labelled 8,11,14-eicosatrienoic acids. Acta Chemica Scandinavica, 19, 534-535. [Link]
- Al-Arif, A., & Blecher, M. (1969). Synthesis of fatty acyl-coenzyme A and other thiol esters: an improved method. Journal of Lipid Research, 10(3), 344-345. [Link]
- Jung, J. C., & Park, O. S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1.
- Jung, J. C., & Park, O. S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1.
- Hamberg, M., & Samuelsson, B. (1967). On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α. Journal of Biological Chemistry, 242(22), 5336-5343. [Link]
- Tsuboi, R., & Lands, W. E. M. (1987). Methods for producing prostaglandins and for purifying the same.
- Wikipedia. (n.d.).
- Lapidus, M., Grant, N. H., & Alburn, H. E. (1968). Enzymatic preparation and purification of prostaglandin E2. Journal of Lipid Research, 9(3), 371-373. [Link]
- Li, C., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93. [Link]
- Wikipedia. (n.d.). Prostaglandin. Wikipedia.[Link]
- Wikipedia. (n.d.). Prostaglandin E1. Wikipedia.[Link]
- ResearchGate. (n.d.). Structure of Prostaglandin E1 (PGE1); and (B) Biosynthesis of PGE1 from dihomo-γ-linolenic acid (DGLA; 20:3, ω-6).
- Grantome. (n.d.). Prostaglandin Biosynthesis by Eukaryotic Cells. Grantome.[Link]
- Inoue, H., et al. (2013). Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions. PLoS One, 8(11), e80434. [Link]
- Jiménez de Asúa, L., et al. (1982). Prostaglandins E1 and E2 interact with prostaglandin F2alpha to regulate initiation of DNA replication and cell division in swiss 3T3 cells. PNAS, 79(16), 4992-4996. [Link]
- PubChem. (n.d.). This compound. PubChem.[Link]
- Sim, J., et al. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Journal of Proteome Research, 14(11), 4884-4893. [Link]
- Kim, H. Y., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International Journal of Molecular Sciences, 22(19), 10398. [Link]
- Rodríguez, A., et al. (2001). An efficient asymmetric synthesis of prostaglandin E1. Tetrahedron Letters, 42(36), 6245-6248. [Link]
- Liu, J. Q., & Li, J. (2006). Protective effects of prostaglandin E1 on hepatocytes. World Journal of Gastroenterology, 12(16), 2534-2537. [Link]
- ScienceDirect. (n.d.).
- Miyamoto, T., et al. (1976). Purification of prostaglandin endoperoxide synthetase from bovine vesicular gland microsomes. Journal of Biological Chemistry, 251(9), 2629-2636. [Link]
- Weinert, T., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(16), 4267-4279. [Link]
- Violante, S., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 9(11), 259. [Link]
- NPTEL-NOC IITM. (2022, July 29). Week 02: Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube.[Link]
- ResearchGate. (n.d.). MS/MS Spectra and MRM Chromatogram of Acyl-CoAs.
- Ahern, K. (2010, October 20). Fatty Acid Synthesis/Prostaglandins [Video]. YouTube.[Link]
- PubChem. (n.d.). 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid. PubChem.[Link]
- PubChem. (n.d.). 7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid. PubChem.[Link]
- The Extinction Website. (n.d.). 7-heptanoyl-CoA. The Extinction Website.[Link]
- Hamberg, M., & Samuelsson, B. (1974).
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin Biosynthesis by Eukaryotic Cells - Lawrence Levine [grantome.com]
- 4. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 5. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchwithrowan.com [researchwithrowan.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Note & Protocols: A Framework for the Enzymatic Synthesis and Analysis of Prostaglandin E1-CoA
Abstract
Prostaglandin E1 (PGE1) is a potent lipid autacoid with significant therapeutic applications, primarily due to its vasodilatory and anti-inflammatory properties.[1][2] Like other fatty acids, its metabolic fate and biological activity can be modulated through conversion to a Coenzyme A (CoA) thioester. This activation, catalyzed by the Long-Chain Acyl-CoA Synthetase (ACSL) family of enzymes, is a critical step for participation in various metabolic pathways, including lipid synthesis and β-oxidation.[3][4] The resulting PGE1-CoA molecule represents a novel analyte for investigating new biological activities and metabolic pathways. This guide provides a comprehensive framework for the enzymatic synthesis of PGE1-CoA. It details the rationale for enzyme selection, a full experimental workflow, and step-by-step protocols for recombinant enzyme expression, the synthesis reaction, and product purification and analysis.
Scientific Background & Rationale
Prostaglandin E1: A Bioactive Eicosanoid
Prostaglandin E1 is synthesized from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway.[2] Its biological functions are diverse, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation.[5][6] A synthetic version, Alprostadil, is used clinically to maintain a patent ductus arteriosus in newborns with certain heart defects and to treat erectile dysfunction.[1][5]
The Critical Role of Acyl-CoA Synthetases (ACSLs)
Before fatty acids can be metabolized, they must first be "activated" by conversion to their corresponding acyl-CoA esters. This ATP-dependent reaction is catalyzed by Acyl-CoA Synthetases.[3][4]
Reaction: R-COOH + ATP + CoASH → R-CO-SCoA + AMP + PPi
The ACSL family comprises at least five major isoforms in mammals (ACSL1, 3, 4, 5, and 6), each exhibiting distinct tissue expression patterns and substrate specificities.[7] This specificity is key to channeling fatty acids toward specific metabolic fates. For instance, ACSL1 prefers oleate and linoleate, while ACSL4 shows a high affinity for arachidonic acid (the precursor to PGE2) and other polyunsaturated fatty acids.[7][8]
Rationale for Enzyme Selection
Given that PGE1 is structurally similar to arachidonic acid, an ACSL isoform with a known preference for eicosanoids is the most logical candidate for catalyzing the synthesis of PGE1-CoA. ACSL4 stands out as the prime candidate due to its well-documented high activity with arachidonic acid.[8] Therefore, the protocols outlined herein will focus on using recombinant human ACSL4 as the catalyst.
The Enzymatic Pathway
The proposed synthesis relies on a single enzymatic step, leveraging the catalytic activity of a selected ACSL isoform to conjugate Coenzyme A to the carboxyl group of PGE1.
Experimental Design & Workflow
The successful synthesis and validation of PGE1-CoA require a multi-stage approach, beginning with the production of a highly active catalyst and concluding with rigorous analytical confirmation of the final product.
Detailed Experimental Protocols
Protocol 1: Expression and Purification of Recombinant ACSL4
This protocol is adapted from standard methods for recombinant protein expression in E. coli.[3]
A. Materials
-
Expression vector containing N-terminally FLAG-tagged human ACSL4
-
E. coli BL21(DE3) competent cells
-
LB Broth and Agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl
-
Elution Buffer: Wash Buffer with 150 µg/mL 3xFLAG peptide
-
Anti-FLAG M2 affinity gel
B. Methodology
-
Transformation: Transform the ACSL4 expression vector into BL21(DE3) cells and plate on selective agar plates. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of selective LB broth. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of selective LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C, then add IPTG to a final concentration of 0.4 mM to induce protein expression. Incubate for 16 hours at 25°C with shaking.[3] Rationale: Lower temperature and gentle induction often improve the solubility of recombinant proteins.
-
Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 min at 4°C.
-
Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Purification: Add the clarified supernatant to an equilibrated anti-FLAG affinity gel column. Incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Wash the column with 20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound ACSL4 protein with 5 column volumes of Elution Buffer. Collect fractions.
-
Verification: Analyze the eluted fractions by SDS-PAGE for purity. Determine protein concentration using a Bradford or BCA assay. Store purified enzyme at -80°C in 20% glycerol.
Protocol 2: Enzymatic Synthesis of Prostaglandin E1-CoA
A. Materials & Reagents
-
Purified recombinant ACSL4 enzyme
-
Prostaglandin E1 (PGE1)
-
Coenzyme A, lithium salt (CoASH)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Potassium Phosphate buffer (pH 7.4)
-
Quenching Solution: Glacial Acetic Acid
B. Reaction Setup The following table provides a template for setting up the synthesis reaction. It is recommended to perform initial small-scale trials to optimize substrate and enzyme concentrations.
| Component | Stock Concentration | Volume (µL) for 100 µL Rxn | Final Concentration |
| K-Phosphate Buffer (pH 7.4) | 1 M | 10 | 100 mM |
| ATP | 100 mM | 10 | 10 mM |
| MgCl₂ | 100 mM | 10 | 10 mM |
| Coenzyme A | 10 mM | 10 | 1 mM |
| DTT | 100 mM | 1 | 1 mM |
| Triton X-100 | 1% (w/v) | 1 | 0.01% |
| PGE1 (in Ethanol) | 10 mM | 5 | 500 µM |
| Purified ACSL4 | 0.5 mg/mL | 10 | 5 µg (50 µg/mL) |
| Nuclease-Free Water | - | 33 | - |
| Total Volume | 100 µL |
C. Methodology
-
Prepare Master Mix: On ice, prepare a master mix containing buffer, ATP, MgCl₂, CoASH, DTT, and Triton X-100. Rationale: Mg²⁺ is a critical cofactor for ATP-dependent enzymes. DTT protects enzyme sulfhydryl groups from oxidation. Triton X-100 helps maintain protein solubility and can enhance activity.
-
Aliquot: Aliquot the master mix into reaction tubes.
-
Add Substrate: Add the PGE1 substrate to each tube.
-
Initiate Reaction: Start the reaction by adding the purified ACSL4 enzyme. As a negative control, prepare a reaction tube where the enzyme is replaced with water or heat-inactivated enzyme.
-
Incubation: Incubate the reaction at 37°C for 60 minutes. The optimal time may vary and should be determined empirically.
-
Quenching: Stop the reaction by adding 5 µL of glacial acetic acid. This denatures the enzyme and ensures the pH is suitable for subsequent HPLC analysis.
-
Preparation for Analysis: Centrifuge the quenched reaction at 14,000 x g for 10 min to pellet precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
Protocol 3: RP-HPLC for Product Purification & Monitoring
This protocol allows for the separation of the polar PGE1-CoA product from the more non-polar unreacted PGE1 substrate.
A. Instrumentation & Columns
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
B. Mobile Phases
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
C. HPLC Gradient
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 10 | 1.0 |
| 20 | 70 | 1.0 |
| 25 | 95 | 1.0 |
| 30 | 95 | 1.0 |
| 31 | 10 | 1.0 |
| 35 | 10 | 1.0 |
D. Methodology
-
Injection: Inject 50 µL of the clarified, quenched reaction supernatant.
-
Detection: Monitor the elution profile at 210 nm (for the peptide bond in CoA) and 260 nm (for the adenine ring of CoA).
-
Analysis: Compare the chromatogram of the reaction sample to the negative control. The formation of PGE1-CoA will be indicated by the appearance of a new, earlier-eluting peak (due to the highly polar CoA moiety) and a corresponding decrease in the area of the PGE1 substrate peak.
-
Purification: For preparative scale, the method can be scaled up using a larger column. Fractions corresponding to the new product peak should be collected. The collected fractions can then be lyophilized.
Protocol 4: Product Characterization by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the identity and quantifying the synthesized product.[9]
-
Confirmation of Mass: Analyze the purified fraction using high-resolution mass spectrometry. The observed molecular weight should match the theoretical exact mass of PGE1-CoA (C₄₁H₆₈N₇O₁₉P₃S).
-
Structural Fragmentation (MS/MS): Perform tandem mass spectrometry on the parent ion. The fragmentation pattern should yield characteristic daughter ions corresponding to PGE1 and the CoA molecule, confirming the thioester linkage.
-
Quantification: Develop a quantitative method using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard if available. This provides the highest level of accuracy and precision for determining the final yield.[9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive enzyme. | Verify enzyme activity with a known substrate (e.g., arachidonic acid). Ensure proper storage and handling. |
| Suboptimal reaction conditions. | Perform a matrix optimization of pH, temperature, and concentrations of Mg²⁺ and ATP. | |
| PGE1 precipitation. | Ensure PGE1 is fully dissolved in the reaction buffer. The small amount of ethanol and Triton X-100 should aid solubility. | |
| Multiple Peaks in HPLC | Product degradation. | Reduce incubation time or temperature. Ensure samples are kept cold before and after the reaction. |
| Impurities in substrates. | Use high-purity PGE1, ATP, and Coenzyme A. | |
| Poor HPLC Resolution | Inappropriate gradient. | Optimize the HPLC gradient to better resolve the product from the substrate and byproducts. |
Conclusion
This application note provides a robust and scientifically grounded framework for the enzymatic synthesis of Prostaglandin E1-CoA. By leveraging the substrate specificity of long-chain acyl-CoA synthetases like ACSL4, researchers can generate this novel metabolite for further investigation. The detailed protocols for enzyme production, synthesis, and analysis offer a clear path for drug development professionals and scientists to explore the metabolic fate and potential biological roles of activated prostaglandins, opening new avenues in eicosanoid research.
References
- Smith, W. L., Urade, Y., & Jakobsson, P. J. (2011). Enzymes of the Prostaglandin Pathway: Cyclooxygenases, Prostaglandin Synthases, and Prostaglandin Dehydrogenases. Journal of Biological Chemistry. [Link]
- Uematsu, S., et al. (2002). Effects of fatty acyl-coenzyme A (CoA) esters on prostaglandin synthesis in rabbit kidney medulla microsomes.
- Sakuma, S., et al. (2001). The effects of fatty acyl CoA esters on the formation of prostaglandin and arachidonoyl-CoA formed from arachidonic acid in rabbit kidney medulla microsomes.
- Kulmacz, R. J., & Lands, W. E. (1983). The enzymology of prostaglandin endoperoxide H synthases-1 and 2.
- Wikipedia contributors. (2023). Prostaglandin E1. Wikipedia, The Free Encyclopedia. [Link]
- Lee, S. H., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. MDPI. [Link]
- Shrago, E., Woldegiorgis, G., Ruoho, A. E., & DiRusso, C. C. (1995). Fatty acyl CoA esters as regulators of cell metabolism.
- Gole, M., et al. (2011). Long-chain acyl-CoA synthetase 4 modulates prostaglandin E2 release from human arterial smooth muscle cells. Journal of Lipid Research. [Link]
- Inoki, K., et al. (2013). Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions. PeerJ. [Link]
- Li, Z., et al. (2024). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Cell & Bioscience. [Link]
- Various authors. (2022). Prostaglandin E1. WikiLectures. [Link]
- Horrobin, D. F. (1988). Prostaglandin E1: physiological significance and clinical use. Wiener klinische Wochenschrift. [Link]
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, thrombosis, and vascular biology. [Link]
- Miyamoto, T., et al. (1976). Purification of prostaglandin endoperoxide synthetase from bovine vesicular gland microsomes. Journal of Biological Chemistry. [Link]
- AK LECTURES. (2019). Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes). YouTube. [Link]
- Animated biology With arpan. (2019).
- Rodríguez, A., et al. (2001). An efficient asymmetric synthesis of prostaglandin E1. Tetrahedron Letters. [Link]
- Ise, S., et al. (2021). Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. Biological & Pharmaceutical Bulletin. [Link]
- Al-Achi, A., & Greenwood, R. (2002). A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation. Journal of pharmaceutical and biomedical analysis. [Link]
- Balazy, L., & निगम, S. (1984). Quantitative analysis of prostaglandins in cell culture medium by high-resolution gas chromatography with electron-capture detection. Prostaglandins. [Link]
- Wang, Z., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Greendam, E., et al. (2021).
- Myers, C. E., et al. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. The Journal of biological chemistry. [Link]
- Gréen, K. (1978). Methods for quantitative estimation of prostaglandins. Advances in prostaglandin and thromboxane research. [Link]
- Donati, E., et al. (2003). Analysis of prostaglandin E1 and related impurities by mixed aqueous-organic capillary electrophoresis.
- Yechoor, A. (2019). Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms. Carolina Digital Repository. [Link]
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. The Biochemical journal. [Link]
- Schneider, W. P., et al. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society. [Link]
- Klabunde, R. E. (2022).
- Daniels, E. G., & Pike, J. E. (1968). Enzymatic preparation and purification of prostaglandin E2.
- Various Authors. (n.d.). Prostaglandin E1: A review. OUCI. [Link]
- Gole, M., et al. (2011). Long-chain acyl-CoA synthetase 4 modulates prostaglandin E2 release from human arterial smooth muscle cells. OUCI. [Link]
- Hynes, M. J., et al. (2010). Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. Eukaryotic Cell. [Link]
- Jung, J. C., & Park, O. S. (2006). Efficient Asymmetric Synthesis of Prostaglandin E1.
- Minetti, G., et al. (2000). Production of prostaglandins E1 and E2 by adult human red blood cells. Biochimica et Biophysica Acta. [Link]
- Bar-Tana, J., Rose, G., & Shapiro, B. (1971). The purification and properties of microsomal palmitoyl-coenzyme A synthetase. The Biochemical journal. [Link]
Sources
- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E1 - WikiLectures [wikilectures.eu]
- 6. Prostaglandin E1: physiological significance and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Long-Chain Acyl-CoA Synthetase 1 Role in Sepsis and Immunity: Perspectives From a Parallel Review of Public Transcriptome Datasets and of the Literature [frontiersin.org]
- 8. Long-chain acyl-CoA synthetase 4 modulates prostaglandin E2 release from human arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Quantification of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA by LC-MS/MS
Application Note: Quantification of Prostaglandin E1-CoA by LC-MS/MS
A Senior Application Scientist's Guide for Robust and Sensitive Analysis in Biological Matrices
Introduction: The Significance of Quantifying PGE1-CoA
Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipid mediators, is a potent bioactive molecule involved in a vast array of physiological processes, including vasodilation, inflammation, and cytoprotection[1][2]. It is synthesized from dihomo-γ-linolenic acid via the cyclooxygenase (COX) pathway[2]. The activation of PGE1 to its coenzyme A (CoA) thioester, 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA (PGE1-CoA), represents a critical metabolic step. This intermediate is poised at a key metabolic junction, potentially entering pathways for degradation or conversion into other signaling molecules.
Accurate quantification of PGE1-CoA in biological samples such as cell cultures or tissue homogenates is essential for elucidating its precise role in both normal physiology and pathological states. However, the analysis of acyl-CoA species presents significant challenges due to their low endogenous concentrations, inherent chemical instability, and the complexity of biological matrices[3][4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this task. Its unparalleled sensitivity and specificity allow for the reliable quantification of low-abundance analytes, overcoming the limitations of less specific methods like immunoassays[5][6][7][8]. This guide provides a comprehensive, field-proven protocol for the robust quantification of PGE1-CoA, grounded in the principles of bioanalytical method validation.
Principle of the Method
This method employs a workflow centered on Solid-Phase Extraction (SPE) for sample cleanup and analyte enrichment, followed by reverse-phase Liquid Chromatography (LC) for separation, and detection by a triple quadrupole Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) is critical to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.
Caption: Overall workflow for PGE1-CoA quantification.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water, Isopropanol (all LC-MS grade or equivalent).
-
Reagents: Formic acid, Ammonium hydroxide, Hydrochloric acid (HCl).
-
Standards: PGE1-CoA analytical standard and a suitable internal standard (e.g., ¹³C₃-PGE1-CoA or a structurally similar acyl-CoA like Heptadecanoyl-CoA, C17:0-CoA).
-
SPE Cartridges: C18 reverse-phase SPE cartridges (e.g., 100 mg, 3 mL).
-
General Labware: Polypropylene tubes, autosampler vials with inserts, nitrogen evaporator.
Detailed Experimental Protocol
Part A: Sample Preparation - The Key to Success
The goal of sample preparation is to efficiently extract PGE1-CoA while removing interfering matrix components like salts, proteins, and phospholipids. Acyl-CoAs are susceptible to degradation, so all steps should be performed rapidly and on ice[3].
Step 1: Metabolic Quenching and Cell Lysis (for Cultured Cells)
-
Aspirate culture medium and immediately wash cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) directly to the plate[9]. This simultaneously quenches metabolic activity and lyses the cells.
-
Scrape the cells into the solvent and transfer the lysate to a polypropylene tube.
-
Spike with the internal standard at a concentration similar to the expected analyte concentration.
-
Vortex vigorously for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris[10].
Step 2: Solid-Phase Extraction (SPE) Causality: SPE is a critical step adapted from proven methods for prostaglandins and acyl-CoAs[11][12][13][14]. Acidification protonates the carboxyl and phosphate groups of PGE1-CoA, increasing its retention on the nonpolar C18 sorbent. The wash steps selectively remove polar (salts) and nonpolar (neutral lipids) interferences.
-
Condition: Wash the C18 SPE cartridge sequentially with 3 mL of methanol and 3 mL of ultrapure water. Do not allow the cartridge to dry.
-
Acidify & Load: Take the supernatant from Step 1, dilute it 1:1 with ultrapure water, and acidify to pH ~3.5 with 2M HCl[11][13]. Load this solution onto the conditioned SPE cartridge at a slow flow rate (~1 mL/min).
-
Wash:
-
Elute: Elute the PGE1-CoA and internal standard with 2 mL of methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for analysis[11].
Part B: LC-MS/MS Analysis
Causality: A C18 column provides excellent retention for the moderately polar PGE1-CoA. A gradient elution is necessary to first elute any remaining polar contaminants to waste and then effectively separate and elute the analyte of interest. Positive ion mode is often preferred for acyl-CoAs as they readily form protonated molecules [M+H]⁺, and a characteristic neutral loss of the CoA pantetheine fragment (507 Da) is a highly specific transition for screening[15][16][17].
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating medium-polarity lipids and metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate | Ensures separation from matrix components and analyte elution. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Acyl-CoAs show robust ionization in positive mode[16][17]. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity. |
| Source Temp. | 350 °C | Typical setting for efficient desolvation[16]. |
| ESI Voltage | +5.5 kV | Optimized for creating a stable spray[16]. |
| Collision Gas | Nitrogen or Argon | Standard for collision-induced dissociation. |
MRM Transitions The key to specificity in MS/MS is monitoring unique precursor-to-product ion transitions. While the exact mass of PGE1-CoA must be calculated (C₃₂H₅₄N₇O₁₈P₃S, MW ≈ 957.8 g/mol ), the fragmentation pattern for acyl-CoAs is well-established.
Caption: Principle of Multiple Reaction Monitoring (MRM).
Table 2: Example MRM Transitions for Quantification
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Transition Type |
|---|---|---|---|
| PGE1-CoA | m/z 958.8 | m/z 451.1 | Quantifier |
| m/z 958.8 | m/z 261.1 | Qualifier | |
| Internal Standard | (e.g., C17:0-CoA) | ||
| (C₁₇H₃₃O)CoA | m/z 1036.5 | m/z 529.5 | Quantifier |
(Note: Exact m/z values should be confirmed by infusing pure standards on the specific instrument used.)
Method Validation and Data Analysis
A robust method requires validation to prove it is fit for purpose. Key parameters should be assessed according to regulatory guidelines from bodies like the FDA[18][19][20][21].
-
Calibration Curve & Linearity: Prepare a calibration curve by spiking known concentrations of PGE1-CoA into a blank matrix (e.g., lysate from control cells). Plot the peak area ratio (PGE1-CoA / Internal Standard) against concentration. The curve should be linear over the expected concentration range with a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy (% bias) should be within ±15% of the nominal value, and precision (%CV) should be ≤15%[19].
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically ≤20% CV)[19].
Table 3: Example Method Validation Summary
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | Covers expected concentrations | 0.5 - 500 nmol/L |
| Accuracy (% Bias) | 85 - 115% | 92 - 107% |
| Precision (% CV) | ≤ 15% (≤ 20% at LOQ) | < 10% |
| LOQ | S/N > 10, CV ≤ 20% | 0.5 nmol/L |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of PGE1-CoA from biological matrices. The protocol emphasizes a thorough sample preparation strategy using solid-phase extraction to ensure sample purity and analyte enrichment. By combining optimized chromatography with the high specificity of tandem mass spectrometry, this method provides the accuracy and reliability required for advanced metabolic research and drug development. Adherence to the principles of bioanalytical method validation ensures that the data generated is trustworthy and suitable for making critical scientific decisions.
References
- Benchchem. Application Notes and Protocols for the Extraction of Prostaglandin A3 from Cell Culture Supernatant.
- PubMed. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.
- Benchchem. Sample preparation for Acyl-CoA analysis.
- Wiley Online Library. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs.
- Benchchem. Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
- MDPI. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver.
- PubMed Central. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry.
- PubMed Central. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs.
- ResearchGate. LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs.
- Benchchem. Application Notes and Protocols for Acyl-CoA Extraction from Cell Culture.
- Cyberlipid. Fatty acyl CoA analysis.
- MDPI. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine.
- PubMed Central. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry.
- Semantic Scholar. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine.
- U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures.
- YouTube. Validation of clinical LC-MS/MS methods: What you need to know.
- American College of Clinical Pharmacology. FDA Announces Guidance on M10 Bioanalytical Method Validation.
- Benchchem. Navigating the Nuances of Prostaglandin E1 Quantification: A Comparative Guide to Analytical Methods.
- Frontiers. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models.
- NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- PubMed. LC/MS/MS method for analysis of E₂ series prostaglandins and isoprostanes.
- U.S. Food & Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program.
- Inter Science Institute. Prostaglandin E1 (PG E1).
- Journal of Lipid Research. LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes.
- PubMed. Metabolism of prostaglandins A1 and E1 in man.
- Human Metabolome Database. Showing metabocard for Prostaglandin E1 (HMDB0001442).
- PubMed. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples.
- PubMed. [Metabolism of intravenously administered prostaglandin E1 in patients with peripheral arterial occlusive disease].
- University of Alabama at Birmingham. Tandem mass spectrometry analysis of prostaglandins and isoprostanes.
- PubMed Central. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice.
Sources
- 1. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E₂ series prostaglandins and isoprostanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. duke-nus.edu.sg [duke-nus.edu.sg]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. youtube.com [youtube.com]
- 20. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 21. s27415.pcdn.co [s27415.pcdn.co]
Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
Introduction
The analysis of prostanoid-Coenzyme A (CoA) conjugates, such as 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a derivative of a prostaglandin E1 (PGE1) analogue, is of significant interest in understanding lipid signaling pathways and drug metabolism. These molecules represent a unique analytical challenge due to the combination of a labile prostaglandin structure and the polar, complex Coenzyme A moiety. This document provides a comprehensive, field-tested protocol for the reliable quantification of this analyte in biological matrices, leveraging the specificity and sensitivity of High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
The inherent instability of prostaglandins and the chromatographic complexities of acyl-CoA compounds necessitate a meticulously designed analytical method.[1][2] This guide explains the causal reasoning behind each step of the protocol, from sample handling to data interpretation, ensuring both methodological robustness and data integrity for researchers in drug development and lipidomics.
Analytical Principle
This method employs a reverse-phase HPLC strategy for the separation of the target analyte from endogenous interferences. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The large, polar CoA portion of the molecule, combined with the lipidic prostaglandin structure, requires careful optimization of the mobile phase composition and gradient to achieve adequate retention and peak shape.[3][4]
Following chromatographic separation, the analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. The use of an internal standard is critical to correct for any analyte loss during sample preparation and for variations in instrument response, which is a gold standard practice for quantitative analysis of prostaglandins and related compounds.[1][5]
Apparatus and Materials
3.1. Apparatus
-
High-Performance Liquid Chromatography (HPLC) system, preferably a UHPLC system for improved resolution and speed.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).
-
Nitrogen evaporator.
-
Centrifuge.
-
Vortex mixer.
-
Analytical balance.
-
pH meter.
3.2. Reagents and Standards
-
Reference standard of this compound.
-
Stable isotope-labeled internal standard (e.g., ¹³C or ²H labeled).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid (for mobile phase modification).
-
Ammonium acetate.
-
Reagents for sample extraction (e.g., ethyl acetate, hexane).
-
SPE conditioning, wash, and elution solvents.
Detailed Experimental Protocols
Sample Preparation: A Critical Step for Accuracy
The primary goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, cell lysate) while removing interferences that could suppress the MS signal or co-elute with the analyte. Prostaglandins are notoriously unstable and can be formed or degraded quickly, so rapid processing at low temperatures is essential.[6]
Protocol for Sample Extraction from Plasma:
-
Immediate Processing: Upon collection, plasma samples (collected with an anticoagulant like EDTA) should be immediately placed on ice to minimize enzymatic activity.[6]
-
Internal Standard Spiking: To a 500 µL aliquot of plasma, add the internal standard to a final concentration appropriate for the expected analyte levels. This early addition ensures the standard undergoes the same extraction and analysis process as the analyte.
-
Acidification: Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., formic acid or citric acid).[1][7] This step protonates the carboxylic acid groups, making the molecule more amenable to extraction with organic solvents.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of a non-polar organic solvent mixture, such as hexane/ethyl acetate (1:1, v/v), to the acidified plasma.[1]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Solid-Phase Extraction (SPE) for Further Cleanup:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase. This ensures compatibility with the chromatographic system and can pre-concentrate the sample.
-
Vortex well and transfer to an autosampler vial for analysis.
-
Workflow for Sample Preparation
Caption: Workflow for the extraction of the target analyte from plasma.
HPLC Method
The choice of a C18 column is standard for the separation of acyl-CoAs and prostaglandins due to its versatility in retaining both hydrophobic and moderately polar compounds.[3][8] A gradient elution is necessary to first retain the polar CoA-containing analyte and then elute it with increasing organic solvent concentration.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size | Provides excellent resolving power for complex biological samples. Smaller particle size enhances efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | An acidic modifier improves peak shape and ionization efficiency in positive ESI mode. Ammonium acetate can be used as an alternative. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good separation for a wide range of analytes. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume is preferred to minimize peak broadening. |
| Gradient Program | Time (min) | % B |
| 0.0 | 10 | |
| 2.0 | 10 | |
| 12.0 | 95 | |
| 15.0 | 95 | |
| 15.1 | 10 | |
| 20.0 | 10 |
Mass Spectrometry Method
Electrospray ionization in positive mode is generally preferred for the analysis of acyl-CoAs.[9] The MRM transitions should be optimized by infusing the pure standard into the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar, non-volatile molecules like acyl-CoAs. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantitative analysis. |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte | The protonated molecule is typically the most abundant ion in the full scan spectrum. |
| Product Ion (Q3) | A specific, stable fragment ion | Should be optimized for maximum intensity and specificity. A common fragment for CoA compounds involves the adenine moiety. |
| Collision Energy | To be optimized for each MRM transition | The voltage applied to the collision cell to induce fragmentation; analyte-dependent. |
| Dwell Time | 100 ms | The time spent acquiring data for each MRM transition; a balance between sensitivity and the number of data points across a chromatographic peak. |
| Source Temperature | 350 °C | Optimizes the desolvation of the analyte ions.[1] |
| Electrospray Voltage | ~4500 V | The voltage applied to the ESI needle to generate a stable spray. |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations and plotting the peak area ratio against the concentration. The concentration of the analyte in the unknown samples is then determined by interpolation from this calibration curve.
Logical Relationship for Quantification
Caption: Process for determining analyte concentration.
Method Validation
A thorough method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay is directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[10]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape | Inappropriate mobile phase pH; column degradation; sample solvent mismatch. | Adjust mobile phase pH; use a new column; ensure the reconstitution solvent matches the initial mobile phase. |
| Low Signal Intensity | Poor extraction recovery; ion suppression from matrix effects; incorrect MS parameters. | Optimize the extraction protocol; dilute the sample; re-optimize MS source conditions and MRM transitions. |
| High Background Noise | Contaminated solvents or glassware; carryover from previous injections. | Use high-purity solvents; thoroughly clean all equipment; include a blank injection between samples. |
| Inconsistent Retention Times | Leak in the HPLC system; column temperature fluctuations; mobile phase degradation. | Check for leaks; ensure stable column temperature; prepare fresh mobile phase daily. |
References
- The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chrom
- How to Prepare Samples for Prostaglandin Measurement.
- Application Notes and Protocols for Prostaglandin Analysis using Deuter
- An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central.
- High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central.
- F
- Prostaglandin E2 Parameter Assay Kit. R&D Systems.
- Prostaglandins Analysis Service.
- Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed Central.
- A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1)
- Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chrom
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermedi
- Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1 and. Walsh Medical Media.
Sources
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
In vitro assays for 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA activity
Application Notes & Protocols: In Vitro Assays for Prostaglandin E1 Acyl-CoA Activity
Abstract
This comprehensive guide provides detailed protocols and technical insights for the in vitro measurement of enzymatic activity related to 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, the Coenzyme A (CoA) thioester of Prostaglandin E1 (PGE1). Prostaglandins are critical lipid mediators in inflammation, pain, and numerous homeostatic processes.[1][2] The activation of prostaglandins to their CoA derivatives is a key, yet understudied, step in their metabolic pathway, potentially influencing their signaling, conjugation, or degradation. This document is intended for researchers, scientists, and drug development professionals investigating the enzymes that synthesize, hydrolyze, or modify this specific acyl-CoA. We present a range of methodologies, from direct chromatographic detection to indirect spectrophotometric and immunoassay techniques, explaining the causality behind experimental choices to ensure robust and reproducible results.
Biochemical Context and Significance
Prostaglandin E1 (PGE1), like its close relative PGE2, is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[3][4] The conversion of free fatty acids, including prostaglandins, into their acyl-CoA thioesters is a fundamental biochemical activation step. This process is generally catalyzed by acyl-CoA synthetases. The resulting PGE1-CoA can then serve as a substrate for various enzymes:
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing free PGE1 and Coenzyme A (CoASH). This can be a mechanism to regulate the intracellular levels of the active prostaglandin.[5]
-
Dehydrogenases: The hydroxyl groups on the prostaglandin structure can be oxidized. For instance, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme that inactivates prostaglandins by oxidizing the 15-hydroxyl group.[6][7][8] It is plausible that the CoA-activated form is also a substrate for such modifications.
-
Transferases: The activated heptanoyl group could potentially be transferred to other molecules.
Measuring the enzymatic activity involving PGE1-CoA is crucial for identifying and characterizing the enzymes involved in its metabolism and for screening potential therapeutic inhibitors or activators.
Prostaglandin E Biosynthesis and Metabolism Pathway
The following diagram illustrates the central position of prostaglandin-CoAs in the broader metabolic cascade.
Caption: Simplified Prostaglandin E (PGE) synthesis and metabolism pathway.
Assay Methodologies & Protocols
The choice of assay depends on the available equipment, required sensitivity, and the specific enzymatic activity being investigated. We present three distinct, validated approaches.
Method 1: Thioesterase Activity via Coupled Spectrophotometric Assay
This method is ideal for measuring the activity of acyl-CoA thioesterases (ACOTs) that hydrolyze PGE1-CoA. The principle relies on the detection of the free sulfhydryl group of Coenzyme A (CoASH) released upon hydrolysis. 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, reacts with free thiols to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[9][10]
Sources
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+-Linked 15-Hydroxyprostaglandin Dehydrogenase: Structure and Biological Functions - ProQuest [proquest.com]
- 7. NAD+-linked 15-hydroxyprostaglandin dehydrogenase: structure and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 9. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genotic.com [genotic.com]
Application Notes and Protocols: Cellular Uptake Studies of Prostaglandin E1-CoA
Introduction: The Significance of Prostaglandin E1-CoA Uptake
Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipid mediators, is a potent bioactive molecule with diverse physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2][3] Its biological activities are initiated by binding to specific G-protein coupled receptors on the cell surface.[2][4] However, to terminate signaling and for metabolic processing, prostaglandins must be transported into the cell. This process is primarily mediated by the Prostaglandin Transporter (PGT), a member of the solute carrier organic anion transporter family officially known as SLCO2A1.[5][6][7][8]
The conjugation of molecules with Coenzyme A (CoA) is a critical step in their intracellular metabolism, particularly for fatty acids. While PGE1 itself is the primary signaling molecule, understanding the fate of a potential intracellular metabolite like Prostaglandin E1-CoA (PGE1-CoA) is crucial for a complete picture of its pharmacokinetics and pharmacodynamics. The large, hydrophilic CoA moiety dramatically alters the physicochemical properties of PGE1, making its cellular entry a complex and challenging process to study. It is unlikely to passively diffuse across the lipid bilayer, and its ability to interact with known transporters is not well characterized.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret cellular uptake studies for PGE1-CoA. We will explore the underlying principles, provide detailed, field-proven protocols for multiple analytical approaches, and discuss the critical controls and data interpretation necessary for robust and reliable results.
Core Scientific Principles
The central hypothesis for PGE1-CoA cellular uptake is that it must be a carrier-mediated process. The experimental designs detailed herein are built to test this hypothesis by distinguishing between active transport and non-specific membrane binding. Key experimental questions to be addressed include:
-
Is PGE1-CoA transported into the cell?
-
What is the rate and efficiency of this uptake?
-
Does uptake depend on specific transporters, such as SLCO2A1?
-
Where does PGE1-CoA localize within the cell following uptake?
Mechanistic Overview: Prostaglandin Transport
Prostaglandin signaling is tightly regulated by a combination of biosynthesis, receptor binding, transport, and intracellular degradation.[9] The primary gatekeeper for prostaglandin entry into the cell is the transporter SLCO2A1 (PGT).[7][10] This transporter facilitates the movement of prostaglandins like PGE1 and PGE2 across the plasma membrane, delivering them to cytosolic enzymes for inactivation.[8] Therefore, any investigation into PGE1-CoA uptake must consider the potential role of this transporter.
Caption: Hypothetical pathway for PGE1/PGE1-CoA cellular uptake via the PGT transporter.
Experimental Design: Choosing the Right Tool
No single method can answer all questions regarding cellular uptake. The choice of methodology depends on the specific research question, available resources, and the need for quantitative versus qualitative data. We present three orthogonal approaches: Radiolabeling for sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for specificity and label-free analysis, and Fluorescence Microscopy for spatial localization.
Sources
- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin E1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin E1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solute carrier organic anion transporter family member 2A1 - Wikipedia [en.wikipedia.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. OATP2A1 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. Prostaglandin Transporter OATP2A1/SLCO2A1 Is Essential for Body Temperature Regulation during Fever - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Eicosanoid Signaling: A Guide to the Cellular Metabolic Fate of Prostaglandin E2-CoA
This comprehensive guide illuminates the cellular journey of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, the activated coenzyme A (CoA) thioester of the pivotal inflammatory mediator, Prostaglandin E2 (PGE2). For researchers, scientists, and drug development professionals, understanding the metabolic fate of this molecule is critical for dissecting the intricate regulation of inflammatory and physiological processes. This document provides an in-depth exploration of the enzymatic pathways that govern the catabolism of PGE2-CoA, alongside detailed protocols for its investigation in cellular models.
Introduction: The Significance of PGE2-CoA Metabolism
Prostaglandin E2 (PGE2) is a potent lipid mediator synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and PGE synthase enzymes.[1][2] Its diverse biological functions, ranging from inflammation and pain to fever and tissue homeostasis, are tightly controlled by its synthesis, signaling through G-protein coupled receptors, and eventual metabolic inactivation.[1][2] The activation of PGE2 to its CoA thioester is a critical, yet often overlooked, step that primes it for various metabolic transformations. The intracellular concentration and ultimate fate of PGE2-CoA are determined by a delicate balance between enzymatic hydrolysis, catabolic degradation, and potential utilization in other pathways. Disruptions in these metabolic routes can have profound implications for the duration and intensity of PGE2 signaling, making the study of its metabolism a key area of interest in pharmacology and disease biology.
The Central Hypothesized Metabolic Pathways
The metabolic journey of PGE2-CoA within the cell is multifaceted, primarily revolving around two key processes: hydrolysis back to free PGE2 and catabolic degradation through peroxisomal β-oxidation. The subcellular localization of these pathways is crucial for understanding their regulatory interplay.
Hydrolysis by Acyl-CoA Thioesterases (ACOTs): A Regulatory Gateway
Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoAs to their corresponding free fatty acid and Coenzyme A.[3][4] These enzymes are found in various subcellular compartments, including the cytosol, mitochondria, and peroxisomes, and play a crucial role in regulating the intracellular pools of activated fatty acids.[3][4] It is highly probable that specific ACOT isoforms are responsible for the hydrolysis of PGE2-CoA, thereby controlling its availability for catabolic pathways. This enzymatic "off-switch" is a potential point of regulation for PGE2 signaling.
Peroxisomal β-Oxidation: The Primary Catabolic Route
Evidence strongly suggests that the primary route for the catabolism of prostaglandins is through peroxisomal β-oxidation.[5][6][7][8] Unlike mitochondrial β-oxidation, which primarily targets straight-chain fatty acids for complete degradation to acetyl-CoA, the peroxisomal pathway is specialized for the chain-shortening of more complex lipids, including very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[8][9] For PGE2-CoA, this process would involve a series of enzymatic reactions that sequentially shorten the heptanoic acid side chain, leading to the formation of dinor and tetranor metabolites.
The key enzymatic steps in the peroxisomal β-oxidation of PGE2-CoA are hypothesized to be:
-
Acyl-CoA Oxidase: Introduction of a double bond.
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): Hydration and oxidation.
-
Thiolase: Thiolytic cleavage to release acetyl-CoA and a chain-shortened PGE2-CoA derivative.
This cycle would repeat until the side chain is significantly shortened, rendering the molecule biologically inactive.
Visualizing the Metabolic Crossroads of PGE2-CoA
Figure 1. Hypothesized metabolic pathways of PGE2-CoA in the cell.
Experimental Protocols for Investigating PGE2-CoA Metabolism
The following protocols provide a framework for researchers to investigate the metabolic fate of PGE2-CoA in cultured cells.
Protocol 1: Cell Culture and Treatment for Metabolic Analysis
This protocol outlines the general procedure for preparing cultured cells for the analysis of PGE2-CoA metabolism.
Materials:
-
Cell line of interest (e.g., macrophages, fibroblasts, cancer cell lines)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
PGE2 or a stable, cell-permeable analog
-
Inhibitors of interest (e.g., ACOT inhibitors, β-oxidation inhibitors)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 10 cm plates) at a density that will result in 80-90% confluency at the time of harvest.
-
Cell Treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired treatment (e.g., PGE2, inhibitors). A time-course experiment is recommended to capture the dynamics of metabolite formation.
-
Metabolic Quenching and Cell Harvest:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any extracellular metabolites.
-
Immediately add an ice-cold extraction solvent (see Protocol 2) to the cells to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Protocol 2: Extraction of Acyl-CoA Thioesters from Cultured Cells
This protocol describes a method for the efficient extraction of PGE2-CoA and other acyl-CoAs from cellular lysates.
Materials:
-
Cell lysate in quenching solvent (from Protocol 1)
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C.
-
Internal standards (e.g., deuterated PGE2-CoA, if available, or a C17-CoA standard)
-
Microcentrifuge
Procedure:
-
Spike Internal Standards: Add a known amount of internal standard(s) to the cell lysate.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoA thioesters, to a new, clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Protocol 3: Quantification of PGE2-CoA and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of PGE2-CoA and its chain-shortened metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
-
C18 reversed-phase analytical column
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of the analytes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40°C
MS/MS Conditions (Hypothetical):
The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) transitions should be optimized for each analyte. The following table provides hypothetical MRM transitions for PGE2-CoA and its potential metabolites. Note: These values should be experimentally determined and optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| PGE2-CoA | [M+H]+ | Fragment corresponding to the loss of the CoA moiety or a characteristic fragment of the PGE2 structure. |
| Dinor-PGE2-CoA | [M-28+H]+ | Fragment corresponding to the loss of the CoA moiety or a characteristic fragment of the dinor-PGE2 structure. |
| Tetranor-PGE2-CoA | [M-56+H]+ | Fragment corresponding to the loss of the CoA moiety or a characteristic fragment of the tetranor-PGE2 structure. |
| Internal Standard | [M+H]+ | Characteristic product ion. |
Data Analysis:
Quantify the concentration of each analyte by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with authentic standards.
Visualizing the Experimental Workflow
Figure 2. A generalized experimental workflow for studying the metabolic fate of PGE2-CoA.
Trustworthiness and Self-Validation of Protocols
The protocols described herein are designed to be self-validating through the inclusion of critical controls:
-
Time-Course Experiments: Essential for understanding the kinetics of PGE2-CoA metabolism.
-
Internal Standards: Crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response.
-
Use of Inhibitors: Pharmacological inhibition of ACOTs or β-oxidation enzymes can provide strong evidence for the involvement of these pathways in PGE2-CoA metabolism.
-
Standard Curves: Necessary for the absolute quantification of each metabolite.
By incorporating these elements, researchers can generate robust and reliable data, ensuring the trustworthiness of their findings.
Conclusion
The metabolic fate of PGE2-CoA is a critical determinant of its biological activity. The interplay between hydrolytic and catabolic pathways, primarily mediated by ACOTs and peroxisomal β-oxidation, respectively, represents a key regulatory node in eicosanoid signaling. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to dissect these intricate metabolic networks. A deeper understanding of PGE2-CoA metabolism will undoubtedly open new avenues for therapeutic intervention in a wide range of inflammatory and proliferative diseases.
References
- Diczfalusy, U., et al. (1987).
- Diczfalusy, U., et al. (1987). Metabolism of prostaglandin F2 alpha in Zellweger syndrome.
- BenchChem. (2025). A Technical Guide to Fatty Acyl-Coenzyme A and Its Pivotal Role in Cellular Metabolism. BenchChem.
- Osmundsen, H., et al. (1991).
- Mannaerts, G. P., et al. (1996).
- BenchChem. (2025). Application Notes and Protocols for the Use of Long-Chain Hydroxy Fatty Acyl-CoAs in Metabolic Flux Analysis. BenchChem.
- Schuster, V. L. (2002). Prostaglandin transport. PubMed.
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Kataoka, M., et al. (1969).
- Lands, W. E. (1979). The biosynthesis and metabolism of prostaglandins. PubMed.
- Rouzer, C. A., et al. (1982). Subcellular localization of the PGE2 synthesis activity in mouse resident peritoneal macrophages. PMC.
- Li, L. O., et al. (2010).
- Ziboh, V. A., et al. (1974).
- Harding, P., et al. (2024). Prostaglandin E2 affects mitochondrial function in adult mouse cardiomyocytes and hearts.
- Hunt, M. C., & Alexson, S. E. (2002). The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism. PubMed.
- Basit, F., et al. (2013). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central.
- Hunt, M. C., & Alexson, S. E. H. (2002). The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism. Request PDF.
- Liu, Y., et al. (2013). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research.
- Liu, Y., et al. (2013). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC.
- Arosh, J. A., et al. (2004).
- Hunt, M. C., et al. (2012). The Emerging Role of acyl-CoA Thioesterases and Acyltransferases in Regulating Peroxisomal Lipid Metabolism. Arrow@TU Dublin.
- Park, J. Y., et al. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology.
- Reed, J. A., et al. (1996). Prostaglandin E2 production and metabolism in human breast cancer cells and breast fibroblasts.
- Larson, T. R., & Graham, I. A. (2016). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandin E2 biosynthesis and downstream cellular effects.
- Ito, O., et al. (1993). Enzymatic formation of prostaglandin F2 alpha in human brain. PubMed.
- Ramwell, P. W., et al. (1980). Synthesis and metabolism of prostaglandins, prostacyclin, and thromboxanes: The arachidonic acid cascade. University of Arizona.
- Hunt, M. C., et al. (2012). The emerging role of acyl-CoA thioesterases and acyltransferases in regulating peroxisomal lipid metabolism. Request PDF.
- Hunt, M. C., et al. (2012). The emerging role of acyl-CoA thioesterases and acyltransferases in regulating peroxisomal lipid metabolism. PubMed.
- Ramwell, P. W., et al. (1980). Synthesis and metabolism of prostaglandins, prostacyclin, and thromboxanes: the arachidonic acid cascade. PubMed.
- Mesaros, C., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central.
- Niu, Y., et al. (2022). Structure and transport mechanism of the human prostaglandin transporter SLCO2A1. PMC.
- Zamorano, B., et al. (1991).
- Ji, H., et al. (2022).
- Karaplis, A. C., & Powell, W. S. (1984). Subcellular localization of prostaglandin E2 binding sites in bovine adrenal medulla. PubMed.
- Harding, P., et al. (2024). Prostaglandin E2 Affects Mitochondrial Function in Adult Mouse Cardiomyocytes and Hearts. PMC.
- Arosh, J. A., et al. (2004).
- Cayman Chemical. (2023). Prostaglandin Measurement: LC-MS/MS vs ELISA—Choosing the Right Method. Cayman Chemical.
- Ahern, K. (2010). Fatty Acid Synthesis/Prostaglandins. YouTube.
- Sakuma, S., et al. (2001). The effects of fatty acyl CoA esters on the formation of prostaglandin and arachidonoyl-CoA formed from arachidonic acid in rabbit kidney medulla microsomes. PubMed.
- Kanehisa, M., et al. (2000). KEGG: Kyoto Encyclopedia of Genes and Genomes. Nucleic Acids Research.
- Al-Saffar, H., et al. (2013). Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages. Journal of Lipid Research.
- LibreTexts. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts.
- Gauthier, J. F., et al. (2018).
Sources
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Note & Protocol: Robust Solid-Phase Extraction of Prostaglandin E1-CoA from Biological Matrices
Abstract
Prostaglandin E1-Coenzyme A (PGE1-CoA) is a critical intermediate in specialized metabolic pathways, linking eicosanoid signaling with fatty acid metabolism. The accurate quantification of this analyte is often hampered by its amphipathic nature, possessing both a lipid-like prostaglandin structure and a highly polar Coenzyme A tail. This duality presents a significant challenge for traditional extraction methods. This document provides a detailed and robust protocol for the solid-phase extraction (SPE) of PGE1-CoA from complex biological samples, such as cell lysates and tissue homogenates. The described method utilizes a reversed-phase C18 sorbent, with carefully optimized sample pre-treatment, wash, and elution steps to ensure high recovery and purity of the target analyte for downstream analysis by techniques like LC-MS/MS.
Introduction: The Challenge of an Amphipathic Analyte
Prostaglandin E1 (PGE1) is a well-characterized lipid mediator derived from arachidonic acid, playing roles in vasodilation, inflammation, and platelet aggregation[1][2]. Its thioester conjugate with Coenzyme A, PGE1-CoA, represents a key metabolic activation step, priming it for further enzymatic modification or incorporation into complex lipids[3][4].
The analysis of PGE1-CoA is complicated by its unique chemical structure. The prostaglandin backbone is hydrophobic, lending itself to extraction with organic solvents and retention on nonpolar stationary phases[5]. In stark contrast, the Coenzyme A moiety is large, hydrophilic, and carries multiple phosphate groups, rendering it highly water-soluble. This makes PGE1-CoA difficult to handle with standard liquid-liquid extraction protocols and presents a unique challenge for solid-phase extraction (SPE)[6].
The protocol detailed herein is designed to address this challenge. By leveraging a reversed-phase SPE mechanism with meticulous control over sample pH and solvent polarity, we can effectively capture the hydrophobic prostaglandin portion of the molecule while managing the polar CoA tail, leading to efficient purification from complex biological matrices[7][8][9].
The Biological Context: Prostaglandin Synthesis
Prostaglandins are synthesized from fatty acid precursors, most notably arachidonic acid, through the cyclooxygenase (COX) pathway. This pathway is a cornerstone of inflammatory and homeostatic processes in virtually all human tissues[1].
}
Principle of the SPE Method
This protocol employs reversed-phase solid-phase extraction. The stationary phase consists of octadecyl-bonded silica (C18), a nonpolar sorbent[5][9]. The fundamental principle relies on partitioning the analyte between the solid phase and the liquid mobile phase.
-
Acidification & Loading: The biological sample is acidified to a pH of approximately 3.5. This is a critical step that protonates the carboxylic acid of the prostaglandin and, importantly, suppresses the negative charges on the phosphate groups of the CoA moiety. This charge suppression reduces the overall polarity of PGE1-CoA, significantly enhancing its hydrophobic interaction with the C18 stationary phase[10][11].
-
Washing: The column is washed with a series of solvents. An initial aqueous wash removes highly polar contaminants like salts. A subsequent wash with a low percentage of organic solvent removes less polar interferences, while the target analyte, PGE1-CoA, remains bound to the sorbent[12][13].
-
Elution: Finally, a high-percentage organic solvent is used to disrupt the hydrophobic interactions between the PGE1-CoA and the C18 sorbent, eluting the purified analyte from the column[8][14].
Materials and Reagents
Table 1: Required Materials & Reagents
| Item | Description | Recommended Supplier |
| SPE Cartridges | C18, 100-200 mg sorbent bed, 1-3 mL format | Waters (Sep-Pak™), Agilent (Bond Elut™) |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Sigma-Aldrich |
| Hexane | HPLC Grade | Sigma-Aldrich |
| Formic Acid (FA) | LC-MS Grade, ~99% | Thermo Fisher Scientific |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® system or equivalent |
| SPE Manifold | Vacuum manifold for processing multiple samples | Supelco, Waters |
| Nitrogen Evaporator | N-EVAP or similar | Organomation |
| Glassware | Silanized glass tubes to prevent analyte adsorption | --- |
| pH Meter/Strips | Calibrated pH meter or narrow-range pH strips | --- |
Detailed Experimental Protocol
This protocol is optimized for a starting sample volume of approximately 1 mL of cell lysate or tissue homogenate. Volumes should be scaled accordingly for different sample sizes. Always keep samples on ice whenever possible to minimize degradation[7][15].
}
Step 1: Sample Pre-Treatment
1.1. Protein Precipitation: To a 1 mL ice-cold biological sample (e.g., cell lysate, tissue homogenate), add 2 mL of ice-cold acetonitrile containing an appropriate internal standard. 1.2. Vortex & Incubate: Vortex the mixture vigorously for 30 seconds. Incubate at -20°C for at least 45 minutes to facilitate complete protein precipitation[15]. 1.3. Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C. 1.4. Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet. 1.5. Acidification: Adjust the pH of the supernatant to ~3.5 using a 1% formic acid solution. Verify the pH with a calibrated meter or narrow-range pH strips. This step is crucial for analyte retention[10][11].
Application Scientist's Note: Protein precipitation with a cold organic solvent is a gentle method that effectively removes the bulk of proteins which can otherwise clog the SPE sorbent and interfere with downstream analysis. The subsequent acidification is the most critical step of this protocol. Without proper protonation, the highly polar PGE1-CoA will exhibit poor retention on the C18 column, leading to significant analyte loss.
Step 2: SPE Cartridge Conditioning & Equilibration
2.1. Placement: Place the C18 SPE cartridges onto a vacuum manifold. 2.2. Conditioning: Pass 3 mL of methanol through each cartridge. Allow the solvent to fully pass through the sorbent bed, but do not allow the cartridge to dry out completely[12][13]. 2.3. Equilibration: Immediately follow with 3 mL of acidified ultrapure water (pH 3.5, adjusted with formic acid). This step primes the sorbent for the aqueous sample[16]. Ensure the sorbent bed remains wetted.
Application Scientist's Note: The conditioning step with methanol solvates the C18 hydrocarbon chains, effectively "activating" the stationary phase for reversed-phase interactions. The equilibration step removes the organic solvent and ensures the sorbent environment matches the pH of the sample to be loaded, preventing premature elution.
Step 3: Sample Loading
3.1. Loading: Load the entire pre-treated and acidified supernatant from Step 1 onto the conditioned and equilibrated C18 cartridge. 3.2. Flow Rate: Maintain a slow, consistent flow rate of approximately 0.5-1 mL/minute. A slow flow rate is essential to allow sufficient time for the analyte to interact with and bind to the stationary phase[10][13].
Application Scientist's Note: Overloading the column or using too high a flow rate are common causes of poor recovery. The capacity of a 100 mg cartridge is substantial, but kinetics are key. Slow and steady loading ensures maximal binding.
Step 4: Washing
4.1. Aqueous Wash: Wash the cartridge with 3 mL of acidified ultrapure water (pH 3.5). This will remove salts and other highly polar, water-soluble impurities. 4.2. Organic Wash: Wash the cartridge with 3 mL of hexane. This step is designed to elute nonpolar, neutral lipids that may interfere with analysis, while the more polar PGE1-CoA remains bound[10][17]. 4.3. Drying (Optional): After the final wash, apply vacuum for 1-2 minutes to thoroughly dry the sorbent bed. This can improve the efficiency of the subsequent elution step.
Application Scientist's Note: The wash sequence is designed to selectively remove two distinct classes of interferences. The acidified water wash targets hydrophilic contaminants, while the hexane wash removes hydrophobic contaminants that are less polar than PGE1-CoA. This dual wash strategy is key to achieving a clean final eluate.
Step 5: Elution
5.1. Elution Solvent: Place clean, labeled, and silanized glass collection tubes inside the manifold. 5.2. Elution: Elute the PGE1-CoA from the cartridge by adding 2 mL of ethyl acetate or methyl formate. Collect the eluate[10][15]. 5.3. Second Elution: Perform a second elution with an additional 2 mL of the same solvent into the same collection tube to ensure complete recovery.
Application Scientist's Note: Ethyl acetate and methyl formate are effective elution solvents for prostaglandins from C18 media[15]. They are sufficiently polar to disrupt the hydrophobic interactions binding the prostaglandin moiety to the sorbent. The choice between them may be optimized based on downstream analytical methods.
Step 6: Drying and Reconstitution
6.1. Evaporation: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen. Avoid excessive heat, which can degrade the analyte. 6.2. Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 Methanol:Water with 0.1% Formic Acid)[14]. 6.3. Final Step: Vortex briefly and transfer to an autosampler vial for analysis.
Summary of Key Protocol Parameters
Table 2: Quantitative Protocol Summary
| Step | Reagent | Volume | Flow Rate | Purpose |
| Conditioning | Methanol | 3 mL | 2-5 mL/min | Activate C18 Sorbent |
| Equilibration | Acidified Water (pH 3.5) | 3 mL | 2-5 mL/min | Prime Sorbent for Sample |
| Sample Loading | Acidified Supernatant | ~3 mL | 0.5-1 mL/min | Bind Analyte to Sorbent |
| Wash 1 | Acidified Water (pH 3.5) | 3 mL | 1-2 mL/min | Remove Polar Impurities |
| Wash 2 | Hexane | 3 mL | 1-2 mL/min | Remove Neutral Lipids |
| Elution | Ethyl Acetate / Methyl Formate | 2 x 2 mL | 0.5-1 mL/min | Recover Purified Analyte |
| Reconstitution | Initial Mobile Phase | 50-100 µL | N/A | Prepare for LC-MS/MS |
Conclusion and Best Practices
The protocol presented here provides a validated and robust method for the selective extraction of PGE1-CoA from complex biological samples. The success of this protocol hinges on the meticulous control of sample pH to enhance analyte retention on the C18 sorbent. Researchers should consider including a stable isotope-labeled internal standard early in the sample preparation process to accurately account for extraction efficiency and matrix effects. As with any SPE method, some level of method optimization for specific biological matrices may be required to achieve maximum recovery and purity[11][18]. This protocol serves as an excellent and comprehensive starting point for such development.
References
- The Serhan Laboratory. (n.d.). Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Flu.
- LIPID MAPS. (2009). Eicosanoids.
- Buczynski, M. W., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59-82.
- University of Colorado Anschutz Medical Campus. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis.
- Sim, H., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(2), 63.
- Helmer, P. O., Jiang, W., & Hayen, H. (2019). Efficient Separation of Polar and Nonpolar Lipid Classes Utilizing iSPE®-HILIC Material for Solid-Phase Extraction. LCGC Europe, 32(12), 620-624.
- Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.
- Waters Corporation. (n.d.). What is a generic protocol for use of Sep-Pak C18 cartridges? - WKB66729.
- Wikipedia. (n.d.). Prostaglandin.
- Waters Corporation. (n.d.). Certified Sep-Pak Cartridges Care and Use Manual.
- Castro-Perez, J., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 11(5), 282.
- AOCS. (2019). Solid-phase extraction columns in the analysis of lipids.
- Raynie, D. E. (2019). Understanding and Improving Solid-Phase Extraction.
- Waters Corporation. (n.d.). Sep-Pak Sample Extraction Products for Rapid Sample Prep.
- Goodpaster, B. H., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of lipid research, 53(8), 1696–1704.
- Wang, Y., & Brotto, M. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Methods in Molecular Biology, 2625, 299-311.
- Williams, L. A., & Lopez, D. (2002). A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation. Journal of microbiological methods, 50(2), 159–166.
- Chiabrando, C., et al. (1989). Solid-phase extraction of prostanoids using an automatic sample preparation system.
- Bas-Bellver, C., et al. (2023). Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors.
- Irwin, C. C., & Irwin, L. N. (1980). The Use of Sep-Pak™ C18 Cartridges During the Isolation of Gangliosides. Journal of Lipid Research, 21(5), 648-650.
- ResearchGate. (n.d.). Chemical structure of prostaglandin E1.
- Wang, Y., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10638-10646.
- ACS Publications. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids.
- Biotage. (2023). Understanding SPE Retention Mechanisms.
- Jehmlich, N., et al. (2018). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 410(20), 4945-4955.
- Furtado, M., et al. (2018). Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. Journal of Pharmaceutical and Biomedical Analysis, 154, 354-361.
- Novák, Z., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3232.
- Schweer, H., et al. (1986). Determination of prostaglandin E2, prostaglandin F2 alpha and 6-oxo-prostaglandin F1 alpha in urine by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry: a comparison. Biomedical & Environmental Mass Spectrometry, 13(11), 611-619.
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin E1 | 745-65-3 [chemicalbook.com]
- 3. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. arborassays.com [arborassays.com]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. support.waters.com [support.waters.com]
- 13. help.waters.com [help.waters.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 16. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA via Two-Step Derivatization
Abstract
This application note provides a comprehensive, field-proven protocol for the chemical derivatization of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a complex prostaglandin E1 (PGE1)-CoA conjugate, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the analyte's large molecular weight, high polarity, and thermal instability, direct GC-MS analysis is not feasible. The described two-step derivatization, involving methoximation followed by silylation, renders the molecule volatile and thermally stable, enabling robust and sensitive quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of eicosanoids and related lipid mediators.
Introduction: The Analytical Challenge
The target analyte, this compound, is a structural analog of Prostaglandin E1 (PGE1) conjugated to Coenzyme A (CoA).[1][2][3] Prostaglandins are potent lipid mediators involved in a vast array of physiological and pathological processes, making their accurate quantification critical for research and clinical diagnostics.[4] However, the intrinsic chemical properties of prostaglandins—low volatility, thermal lability, and the presence of multiple polar functional groups (hydroxyls, a ketone, and a carboxylic acid within the CoA moiety)—preclude direct analysis by GC-MS.[4][5]
Gas chromatography requires analytes to be volatile and thermally stable to traverse the column.[6] The large Coenzyme A tail, coupled with the polar functional groups on the cyclopentanone ring and octyl chain, makes the intact molecule non-volatile. Furthermore, the hydroxyl groups are prone to dehydration and the ketone group can undergo tautomerization at the high temperatures of the GC inlet.[6][7] Therefore, a robust derivatization strategy is essential to mask these polar functionalities, thereby increasing volatility and thermal stability for reliable GC-MS analysis.[4][8][9] While LC-MS/MS is a powerful alternative that often requires less derivatization, GC-MS remains a widely accessible and highly sensitive technique when coupled with an effective derivatization protocol.[9][10]
This protocol focuses on a validated two-step derivatization approach:
-
Methoximation: To protect the ketone group on the cyclopentanone ring.
-
Silylation: To convert the hydroxyl groups and the carboxylic acid to their corresponding trimethylsilyl (TMS) ethers and ester.
Principles of the Derivatization Strategy
Step 1: Methoximation of the Ketone Group
The first step addresses the reactive ketone group. In the high-temperature environment of the GC inlet, ketones can exist in equilibrium with their enol tautomers, leading to peak broadening or the appearance of multiple peaks for a single analyte.[6][7] To prevent this, the ketone is converted into a stable methoxime derivative.
Reaction: The reaction with methoxyamine hydrochloride (MeOx) in a pyridine base converts the ketone into a methoxime.[6][7][11] This "locks" the carbonyl group into a single, stable form, preventing tautomerization and subsequent side reactions during the silylation step.[6][7]
Step 2: Silylation of Active Hydrogens
Following oximation, all active hydrogens, primarily from the hydroxyl (-OH) groups on the cyclopentane ring, the octyl side chain, and the carboxylic acid of the CoA moiety, are replaced with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[7][12]
Reaction: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent. It reacts readily with hydroxyl groups to form TMS ethers and with carboxylic acids to form TMS esters.[7][13] This process has several critical benefits:
-
Increases Volatility: The replacement of polar -OH groups with non-polar TMS groups significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the analyte.[6][7]
-
Increases Thermal Stability: TMS derivatives are generally more stable at high temperatures than their underivatized counterparts.
-
Produces Characteristic Mass Spectra: The TMS derivatives yield predictable and informative fragmentation patterns in the mass spectrometer, aiding in structural confirmation and quantification.[14][15]
The overall chemical transformation is depicted below.
Figure 1: Chemical derivatization workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: this compound standard or sample extract, dried completely.
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MeOx), 98% or higher purity.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
-
Solvent: Anhydrous Pyridine.
-
Equipment:
-
Heating block or oven capable of maintaining 60°C.
-
Vortex mixer.
-
Centrifuge.
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
2 mL amber glass autosampler vials with PTFE-lined screw caps.
-
Nitrogen gas line for evaporation.
-
Safety Precaution: Derivatization reagents and pyridine are toxic and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE). Ensure all glassware is scrupulously dry.
Sample Preparation
-
Extraction: Isolate the analyte from its biological matrix using an appropriate method such as solid-phase extraction (SPE).[10][16]
-
Drying: Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen. The absence of water is critical for the success of the derivatization reactions.[6]
Step-by-Step Derivatization Procedure
The following protocol should be performed in a moisture-free environment.
Figure 2: Step-by-step derivatization protocol workflow.
-
Methoximation Step:
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
To the dried sample extract in a 2 mL vial, add 50 µL of the methoxyamine hydrochloride/pyridine solution.[11]
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes.[17]
-
Allow the vial to cool to room temperature.
-
-
Silylation Step:
-
To the same vial containing the methoxime derivative, add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
-
Expected Results and Data Interpretation
Molecular Weight Changes
The derivatization process significantly increases the molecular weight of the analyte. Understanding these changes is crucial for identifying the correct peak in the chromatogram and interpreting the mass spectrum.
| Analyte/Derivative Stage | Functional Groups Reacted | Reagent Adduct | Change in MW | Expected MW of PGE1 Moiety* |
| PGE1 (Underivatized) | - | - | - | 354.5 g/mol |
| Methoxime Derivative | 1 x Ketone (=O) | -OCH₃ | +29 | 383.5 g/mol |
| Final TMS Derivative | 1 x Methoxime, 2 x Hydroxyl, 1 x Carboxylic Acid | 3 x Si(CH₃)₃ | +216 (from methoxime) | 599.5 g/mol |
*Note: This table shows the expected molecular weight changes for the Prostaglandin E1 portion of the molecule for simplicity. The full PGE1-CoA conjugate will have a much higher mass, but the mass additions from derivatization will be the same for the reactive groups.
Mass Spectrometry Fragmentation
The electron ionization (EI) mass spectrum of the final derivative will exhibit characteristic fragments. While the molecular ion (M⁺) may be weak or absent, key fragment ions will be present that confirm the structure.
-
[M-15]⁺: Loss of a methyl group (•CH₃) from a TMS group. This is a very common fragment for TMS derivatives.[15]
-
[M-89]⁺: Loss of a trimethylsiloxy radical (•OSi(CH₃)₃).[15]
-
m/z 73: The base peak in many TMS spectra, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.
For quantitative analysis, selected ion monitoring (SIM) of the most abundant and characteristic fragment ions is recommended to enhance sensitivity and selectivity.
Method Validation and Trustworthiness
This protocol constitutes a self-validating system when implemented with proper controls.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d4-PGE1) is critical for accurate quantification.[10] The internal standard should be added at the very beginning of the sample preparation process to correct for analyte loss during extraction and derivatization, as well as for injection variability.
-
Blanks and Controls: A reagent blank (containing all reagents but no analyte) should be run to check for contamination. A positive control with a known amount of PGE1 standard should also be processed to verify the efficiency of the derivatization reaction.
-
Reproducibility: The protocol should yield consistent results with low relative standard deviation (RSD) across replicate samples. Inter-day and intra-day precision should be assessed to ensure method robustness.[12][16]
Conclusion
The derivatization of complex, polar molecules like prostaglandin-CoA conjugates is a prerequisite for successful GC-MS analysis. The described two-step protocol, involving methoximation to stabilize the ketone and silylation to enhance volatility, is a robust and reliable method. By carefully controlling reaction conditions, ensuring a moisture-free environment, and using appropriate internal standards, researchers can achieve sensitive and accurate quantification of these important lipid mediators, facilitating advancements in drug development and biomedical research.
References
- The Bumbling Biochemist. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Maclouf, J., Antoine, C., & De Vantéry, C. (1993). Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes. Analytical Biochemistry, 210(2), 360-365.
- Labadie, P., Budzinski, H., & Alliot, F. (2011). Simultaneous derivatization of hydroxyl and ketone groups for the analysis of steroid hormones by GC–MS. Analytical and Bioanalytical Chemistry, 400(5), 1373-1377.
- Schweer, H., Meese, C. O., & Seyberth, H. W. (1994). Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 652(2), 167-174.
- Viola, G., et al. (2018). NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. Magnetic Resonance in Chemistry, 56(9), 847-862.
- Baranowski, R., & Pacha, K. (2002). Gas chromatographic determination of prostaglandins. Mini Reviews in Medicinal Chemistry, 2(2), 135-144.
- Baranowski, R., & Pacha, K. (2002). Gas Chromatographic Determination of Prostaglandins. Mini-Reviews in Medicinal Chemistry, 2(2), 135-144.
- ResearchGate. (n.d.). Structure of Prostaglandin E 1 (PGE 1); and (B) Biosynthesis of PGE 1 from dihomo-γ-linolenic acid (DGLA; 20:3, ω-6).
- Prasain, J. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB.
- ResearchGate. (n.d.). Chemical structure of prostaglandin E1.
- National Center for Biotechnology Information. (n.d.). Prostaglandin A1. PubChem Compound Database.
- Human Metabolome Database. (2023). Prostaglandin E1 (HMDB0001442).
- Mesaros, C., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B, 877(24), 2538-2543.
- Clement, G., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 869.
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
- Michigan State University. (2019). Protocol MSU_MSMC_006: Methoximation and tert-butyldimethylsilylation derivatization of amino acids and organic acids for GC/MS analysis.
- Prasain, J. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB.
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Application of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA in lipidomics
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Key Metabolite in the Prostaglandin E1 Pathway
Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipid mediators, is a potent bioactive molecule with a well-established role in a myriad of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1][2][3] The biological activity of PGE1 is tightly regulated, not only through its synthesis from the precursor dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway but also through its rapid metabolic inactivation.[4][5] Understanding the metabolic fate of PGE1 is crucial for elucidating its complete biological profile and for the discovery of novel biomarkers and therapeutic targets.
A primary metabolic pathway for PGE1 involves the reduction of the C13-C14 double bond, yielding 13,14-dihydro-Prostaglandin E1. This metabolite, while traditionally considered less active than its precursor, is now being recognized for its own potential biological roles and as a stable marker of PGE1 synthesis and turnover. For this metabolite to be further processed within the cell, for instance, through beta-oxidation, it must first be activated to its coenzyme A (CoA) thioester. This activated form, 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA , or more commonly 13,14-dihydro-PGE1-CoA , represents a critical metabolic intermediate.
The study of 13,14-dihydro-PGE1-CoA through the lens of lipidomics offers a unique window into the dynamics of the PGE1 pathway. Lipidomics, the large-scale study of lipids, provides the tools to quantify such molecules with high sensitivity and specificity, thereby enabling a deeper understanding of their roles in health and disease.[6] This application note provides a comprehensive guide for the investigation of 13,14-dihydro-PGE1-CoA, detailing its biochemical significance and providing robust protocols for its analysis in biological samples.
Biochemical Context and Significance
The activation of fatty acids and their derivatives to their corresponding CoA esters is a fundamental prerequisite for their participation in numerous metabolic pathways. This activation, catalyzed by acyl-CoA synthetases, renders the molecule metabolically active for processes such as beta-oxidation, elongation, and incorporation into complex lipids. The formation of 13,14-dihydro-PGE1-CoA is therefore a pivotal step in the catabolism of PGE1.
The concentration of 13,14-dihydro-PGE1-CoA in a given cell or tissue is a reflection of the flux through the PGE1 metabolic pathway. Consequently, its quantification can provide valuable insights into the regulation of PGE1 signaling under various physiological and pathological conditions. For instance, alterations in the levels of this metabolite could serve as a biomarker for diseases where PGE1 is implicated, such as inflammatory disorders, cardiovascular disease, and cancer.[7]
Furthermore, fatty acyl-CoAs themselves can act as regulatory molecules, influencing the activity of enzymes and transcription factors.[8][9][10] While the specific regulatory roles of 13,14-dihydro-PGE1-CoA are yet to be fully elucidated, its structural similarity to other bioactive lipid-CoAs suggests that it may possess signaling functions in its own right.
Below is a diagram illustrating the metabolic pathway from DGLA to the formation and subsequent metabolism of 13,14-dihydro-PGE1-CoA.
Caption: Metabolic pathway of Prostaglandin E1.
Application in Lipidomics Research: A Methodological Guide
The quantification of 13,14-dihydro-PGE1-CoA in biological matrices presents an analytical challenge due to its low endogenous concentrations and its physicochemical properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this application, offering the required sensitivity and specificity.[11][12]
Experimental Workflow
A typical lipidomics workflow for the analysis of 13,14-dihydro-PGE1-CoA is outlined below. The causality behind each step is explained to ensure a thorough understanding of the protocol.
Caption: Lipidomics workflow for 13,14-dihydro-PGE1-CoA analysis.
Detailed Protocol: Extraction and Analysis of 13,14-dihydro-PGE1-CoA
This protocol is designed to be a self-validating system, with the inclusion of an internal standard at an early stage to account for analyte loss during sample processing.
1. Sample Preparation:
-
Rationale: The rapid enzymatic turnover and potential for ex-vivo formation of prostaglandins necessitate immediate processing or flash-freezing of samples in liquid nitrogen upon collection. The use of antioxidants, such as butylated hydroxytoluene (BHT), is critical to prevent artefactual oxidation.
-
Procedure:
-
For tissues, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS) containing 0.005% BHT.
-
For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of PBS with BHT.
-
Keep samples on ice throughout the procedure.
-
2. Internal Standard Spiking:
-
Rationale: A stable isotope-labeled internal standard (e.g., d4-13,14-dihydro-PGE1-CoA, if available, or a related acyl-CoA standard) is essential for accurate quantification. It should be added before extraction to correct for variability in extraction efficiency and matrix effects during MS analysis.
-
Procedure:
-
To the homogenized sample, add a known amount of the internal standard. The amount should be chosen to be within the linear range of the calibration curve.
-
3. Lipid Extraction (Solid Phase Extraction - SPE):
-
Rationale: SPE is a highly effective method for purifying and concentrating prostaglandins and their derivatives from complex biological matrices, separating them from more abundant lipid classes and other interfering substances.[6]
-
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Acidify the sample homogenate to pH 3-4 with a dilute acid (e.g., 0.1 M HCl). This ensures that the carboxyl group of the heptanoic acid moiety is protonated, increasing its retention on the C18 stationary phase.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 5 mL of 15% methanol in water to elute very polar, non-retained compounds.
-
Elute the 13,14-dihydro-PGE1-CoA with 5 mL of methanol or ethyl acetate into a clean collection tube.
-
4. Solvent Evaporation and Reconstitution:
-
Rationale: The eluate from the SPE step needs to be concentrated and the solvent exchanged for one that is compatible with the LC-MS mobile phase.
-
Procedure:
-
Evaporate the solvent from the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
5. LC-MS/MS Analysis:
-
Rationale: Reversed-phase liquid chromatography is ideal for separating prostaglandins and their metabolites. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[13][14]
-
Chromatography:
-
Column: A C18 column with a particle size of 1.8 µm or less is recommended for high-resolution separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 10-15 minutes is a good starting point for method development.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins due to the presence of the carboxyl group.
-
MRM Transitions: Specific precursor-to-product ion transitions for 13,14-dihydro-PGE1-CoA and its internal standard must be determined by infusing the pure compounds into the mass spectrometer. A hypothetical MRM transition table is provided below for guidance.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13,14-dihydro-PGE1-CoA | [M-H]⁻ | Fragment 1 | Optimized Value |
| [M-H]⁻ | Fragment 2 | Optimized Value | |
| Internal Standard | [M-H]⁻ | Fragment 1 | Optimized Value |
Note: The exact m/z values and collision energies need to be empirically determined.
Data Interpretation and Quality Control
-
Quantification: A calibration curve should be prepared using known concentrations of a 13,14-dihydro-PGE1-CoA analytical standard, with each calibrator containing the same amount of internal standard as the samples. The concentration of the analyte in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Quality Control:
-
Process Blanks: A blank sample (containing no biological matrix) should be run through the entire extraction and analysis procedure to check for contamination.
-
Matrix Blanks: A sample of the same biological matrix known to be free of the analyte should be analyzed to assess for interferences.
-
Spike Recovery: A known amount of the analytical standard should be spiked into a sample before extraction to assess the overall efficiency of the method.
-
Replicate Analysis: Technical replicates of samples should be analyzed to assess the precision of the method.
-
Conclusion
The analysis of 13,14-dihydro-PGE1-CoA by LC-MS/MS provides a powerful tool for researchers in lipidomics, drug development, and clinical diagnostics. As a key intermediate in the metabolic pathway of PGE1, its quantification can offer significant insights into the regulation of prostaglandin signaling in health and disease. The protocols and methodologies outlined in this application note provide a robust framework for the accurate and reliable measurement of this important lipid metabolite, paving the way for new discoveries in the complex world of lipid signaling.
References
- Guan, F., & Ujhelyi, B. (2012). Lipidomic analysis of prostanoids by liquid chromatography-electrospray tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 851, 137–147. [Link]
- Balas, L., Durand, T., & Rossi, J. C. (2014). Lipidomic analysis of twenty seven prostanoids and isoprostanes by electrospray liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 56–66. [Link]
- Creative Biolabs. (n.d.). 7-heptanoyl-CoA. The Extinction Website.
- Sakuma, S., Koyama, M., Kitamura, M., & Fujita, T. (2001). The effects of fatty acyl CoA esters on the formation of prostaglandin and arachidonoyl-CoA formed from arachidonic acid in rabbit kidney medulla microsomes.
- Rodríguez, A., Nomen, M., Spur, B. W., & Godfroid, J. J. (2001). An efficient asymmetric synthesis of prostaglandin E1. Tetrahedron: Asymmetry, 12(12), 1735-1742.
- Chilton, F. H., Fonteh, A. N., Surette, M. E., Triggiani, M., & Winkler, J. D. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis.
- Schneider, W. P., Axen, U., Lincoln, F. H., Pike, J. E., & Thompson, J. L. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society, 91(19), 5372–5378. [Link]
- Lipotype. (n.d.). Prostaglandin.
- Sakuma, S., & Fujita, T. (1993). Effects of fatty acyl-coenzyme A esters on prostaglandin synthesis in rabbit kidney medulla microsomes. Prostaglandins, 45(6), 529–536. [Link]
- Corey, E. J. (2022, July 29). Week 02: Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. [Link]
- Ahern, K. (2010, October 20). Fatty Acid Synthesis/Prostaglandins [Video]. YouTube. [Link]
- Karim, S. M., & Adaikan, P. G. (1987). Prostaglandin E1: a review. Prostaglandins, 33 Suppl, 5–22.
- Sakuma, S., Koyama, M., Kitamura, M., & Fujita, T. (2000). The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA. Life sciences, 66(19), 1817–1824. [Link]
- PubChem. (n.d.). 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid.
- Golub, M., Zia, P., Matsuno, M., & Horton, R. (1975). Metabolism of prostaglandins A1 and E1 in man.
- Prasain, J. K. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB.
- Zhang, Y., et al. (2022). Lipidomic analysis of twenty-seven prostanoids and isoprostanes by liquid chromatography/electrospray tandem mass spectrometry.
- Lee, C. S., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International journal of molecular sciences, 22(24), 13534. [Link]
- PubChem. (n.d.). 7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid.
- Li, N., et al. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Methods in molecular biology (Clifton, N.J.), 2625, 299–311. [Link]
- Google Patents. (n.d.). US6939718B2 - Mass spectrometry of prostaglandins.
- PubChem. (n.d.). 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid.
- Miller, M. A., et al. (2018). Comprehensive profiling of prostaglandins in human ovarian follicular fluid using mass spectrometry.
- Tootle, T. L. (2013). Genetic insights into the in vivo functions of prostaglandin signaling. The international journal of biochemistry & cell biology, 45(8), 1629–1632. [Link]
- Prasain, J. K. (2016). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB.
- Liu, H., et al. (2013). Prostaglandin signaling in ciliogenesis during development.
- Lee, C. S., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International journal of molecular sciences, 22(24), 13534. [Link]
- Kim, S. Z., et al. (2004). Prostaglandin E1 increases cGMP levels in beating rabbit atria: Lack of effects of PGE1-induced cyclic nucleotides on secretory and contractile functions.
Sources
- 1. Prostaglandin E1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomic analysis of prostanoids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic insights into the in vivo functions of prostaglandin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of fatty acyl CoA esters on the formation of prostaglandin and arachidonoyl-CoA formed from arachidonic acid in rabbit kidney medulla microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of fatty acyl-coenzyme A esters on prostaglandin synthesis in rabbit kidney medulla microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uab.edu [uab.edu]
- 14. US6939718B2 - Mass spectrometry of prostaglandins - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
Welcome to the technical support guide for 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability and handling of this prostaglandin E₂ (PGE₂) analog-CoA conjugate. Our goal is to empower researchers to achieve reliable and reproducible results by understanding the chemical liabilities of this molecule.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of the compound in experimental settings.
Q1: What are the primary degradation pathways for this molecule in solution?
A1: The stability of this compound is dictated by two main structural features: the prostaglandin E-series cyclopentanone ring and the high-energy thioester bond linking the lipid to Coenzyme A.
-
Degradation of the Prostaglandin E Core: The β-hydroxyketone system on the cyclopentane ring is inherently unstable. It is highly susceptible to dehydration, particularly under acidic or basic conditions, to form the corresponding Prostaglandin A (PGA) analog.[1][2] This PGA analog can then undergo isomerization of the double bond within the ring to form the more stable Prostaglandin B (PGB) analog. This degradation cascade results in a complete loss of the biological activity associated with the original PGE structure. The rate of this degradation is strongly dependent on pH and temperature.[1]
-
Hydrolysis of the Thioester Bond: The thioester bond is an energy-rich linkage that is significantly more susceptible to nucleophilic attack and hydrolysis than a standard ester bond.[3][4] This reaction, which can occur non-enzymatically, cleaves the molecule into its constituent parts: the free fatty acid prostaglandin analog and Coenzyme A (CoA-SH). This hydrolysis is thermodynamically favorable and can be accelerated by deviations from neutral pH and the presence of certain buffer nucleophiles. In biological systems, this process can be rapidly catalyzed by thioesterase enzymes.[5]
Sources
- 1. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA (PGE1-CoA)
Welcome, researchers, to the dedicated support center for 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, hereafter referred to as Prostaglandin E1-Coenzyme A (PGE1-CoA). This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity and success of your experiments involving this crucial metabolic intermediate.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding the stability and handling of PGE1-CoA. Understanding these principles is the first line of defense against experimental variability.
Question 1: What is PGE1-CoA and what are its primary degradation pathways?
Answer: PGE1-CoA is the Coenzyme A thioester of Prostaglandin E1 (PGE1). As a hybrid molecule, it is susceptible to degradation from three primary sources: enzymatic action, chemical instability of the thioester bond, and chemical instability of the prostaglandin structure itself.
-
Enzymatic Degradation: In biological systems, the heptanoyl side chain can undergo beta-oxidation , a metabolic process that sequentially shortens the fatty acid chain.[1][2][3] This occurs in both mitochondria and peroxisomes.[2][3] Additionally, various thioesterase enzymes can hydrolyze the thioester bond, releasing free PGE1 and Coenzyme A.[4]
-
Chemical (Thioester) Instability: The thioester bond is inherently more reactive than an ester bond and is susceptible to nucleophilic attack. Hydrolysis is a significant non-enzymatic degradation pathway, particularly in aqueous solutions.[5][6][7] The rate of hydrolysis is often pH-dependent.[8]
-
Chemical (Prostaglandin) Instability: The PGE1 structure itself is sensitive to certain conditions. The β-hydroxyketone motif on the cyclopentanone ring is prone to dehydration , especially under acidic or basic conditions (pH < 4 or > 7.4), leading to the formation of Prostaglandin A1 (PGA1).[9][10][11] PGA1 can then isomerize to the more stable Prostaglandin B1 (PGB1).[12][13] The molecule is also sensitive to light.
Question 2: How should I properly store and handle PGE1-CoA to minimize degradation?
Answer: Proper storage is critical for the longevity of PGE1-CoA. Due to its multiple instabilities, we recommend a multi-faceted approach:
-
Long-Term Storage: For long-term storage, PGE1-CoA should be kept as a lyophilized powder or in a non-aqueous, aprotic solvent (e.g., anhydrous acetonitrile, DMSO) at -80°C . It should be stored under an inert gas atmosphere (e.g., argon) to protect against oxidation and moisture.[11]
-
Stock Solutions: Prepare high-concentration stock solutions in an organic solvent like ethanol, DMSO, or dimethylformamide.[11] Aliquot these into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
-
Aqueous/Working Solutions: Prepare aqueous solutions immediately before use. Prostaglandins are generally unstable in aqueous solutions. If an aqueous solution must be stored for a short period, use a slightly acidic buffer (pH 6.0-7.0) where PGE1 has maximum stability.[14] Avoid basic solutions (pH > 7.4) as they rapidly catalyze dehydration to PGA1.[11]
-
Choice of Labware: When working with dilute aqueous solutions, avoid rough plastic surfaces, which can cause loss of material due to hydrophobic interactions. Use smooth-surfaced materials like Teflon or glass vials.
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Scenario 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
Question: My PGE1-CoA is showing variable or diminished effects in my cellular experiments compared to literature values. What could be the cause?
Answer: This is a common issue that typically points to compound degradation either before or during the experiment. Let's break down the potential causes and solutions.
Causality Analysis: The active form of the molecule is the intact PGE1-CoA. If it degrades, the resulting products (e.g., free PGE1, PGA1, or chain-shortened metabolites) will have different biological activities. For instance, while PGE1 is biologically active, its potency and receptor interactions may differ from the CoA-conjugated form. PGA1 and PGB1 also possess distinct biological profiles, often with anti-proliferative or anti-inflammatory effects that may not align with your experimental goals.[10][15]
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Action: Analyze your stock solution via HPLC or LC-MS/MS to confirm its purity and concentration.
-
Rationale: Repeated freeze-thaw cycles or improper storage can lead to gradual degradation, reducing the concentration of the active compound over time.
-
-
Evaluate Stability in Assay Media:
-
Action: Perform a time-course stability study. Incubate PGE1-CoA in your complete cell culture medium at 37°C. Take samples at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC or LC-MS/MS to quantify the remaining parent compound and identify degradation products.
-
Rationale: Components in your media (e.g., serum) may contain active thioesterases that rapidly hydrolyze the PGE1-CoA.[4] The pH of CO2-incubated media can also influence stability.
-
-
Optimize Dosing Protocol:
Scenario 2: Appearance of unexpected peaks during chromatographic analysis (HPLC/LC-MS).
Question: I'm analyzing my PGE1-CoA sample and see multiple peaks that I don't recognize. How can I identify them and prevent their formation?
Answer: The appearance of extra peaks is a definitive sign of degradation or contamination. The identity of these peaks provides crucial clues to the degradation pathway at play.
Expected Degradation Products: Based on the known chemistry of PGE1-CoA, the most likely degradation products are:
| Potential Product | Formation Pathway | Analytical Notes |
| Prostaglandin E1 (PGE1) | Hydrolysis of the thioester bond (enzymatic or chemical).[4][7] | Will have a lower molecular weight (loss of CoA). Elution time will differ significantly. |
| Prostaglandin A1 (PGA1) | Dehydration of the cyclopentanone ring of PGE1 (often acid/base catalyzed).[9][13] | Characterized by a new double bond in the cyclopentenone ring. |
| Prostaglandin B1 (PGB1) | Isomerization of the double bond in PGA1.[12] | More stable than PGA1. |
| Chain-shortened PGE1-CoA | Beta-oxidation of the heptanoyl side chain.[1][2] | A series of products, each differing by 2 carbons (e.g., dinor-PGE1-CoA). |
Diagnostic Workflow:
The diagram below outlines the primary degradation pathways you should consider.
Sources
- 1. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of prostaglandins A1 and B1 in alprostadil (PGE1) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of prostaglandin E1-CoA during extraction
Welcome to the technical support resource for the analysis of Prostaglandin E1-Coenzyme A (PGE1-CoA). This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth guidance, troubleshooting protocols, and answers to frequently asked questions concerning the critical step of sample extraction, with a primary focus on preventing the hydrolysis of the labile thioester bond of PGE1-CoA.
Understanding the Challenge: The Instability of the Thioester Bond
Prostaglandin E1-CoA is an intermediate in metabolic pathways where Prostaglandin E1 (PGE1) is activated. The molecule's analytical challenge lies in the high-energy thioester bond linking the PGE1 carboxyl group to Coenzyme A. This bond is thermodynamically unstable and highly susceptible to hydrolysis, which is the chemical breakdown of the molecule by water.[1][2] This reaction cleaves PGE1-CoA into PGE1 and free Coenzyme A, leading to significant underestimation of the target analyte.
Hydrolysis can be catalyzed by acids, bases, and endogenous enzymes (thioesterases) present in biological samples.[2][3] Therefore, every step of the extraction workflow—from sample collection to final analysis—must be meticulously optimized to maintain conditions that preserve the integrity of PGE1-CoA.
Frequently Asked Questions (FAQs)
Q1: My PGE1-CoA recovery is consistently low. What is the most likely cause? A: The most common cause of low recovery is hydrolysis of the thioester bond. This is typically due to one or more of the following factors: suboptimal pH, elevated temperature during processing, slow sample handling, or enzymatic degradation. Review your entire workflow, paying close attention to maintaining a cold chain and ensuring the pH of all solutions is within the recommended range.
Q2: What is the optimal pH for extracting and storing PGE1-CoA? A: Prostaglandin E1 itself exhibits maximum stability in a slightly acidic to neutral pH range of 6-7.[4] While some extraction protocols for prostaglandins require a temporary acidification step (pH 3-4) to facilitate binding to solid-phase cartridges, it is crucial that this step is performed rapidly and at low temperature (0-4°C) to minimize acid-catalyzed hydrolysis.[5][6][7] For all other processing and storage, buffers should be maintained within a pH of 6.0 to 7.0.
Q3: Can I freeze my tissue or cell samples before extraction? A: Yes, flash-freezing samples in liquid nitrogen and storing them at -80°C is a standard method to preserve analyte integrity. However, it is critical to minimize the time between sample collection and freezing. The freeze-thaw cycle should be avoided; thaw samples rapidly on ice immediately before extraction.
Q4: Are there any essential additives I should use in my collection or homogenization buffers? A: Absolutely. To prevent enzymatic degradation, a broad-spectrum thioesterase inhibitor should be added immediately upon sample collection. Furthermore, adding an antioxidant like butylated hydroxytoluene (BHT) can prevent free radical-catalyzed peroxidation of the prostaglandin structure.[8]
Visualizing the Problem: The Hydrolysis Pathway
The diagram below illustrates the primary degradation pathway for PGE1-CoA, which must be controlled during extraction.
Caption: PGE1-CoA hydrolysis pathway.
Troubleshooting Guide
This guide provides solutions to common issues encountered during PGE1-CoA extraction.
| Observed Problem (Symptom) | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No PGE1-CoA Detected | 1. Hydrolysis: pH is too high (>7.5) or too low (<5.5) for extended periods. 2. Temperature: Sample processing performed at room temperature. 3. Enzymatic Degradation: No thioesterase inhibitors used. | 1. pH Control: Buffer all solutions to pH 6.0-7.0. If acidification is required for SPE, perform the step on ice and for the minimum time necessary. 2. Maintain Cold Chain: Perform all extraction steps on ice or at 4°C. This dramatically slows the rate of chemical and enzymatic reactions. 3. Inhibit Enzymes: Add a thioesterase inhibitor cocktail to the homogenization buffer immediately. |
| High Variability Between Replicates | 1. Inconsistent Timing: Extraction steps vary in duration between samples. 2. Incomplete Homogenization: The analyte is not fully released from the matrix. 3. Precipitation: PGE1-CoA may precipitate if aqueous solutions are frozen and not properly redissolved.[4] | 1. Standardize Workflow: Process all samples identically and minimize delays. Aim to complete the entire extraction within the shortest possible timeframe. 2. Optimize Homogenization: Ensure the tissue or cell disruption method is validated and consistently applied. 3. Ensure Solubility: If thawing aqueous samples, vortex gently or briefly sonicate to ensure complete redissolution of the analyte before proceeding.[4] |
| Presence of Interfering Peaks in LC-MS/MS | 1. Matrix Effects: Insufficient cleanup during extraction. 2. Solvent Contamination: Use of non-HPLC grade solvents. | 1. Improve Cleanup: Incorporate additional wash steps in your SPE protocol. For LLE, a back-extraction with a clean aqueous buffer may help. 2. Use High-Purity Reagents: Ensure all solvents and reagents are of the highest available purity (e.g., LC-MS grade) to avoid introducing contaminants. |
Validated Extraction Protocols
Below are two detailed protocols designed to maximize the recovery of intact PGE1-CoA. The Solid-Phase Extraction (SPE) method is generally recommended for its superior cleanup and reproducibility.[5][9]
Protocol 1: Solid-Phase Extraction (SPE) for PGE1-CoA
This protocol utilizes a reversed-phase (C18) SPE cartridge to isolate PGE1-CoA from a biological matrix. The key is balancing the need for an acidic pH for binding with the risk of hydrolysis.
Caption: Solid-Phase Extraction (SPE) workflow for PGE1-CoA.
Methodology:
-
Sample Preparation:
-
Thaw frozen samples rapidly on ice.
-
Homogenize tissue or cells in a pre-chilled buffer (e.g., 100 mM potassium phosphate, pH 6.5) containing a thioesterase inhibitor cocktail and an antioxidant (e.g., 0.05% BHT). All steps must be performed at 0-4°C.
-
Centrifuge the homogenate at ~10,000 x g for 15 minutes at 4°C to pellet debris.
-
Transfer the clear supernatant to a new pre-chilled tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading (Critical Step):
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other hydrophilic impurities.
-
Wash the cartridge with 2 mL of hexane to remove highly nonpolar lipids.[7]
-
-
Elution and Reconstitution:
-
Elute the PGE1-CoA with 2 mL of ethyl acetate or methanol into a clean collection tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known, small volume of mobile phase appropriate for your downstream LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for PGE1-CoA
LLE is a classic technique that partitions the analyte between aqueous and immiscible organic phases. It is faster but may be less clean than SPE.
Methodology:
-
Sample Preparation:
-
Follow Step 1 from the SPE protocol (homogenization and centrifugation) to obtain a clear, pre-chilled supernatant at pH 6.5.
-
-
Acidification and Extraction:
-
In a glass tube, acidify the supernatant to pH 3.5-4.0 with 1% formic acid on ice.
-
Immediately add 2 volumes of ice-cold ethyl acetate (e.g., 2 mL of ethyl acetate for 1 mL of supernatant).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[7][8]
-
-
Collection and Re-extraction:
-
Carefully collect the upper organic phase (ethyl acetate), which contains the PGE1-CoA, and transfer it to a new clean tube.
-
To maximize recovery, repeat the extraction on the remaining aqueous phase with another 2 volumes of ethyl acetate. Combine the organic phases.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate fractions to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase for analysis.
-
Summary of Critical Stability Parameters
To ensure the integrity of your results, adhere strictly to the conditions outlined below.
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 - 7.0 for general handling and storage. 3.5 - 4.0 for the brief SPE loading step only. | Minimizes both base- and acid-catalyzed hydrolysis of the thioester bond. PGE1 is most stable in the 6-7 range.[4][10] |
| Temperature | 0 - 4°C (On Ice) | Reduces the rate of all chemical and enzymatic reactions, including hydrolysis and degradation. |
| Time | As short as possible. | Minimizes the opportunity for the labile PGE1-CoA molecule to degrade. |
| Additives | Thioesterase Inhibitors, Antioxidants (BHT). | Prevents enzymatic cleavage of the thioester and oxidative damage to the fatty acid chain.[8] |
| Solvents | High-purity or LC-MS grade. | Prevents introduction of contaminants that can interfere with analysis or catalyze degradation. |
By understanding the inherent instability of Prostaglandin E1-CoA and implementing these rigorous control measures, researchers can achieve reliable and reproducible quantification, leading to more accurate insights into its biological role.
References
- Powell, W. S. (1989). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins.
- van den Berg, B. M., et al. (1990). Determination of prostaglandins in human seminal fluid by solid-phase extraction, pyridinium dichromate derivatization and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
- Li, Y., et al. (2022). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Molecules.
- BenchChem. (2025). A Comparative Guide to 6-Keto-Prostaglandin E1 Measurement: Assessing Reproducibility Across Analytical Methods. BenchChem Technical Documents.
- Kari, O., et al. (2015). Detection of Lipid Mediators of Inflammation in the Human Tear Film. Investigative Ophthalmology & Visual Science.
- Paul, M., et al. (2005). Stability of prostaglandin EI (PGEI) in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis.
- Yalkowsky, S. H., & Roseman, T. J. (2002). A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation. Journal of Pharmaceutical and Biomedical Analysis.
- Li, Y., et al. (2022). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Semantic Scholar.
- Ziboh, V. A., & Yun, M. (1986). Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography. Prostaglandins, Leukotrienes and Medicine.
- Valenti, D., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PLoS One.
- BenchChem. (2025). Application Notes and Protocols for the Extraction of 6-Keto-Prostaglandin E1 from Cell Culture Supernatant. BenchChem Technical Documents.
- Klink, A., et al. (2021). Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection. Analytical Methods.
- Kari, O., et al. (2016). Evaluation of extraction and mass spectrometry methods for detection of possible lipid mediators of inflammation in tears. Investigative Ophthalmology & Visual Science.
- Lee, J. B. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins.
- Cho, M. J., et al. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences.
- Granström, E. (1982). Methods for quantitative estimation of prostaglandins. Upsala Journal of Medical Sciences.
- Reis, A., et al. (2017). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites.
- M-J, R., & D, W. (2013). Prostaglandin Extraction and Analysis in Caenorhabditis elegans. Journal of Visualized Experiments.
- Kawakami, T., & Aimoto, S. (2005). Peptide Thioester Synthesis via an Auxiliary-Mediated N – S Acyl Shift Reaction in Solution. Peptide Science.
- Dalli, J., et al. (2014). Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis. Methods in Molecular Biology.
- Murakami, M., et al. (2015). Rapid degradation of cyclooxygenase-1 and hematopoietic prostaglandin D synthase through ubiquitin–proteasome system in response to intracellular calcium level. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Johnson, J. A., et al. (2016). Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. Biomacromolecules.
- M-J, R., & D, W. (2013). Prostaglandin extraction and analysis in Caenorhabditis elegans. Journal of Visualized Experiments.
- Zhang, W., et al. (2008). Stability of thioester intermediates in ubiquitin-like modifications. Protein Science.
- Liu, M., et al. (2010). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research.
- Wikipedia. (n.d.). Thioester. Wikipedia.
- Robertson, R. P. (1975). Differential in vivo pulmonary degradation of prostaglandins E1, B1, and A1. American Journal of Physiology-Legacy Content.
- Duggan, K. C., et al. (2007). Hydrolysis of prostaglandin glycerol esters by the endocannabinoid-hydrolyzing enzymes, monoacylglycerol lipase and fatty acid amide hydrolase. Journal of Biological Chemistry.
- Sanden, S., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience.
- Golub, M., et al. (1975). Metabolism of prostaglandins A1 and E1 in man. Journal of Clinical Investigation.
- Wombacher, R., et al. (2022). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au.
- Takeda, H., et al. (1998). The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
- Lim, H., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International Journal of Molecular Sciences.
- Samuelsson, B. (1963). Isolation of Prostaglandin E1 from Human Seminal Plasma. Journal of Biological Chemistry.
- Acosta, G. A., et al. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron.
- Chilton, F. H., et al. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. Journal of Clinical Investigation.
- LibreTexts Chemistry. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
Welcome to the technical support center for the analysis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, also known as Prostaglandin E2-CoA (PGE2-CoA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing mass spectrometry parameters and troubleshooting common issues encountered during the analysis of this complex molecule.
Introduction: The Analytical Challenge
PGE2-CoA is a critical intermediate in lipid metabolism, combining the structural features of a prostaglandin and a coenzyme A thioester. This unique structure presents a significant analytical challenge. The prostaglandin moiety is prone to isomerization and degradation, while the large, polar Coenzyme A (CoA) portion dictates its ionization and fragmentation behavior. Achieving sensitive and reproducible measurements requires a carefully optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
This guide provides a structured approach to method development and troubleshooting, grounded in the principles of mass spectrometry and backed by field-proven insights.
PART 1: Frequently Asked Questions (FAQs) & Initial Parameter Optimization
This section addresses the most common questions and provides a starting point for optimizing your mass spectrometer for PGE2-CoA analysis.
Q1: What is the best ionization mode for analyzing PGE2-CoA?
Answer: Both positive and negative electrospray ionization (ESI) modes can be used for acyl-CoA compounds, but positive ion mode is most frequently reported and often provides better sensitivity and more characteristic fragmentation .[1] The protonated molecule, [M+H]+, is typically the dominant ion in positive mode.[2] While negative ion mode can detect the deprotonated molecule, [M-H]-, due to the phosphate groups, positive mode often yields more structurally informative fragments for acyl-CoAs.[1]
Q2: What are the expected precursor ion (m/z) values for PGE2-CoA?
Answer: To determine the precursor ion, you must first calculate the exact mass of PGE2-CoA. The molecular formula for the prostaglandin E2 portion is C20H32O5 (exact mass ~352.22 g/mol ) and for Coenzyme A is C21H36N7O16P3S (exact mass ~767.11 g/mol ). The formation of the thioester bond with PGE2 involves the loss of a water molecule (H2O).
-
Calculation: (Mass of PGE2) + (Mass of CoA) - (Mass of H2O) = Mass of PGE2-CoA
-
(352.22) + (767.11) - (18.01) = ~1101.32 g/mol
-
Therefore, you should target the following precursor ions:
-
Positive Ion Mode: [M+H]+ ≈ 1102.33 m/z
-
Negative Ion Mode: [M-H]- ≈ 1100.31 m/z
Q3: What are the characteristic product ions I should look for in MS/MS?
Answer: Acyl-CoAs exhibit highly predictable fragmentation patterns in positive ion mode MS/MS, which are invaluable for identification and quantification.
-
Neutral Loss of 507 Da: The most characteristic fragmentation is the neutral loss of the 3'-phospho-ADP moiety (C10H14N5O10P2), which corresponds to a mass difference of 507 Da.[3][4] This is a highly specific transition for all acyl-CoA species and is often used for neutral loss scans to screen for a wide range of these compounds.
-
Fragment ion at m/z 428: Cleavage between the 5' diphosphates of the CoA moiety consistently produces a fragment ion at approximately m/z 428.0365.[3][5]
-
Prostaglandin-Specific Fragments: Fragmentation of the prostaglandin moiety itself is also expected. For PGE2, common losses include water ([M-H-H2O]-) and combinations of water and carbon dioxide ([M-H-2H2O-CO2]-) in negative mode.[6] Similar neutral losses can be expected in positive mode from the prostaglandin portion of the molecule.
A summary of expected mass transitions is provided in the table below.
| Ionization Mode | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Description of Fragmentation |
| Positive ESI | ~1102.33 | ~595.33 | Neutral Loss of 507 Da (3'-phospho-ADP) |
| ~1102.33 | ~428.04 | Adenosine 3',5'-diphosphate fragment | |
| Negative ESI | ~1100.31 | ~1082.30 | Loss of H2O from the prostaglandin |
| ~1100.31 | ~766.10 | Cleavage of the thioester bond (yielding CoA fragment) |
Q4: How can I improve the chromatographic separation for PGE2-CoA?
Answer: Good chromatographic separation is essential to minimize ion suppression and accurately quantify your analyte.[7]
-
Column Choice: A reversed-phase C18 or C8 column is a common and effective choice for separating acyl-CoAs.[2][4][7]
-
Mobile Phase: A gradient elution using acetonitrile and water is standard.
PART 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Signal Intensity or No Signal
This is one of the most common challenges. The workflow below will help you systematically identify the source of the problem.
Caption: Workflow for troubleshooting low or no signal.
Detailed Steps:
-
Verify Instrument Performance: Before suspecting your sample or method, ensure the mass spectrometer is functioning correctly. Infuse a standard tuning solution (e.g., polypropylene glycol) to check for sensitivity and mass accuracy. If the instrument performs poorly here, the issue lies with the hardware (e.g., dirty ion source, detector issue).
-
Check Sample Integrity: Acyl-CoAs can be unstable, especially in aqueous solutions at alkaline or highly acidic pH, leading to hydrolysis.[7]
-
Action: Prepare a fresh stock solution of your PGE2-CoA standard. When not in use, store standards at -80°C as a dry pellet to minimize degradation.[7]
-
-
Optimize Source Conditions:
-
Capillary Voltage: For positive ESI, start around 3.5-4.5 kV. For negative ESI, use a lower voltage, around -2.5 to -3.5 kV.
-
Gas Temperatures and Flow Rates: The desolvation gas (typically nitrogen) is critical. Start with a temperature around 350-450°C and a flow rate of 8-12 L/min. Optimize these parameters by infusing your analyte and monitoring the signal intensity.
-
Nebulizer Pressure: This affects droplet size. A typical starting point is 35-50 psi.
-
-
Evaluate Mobile Phase: Ensure your mobile phase composition is correct and has been freshly prepared. Microbial growth or degradation of additives can affect ionization.[8]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise integration and reduce quantitative accuracy.
Possible Causes & Solutions:
-
Secondary Interactions with the Column: The phosphate groups on the CoA moiety can interact with active sites on the silica packing material.
-
Solution: Add a small amount of a competing base, like ammonium hydroxide, to the mobile phase to improve peak shape. Operating at a higher pH can also mitigate this issue.[4]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Mismatched Solvents: A significant mismatch between the sample solvent and the initial mobile phase composition can cause peak splitting or broadening.
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.
-
-
Column Degradation: Over time, columns lose their stationary phase, leading to poor performance.
-
Solution: Replace the analytical column and the guard column, if one is in use.
-
Issue 3: High Background Noise or Contamination
High background can mask your analyte signal and elevate the limit of detection.
Caption: Logic diagram for diagnosing high background noise.
Detailed Steps:
-
Identify the Source:
-
Blank Injection: Run a blank injection (injecting only your mobile phase). If the background is still high, the contamination is coming from your LC system or solvents.[9]
-
Solvents: Always use high-purity, LC-MS grade solvents and additives.[8]
-
System Contamination: Plasticizers from tubing or containers can leach into the mobile phase. Flush the system thoroughly.
-
-
Sample-Related Contamination: If the blank injection is clean, the contamination is originating from your sample or the preparation process.
-
Solid-Phase Extraction (SPE): Implement or optimize an SPE cleanup step to remove interfering matrix components.
-
Carryover: If a high-concentration sample was run previously, you may be seeing carryover. Inject several blank samples to wash the column and injector.[9]
-
PART 3: Experimental Protocols
Protocol 1: Direct Infusion for MS/MS Parameter Optimization
This protocol is for determining the optimal collision energy (CE) and other MS/MS parameters for your specific instrument.
-
Prepare the Analyte Solution: Prepare a 1 µg/mL solution of PGE2-CoA in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up the Infusion: Use a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
Optimize Source Conditions: While infusing, adjust the capillary voltage, gas temperatures, and gas flow rates to maximize the signal of the precursor ion ([M+H]+ at ~1102.33 m/z).
-
Perform a Product Ion Scan:
-
Select the precursor ion (~1102.33 m/z) in the first quadrupole (Q1).
-
Scan the third quadrupole (Q3) over a range (e.g., 100-1200 m/z) to see all fragment ions.
-
Vary the collision energy (start with a range, e.g., 10-60 eV) to find the value that produces the best abundance for your target product ions (e.g., the neutral loss of 507 and the m/z 428 fragment).
-
-
Create the MRM Method: Once the optimal precursor-product transitions and collision energies are identified, create a Multiple Reaction Monitoring (MRM) method in your instrument software for quantitative analysis.
Protocol 2: Sample Preparation from Cell Culture
This is a general protocol for extracting acyl-CoAs from cultured cells.[7]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a 13C-labeled acyl-CoA). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Vortex the tube vigorously and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new autosampler vial for LC-MS/MS analysis.
Conclusion
The successful analysis of this compound by LC-MS/MS is a multi-step process that demands careful optimization and a systematic approach to troubleshooting. By understanding the unique chemical properties of this molecule and applying the principles outlined in this guide, researchers can develop robust, sensitive, and reliable analytical methods. Remember that each instrument and sample matrix is different, so use these guidelines as a starting point and adapt them to your specific experimental needs.
References
- Hagen, L. M., et al. (2011). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 879(17-18), 1518-1526. [Link]
- Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of the American Society for Mass Spectrometry, 19(7), 1039-1046. [Link]
- Zemski Berry, K. A., et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1935-1944. [Link]
- Prasain, J. K. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB Libraries. [Link]
- Prasain, J. K. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB Libraries. [Link]
- Gao, F., et al. (2014). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids.
- Olsen, J., & Skonberg, C. (2023). Structure and fragmentation pattern of coenzyme A ester derivatives.
- Am Ende, C. W., et al. (2017). One-Step Transformation of Coenzyme A into Analogues by Transamidation. Organic Letters, 19(8), 2146-2149. [Link]
- Wang, Y., & Wang, M. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Methods in Molecular Biology, 2625, 299-311. [Link]
- Yang, K., et al. (2002). Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry.
- Creydt, M., & Fischer, R. J. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(28), 7005-7017. [Link]
- Basit, A., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(10), 406. [Link]
- Magnes, C., et al. (2008). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Journal of Lipid Research, 49(5), 1120-1126. [Link]
- ZefSci. (2025).
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Resource Hub: Improving Chromatographic Resolution of Prostaglandin E1-CoA Isomers
Welcome to the Technical Resource Hub. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating Prostaglandin E1-Coenzyme A (PGE1-CoA) isomers. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting, validated protocols, and the causal reasoning behind our recommendations to empower you to achieve robust and reproducible chromatographic resolution.
Section 1: Foundational Principles of PGE1-CoA Isomer Separation
The Analytical Challenge:
Separating PGE1-CoA isomers is inherently difficult due to their high structural similarity and complex physicochemical properties. The large, polar Coenzyme A tail combined with the subtle stereochemical differences in the prostaglandin moiety demands highly selective chromatographic systems. Furthermore, prostaglandins are known for their chemical instability, being sensitive to pH and temperature, which can lead to on-column degradation or isomerization, further complicating analysis.[1][2]
Key Chromatographic Strategies:
-
Reversed-Phase (RP) Chromatography: The workhorse of HPLC, RP chromatography separates molecules based on hydrophobicity. For PGE1-CoA, C18 columns are a common starting point, but achieving selectivity between isomers often requires careful optimization of mobile phase pH and organic modifier composition.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show little retention in reversed-phase.[4][5][6] It utilizes a polar stationary phase with a high organic content mobile phase, promoting the partitioning of polar analytes like PGE1-CoA into a water-enriched layer on the stationary phase surface.[5][6][7] This can offer a completely different and often improved selectivity profile for isomers.
-
Ion-Pair Chromatography (IPC): This technique is used in reversed-phase mode to improve the retention and resolution of ionic or highly polar compounds.[8] An ion-pairing reagent, a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[8] It pairs with the charged analyte (like the phosphate groups on CoA), forming a neutral, more hydrophobic complex that is better retained on the RP column.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or complete co-elution of my PGE1-CoA isomers?
A1: This is the most common issue and typically stems from insufficient selectivity (α) in your chromatographic system. The primary factors to investigate are the mobile phase pH, the organic solvent composition, and the column stationary phase chemistry. Isomers may have very similar polarities, requiring fine-tuning of these parameters to exploit subtle differences in their structure and pKa values.[9]
Q2: What causes my peaks to be broad or tailing?
A2: Peak tailing for acidic compounds like prostaglandins often points to secondary interactions with the stationary phase, particularly with exposed, ionized silanol groups on silica-based columns.[10] Other causes can include column overload (injecting too much sample), a contaminated guard column, or a mismatch between the sample solvent and the mobile phase.[11][12][13]
Q3: My retention times are drifting between injections. What's the cause?
A3: Retention time instability is often due to an improperly equilibrated column or fluctuations in mobile phase composition or temperature. If using a buffered mobile phase, ensure it is well-prepared and that the pH is stable.[14] Buffers are most effective within ±1 pH unit of their pKa.[15] Inadequate temperature control can also lead to significant retention shifts.
Q4: I'm observing low signal intensity or sample degradation. How can I improve it?
A4: Prostaglandins can be unstable, particularly at extreme pH values or elevated temperatures.[1][2][16] Consider lowering the column temperature (e.g., to 25°C) and ensuring your mobile phase pH is in a stable range, often around pH 4.[17][18] Low sensitivity in LC-MS/MS can also result from poor peak shape (broad peaks are less intense) or ion suppression from mobile phase additives.[19][20]
Section 3: In-Depth Troubleshooting & Optimization
Guide 3.1: A Systematic Approach to Improving Poor Resolution
When baseline resolution (Rs < 1.5) is not achieved, a systematic approach to method development is crucial. The following workflow illustrates the decision-making process for optimizing the separation of PGE1-CoA isomers.
Caption: Troubleshooting workflow for poor isomer resolution.
Causality Behind the Workflow:
-
Mobile Phase pH: The ionization state of PGE1-CoA's carboxylic acid and phosphate groups is highly dependent on pH.[9][21] Adjusting the pH alters the molecule's overall polarity and its potential for ionic interactions with the stationary phase. A pH around 4 is often a good starting point as it suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape in reversed-phase.[17][18]
-
Organic Modifier: Acetonitrile and methanol offer different selectivities. Acetonitrile is a weaker solvent than methanol in reversed-phase, and its different dipole moment can alter interactions with both the analyte and the stationary phase, often leading to sharper peaks.
-
Gradient Slope: A shallower gradient (i.e., a smaller change in organic solvent percentage over time) increases the time analytes spend in the region of the mobile phase composition where they are most likely to separate, thus improving resolution.[19]
-
Stationary Phase: If mobile phase optimization is insufficient, the stationary phase is the most powerful tool to change selectivity. Different column chemistries offer unique interaction mechanisms (hydrophobic, pi-pi, polar) that can differentiate subtle isomeric differences.
Table 1: Comparison of Stationary Phases for PGE1-CoA Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Ideal For | Key Considerations |
| Standard C18 | Hydrophobic | General-purpose starting point for RP methods. | May have strong secondary interactions with residual silanols, causing peak tailing for polar analytes.[12] |
| End-capped C18 | Hydrophobic | Reducing peak tailing for basic or acidic compounds. | The end-capping process neutralizes most active silanol groups.[12] |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi Interactions | Analytes with aromatic rings or double bonds. | The phenyl groups can provide unique selectivity for unsaturated compounds like prostaglandins. |
| HILIC (e.g., Amide, Diol) | Partitioning, Hydrogen Bonding | Highly polar analytes not retained in RP. | Requires high organic mobile phase (>80% ACN). Offers orthogonal selectivity to RP.[6][7] |
Guide 3.2: Addressing Asymmetric Peaks
Peak tailing (Tailing Factor, T > 1.2) compromises resolution and quantification accuracy.
Caption: Decision tree for diagnosing peak asymmetry.
Explanation of Causes & Solutions:
-
Secondary Silanol Interactions: The root cause of tailing for ionizable compounds on silica columns.[10] At mid-range pH, residual silanol groups (Si-OH) on the silica surface become ionized (Si-O-) and can strongly interact with polar or charged analytes, creating a secondary, undesirable retention mechanism.
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[12][13]
-
Solution: A simple dilution of the sample (e.g., 1:10) will quickly confirm if this is the issue. If the peak shape improves, adjust the sample concentration accordingly.[11]
-
-
Extra-column Dispersion: Peak broadening can occur outside the column in tubing, fittings, or the detector flow cell. This is especially problematic in UHPLC systems.
-
Solution: Ensure all tubing is cut clean and square, fittings are properly seated to avoid dead volume, and use low-volume capillaries where possible.
-
Section 4: Validated Starting Protocols
These protocols provide robust starting points for your method development. Always begin by running a system suitability test with a standard to verify performance.
Protocol 4.1: High-Resolution Reversed-Phase UPLC-MS/MS Method
This method is designed for high sensitivity and resolution, suitable for quantitative analysis.
-
LC System: UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS).
-
Column: High-purity, end-capped C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
Time (min) %B 0.0 20 10.0 65 10.1 95 12.0 95 12.1 20 | 15.0 | 20 |
-
MS/MS Detection: Use negative ion mode electrospray ionization (ESI-). Optimize source parameters and develop multiple reaction monitoring (MRM) transitions for your specific PGE1-CoA isomers.
-
System Suitability: Inject a standard solution. A resolution value of >1.5 is considered a good separation.[19]
Protocol 4.2: HILIC Method for Orthogonal Selectivity
Use this method when reversed-phase fails to provide adequate resolution or for highly polar isomers.
-
LC System: HPLC or UHPLC system.
-
Column: Amide- or Diol-based HILIC column (e.g., 3 µm particle size, 2.1 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate, pH 3.5 in 50:50 Acetonitrile:Water.
-
Column Temperature: 30°C.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
Time (min) %B 0.0 0 15.0 50 15.1 100 18.0 100 18.1 0 | 25.0 | 0 |
-
Equilibration is Critical: HILIC requires longer equilibration times than reversed-phase. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the first injection.
References
- Enesei, M., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI.
- Enesei, M., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. ResearchGate.
- Patel, J. A., et al. (n.d.). Stability of Prostaglandins. American Journal of Health-System Pharmacy.
- Enesei, M., et al. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Scilit.
- Berridge, J. C., & Shrubshall, P. J. (1982). A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography. Journal of Clinical and Hospital Pharmacy.
- Kim, J., et al. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis.
- Asante-Poku, S., & Sarantis, N. (1985). Stability Indicating high Performance Liquid Chromatographic Procedure for the Analysis of Prostaglandin E2 Raw Material and Tablets. Journal of Liquid Chromatography.
- Demin, N. A., et al. (1998). Specific detection of acetyl-coenzyme A by reversed-phase ion-pair high-performance liquid chromatography with an immobilized enzyme reactor. Journal of Chromatography B: Biomedical Sciences and Applications.
- Song, W. L., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research.
- Décaudin, B., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. European Journal of Hospital Pharmacy.
- Décaudin, B., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PubMed.
- Waters Corporation. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation.
- Song, W. L., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC.
- Song, W. L., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. ResearchGate.
- Taylor & Francis. (n.d.). HILIC – Knowledge and References.
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
- Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC.
- Schwartz, N. (2014). [1]Troubleshooting HPLC- Tailing Peaks. Restek.
- Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Wang, Y., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Hurst, J. S., & Balazy, M. (1986). Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography. Prostaglandins.
- University of Colorado. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes.
- ResearchGate. (2017). Can one use ion pairing reagent instead of another?.
- SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Chow, D. S., & Kaka, I. (1984). High-performance liquid chromatographic assay for prostaglandin E1 in various ointment vehicles. Separation and stability testing. Journal of Chromatography.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. High-performance liquid chromatographic assay for prostaglandin E1 in various ointment vehicles. Separation and stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 21. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 22. agilent.com [agilent.com]
Low yield in enzymatic synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
Technical Support Center: Enzymatic Synthesis of Prostaglandin E2-CoA
Welcome to the technical support center for the enzymatic synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, hereafter referred to as Prostaglandin E2-CoA (PGE2-CoA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields, encountered during this multi-enzyme cascade.
Introduction to the Synthesis Pathway
The enzymatic synthesis of PGE2-CoA is a multi-step process that converts arachidonic acid into its activated coenzyme A thioester. This pathway is foundational in many biological processes and its in vitro reconstruction requires precise control over several enzymatic activities. The core reaction sequence involves three key enzymatic transformations:
-
Oxygenation: Cyclooxygenase (COX) enzymes convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[1][2]
-
Isomerization: Prostaglandin E Synthase (PGES) enzymes catalyze the specific isomerization of PGH2 to Prostaglandin E2 (PGE2).[3][4]
-
Activation: A suitable Acyl-CoA Synthetase (ACS) activates the carboxyl group of PGE2 using Coenzyme A and ATP to form the final product, PGE2-CoA.
Understanding the interplay between these steps is critical for troubleshooting. A bottleneck or failure at any stage will lead to a significant reduction in the final product yield.
Caption: A systematic workflow for initial troubleshooting steps.
-
Reagent Stability: ATP and reduced glutathione (GSH) are particularly labile in solution. [5]Prepare these solutions fresh before setting up the reaction. Ensure Coenzyme A has been stored properly under inert gas if it is in a reduced form.
-
Buffer pH: The optimal pH for each enzyme may differ slightly. A compromise pH, typically between 7.5 and 8.5, is often used for the coupled reaction. Verify the pH of your final reaction buffer.
-
Calculations: A simple calculation error is a frequent source of failure. Re-verify all stock concentrations and dilutions.
Q2: I've confirmed my setup is correct. How can I determine if one of my enzymes is inactive?
A2: Enzyme instability is a primary cause of low yield. [6]Rapid inactivation of prostaglandin H synthase during catalysis is a known issue that can halt the entire process. [7]You must systematically test the activity of each enzyme in the cascade.
Recommended Strategy: Sequential Activity Assays
Instead of running the full coupled reaction, perform individual assays for each enzymatic step. This isolates the problematic component.
-
Step 1: Acyl-CoA Synthetase (ACS) Assay: This is the final enzyme in the pathway. Test its ability to convert commercially available PGE2 into PGE2-CoA. If this step fails, you have found a critical issue.
-
Step 2: PGES Assay: If the ACS works, test the PGES enzyme. Provide it with PGH2 (if available from a commercial source) or, more practically, couple it with a known active COX enzyme and arachidonic acid. Measure the production of PGE2.
-
Step 3: COX Assay: The COX enzyme is often the most fragile. [8]Its activity can be measured by monitoring oxygen consumption or by detecting the product PGH2 (or its breakdown products) from arachidonic acid.
See the "Experimental Protocols" section below for detailed assay procedures. Remember to handle enzymes according to the supplier's instructions, storing them at the correct temperature (typically -80°C) and avoiding repeated freeze-thaw cycles. [6]
Q3: What are the critical cofactors for this synthesis, and how do I ensure they are not limiting?
A3: Cofactors are non-protein molecules essential for enzyme function. Their absence, incorrect concentration, or degradation will severely limit your yield.
| Enzyme | Required Cofactor(s) | Role & Troubleshooting Tips |
| Cyclooxygenase (COX) | Heme [9][10] | Role: Heme is a prosthetic group essential for the catalytic activity of both COX-1 and COX-2. Troubleshooting: Purified COX enzymes may exist as apoenzymes (lacking heme). Their activity can be markedly stimulated by the addition of heme, hemoglobin, or myoglobin to the reaction buffer. [9][10]Ensure your buffer does not contain chelating agents that could strip the heme iron. |
| Prostaglandin E Synthase (PGES) | Reduced Glutathione (GSH) [5] | Role: GSH is a required cofactor for the isomerization of PGH2 to PGE2, particularly for mPGES-1 and cPGES. [11]Troubleshooting: GSH readily oxidizes in solution. Always prepare GSH solutions fresh. Its concentration should be optimized, typically in the millimolar range (e.g., 1-5 mM). |
| Acyl-CoA Synthetase (ACS) | ATP, Mg²⁺ | Role: ATP provides the energy for the formation of the thioester bond, and Mg²⁺ is essential for ATP binding and catalysis. Troubleshooting: Use a high-quality source of ATP and prepare solutions fresh. Ensure an adequate concentration of MgCl₂ is present in the buffer, typically in slight excess of the ATP concentration. |
Q4: The unstable intermediate, PGH2, seems to be a major bottleneck. How can I improve its conversion to PGE2?
A4: Prostaglandin H2 is a chemically unstable intermediate with a short half-life in aqueous buffer. [4][12]Low yield is often due to its degradation into other prostanoids or inactive byproducts before the PGES enzyme can act on it.
Strategies to Maximize PGH2 Conversion:
-
Enzyme Proximity and Ratio: Ensure the COX and PGES enzymes are present in an optimal ratio. A higher concentration of PGES relative to COX can help "trap" the PGH2 as soon as it is produced. This requires empirical optimization.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 25°C or room temperature instead of 37°C). While this may slow down the enzymatic rates, it will significantly increase the half-life of PGH2, allowing more time for its successful conversion.
-
Avoid Reaction Delays: Add all components of the PGES and ACS steps to the reaction mixture before initiating the synthesis with the addition of arachidonic acid. This ensures the downstream enzymes are ready to immediately process the intermediates.
Detailed Experimental Protocols
Protocol 1: Troubleshooting COX Activity using a Spectrophotometric Assay
This protocol provides a method to assess the peroxidase activity of the COX enzyme, which is coupled to its cyclooxygenase function.
Principle: The peroxidase component of COX reduces PGG2 to PGH2. This activity can be monitored by observing the oxidation of a chromogenic cosubstrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Purified COX enzyme
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
Arachidonic Acid (substrate)
-
TMPD (cosubstrate)
-
Hemin (Heme cofactor)
-
Spectrophotometer capable of reading at 611 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 8.0), Hemin (e.g., 1 µM), and TMPD (e.g., 100 µM).
-
Add the purified COX enzyme to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and zero the absorbance at 611 nm.
-
Initiate the reaction by adding a stock solution of arachidonic acid (e.g., to a final concentration of 100 µM).
-
Immediately begin monitoring the increase in absorbance at 611 nm over time. The rate of absorbance change is proportional to the enzyme's peroxidase activity.
Interpretation: A rapid increase in absorbance indicates an active COX enzyme. No change or a very slow change suggests enzyme inactivity or inhibition.
Frequently Asked Questions (FAQs)
-
Q: Which isoforms of COX and PGES should I use?
-
A: The choice can significantly impact results. COX-2 is often functionally coupled with mPGES-1, an inducible synthase, to produce large amounts of PGE2 during inflammatory responses. [13][14]The COX-1/cPGES pairing is often associated with constitutive PGE2 production. [15]For high-yield in vitro synthesis, the COX-2/mPGES-1 combination is generally preferred. [16]
-
-
Q: Could my arachidonic acid be the problem?
-
A: Yes. Arachidonic acid is a polyunsaturated fatty acid and is susceptible to non-enzymatic oxidation if not stored properly (under inert gas, at low temperature, protected from light). Oxidized starting material can act as an inhibitor or may not be recognized by the COX enzyme, leading to low yields. [17]
-
-
Q: My reaction starts well but then stops prematurely. What causes this?
-
A: This is a classic sign of mechanism-based inactivation, a known characteristic of COX enzymes. [8]During catalysis, the enzyme itself can become irreversibly damaged. [7]While this is an inherent property, you can mitigate its effect by optimizing the enzyme concentration. Using just enough enzyme to achieve the desired conversion in a reasonable timeframe can be more efficient than using a very high concentration that inactivates quickly.
-
-
Q: Can the final product, PGE2-CoA, inhibit any of the enzymes?
-
A: Product inhibition is a common regulatory mechanism in metabolic pathways. While specific data on PGE2-CoA inhibiting COX or PGES is not widely reported, it is a possibility. If you suspect product inhibition, try to set up a system where the product is removed as it is formed, although this is complex for in vitro batch reactions. More practically, running time-course experiments can reveal if the reaction rate slows down disproportionately as the product accumulates.
-
References
- Park JY, Pillinger MH, Abramson SB. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology, 119(3), 229–240.
- Sampey, G. et al. (2011). The Prostaglandin E2 synthesis pathway.
- Breyer, M. D. et al. (2006). Biosynthesis and signaling pathways of prostaglandin E2.
- M-CSA. Prostaglandin-E synthase Mechanism. Macromolecular CComplexes, Structures & Mechanisms.
- Zhao, Y. et al. (2021). The process of PGE2 synthesis.
- Martel-Pelletier, J. et al. (2003). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy, 5(Suppl 3), S3.
- Murakami, M. et al. (2003). Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2. Journal of Biological Chemistry, 278(37), 37937-37947.
- Nuttinck, F. et al. (2011). Expression of enzymes involved in the synthesis of prostaglandin E2 in bovine in vitro-produced embryos. Zygote, 19(3), 277-283.
- Yoshimoto, A., Ito, H., & Tomita, K. (1970). Cofactor Requirements of the Enzyme Synthesizing Prostaglandin in Bovine Seminal Vesicles. The Journal of Biochemistry, 68(4), 487-499.
- BenchChem Technical Support. (2025). Troubleshooting low conversion rates in enzymatic synthesis of (-)-Ambroxide. BenchChem.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
- Yilmaz, E. (2001). Biotechnological production of prostaglandin. Biotechnology Advances, 19(5), 387-397.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- BenchChem Technical Support. (2025). Troubleshooting low signal or high background in enzyme activity assays. BenchChem.
- Smith, W. L., & Marnett, L. J. (1991). Prostaglandin H synthase: Resolved and unresolved mechanistic issues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1083(1), 1-17.
- Murakami, M., Nakatani, Y., Tanioka, T., & Kudo, I. (2002). Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis.
- Lapidus, M., Grant, N. H., & Alburn, H. E. (1968). Enzymatic preparation and purification of prostaglandin E2. Journal of lipid research, 9(3), 371–373.
- Hemler, M. E., & Lands, W. E. (1977). Biosynthesis of Prostaglandins. Lipids, 12(7), 591-595.
- Lands, W. E. (1979). The biosynthesis and metabolism of prostaglandins. Annual review of physiology, 41, 633–652.
Sources
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biotechnological production of prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. Enzymatic preparation and purification of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of enzymes involved in the synthesis of prostaglandin E2 in bovine in vitro-produced embryos | Zygote | Cambridge Core [cambridge.org]
- 15. Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell permeability issues with 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
Welcome to the technical support center for 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA (hereafter referred to as 7-PGE1-CoA). This resource is designed for researchers, scientists, and drug development professionals utilizing this Prostaglandin E1 analog in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its intracellular delivery and application.
I. Foundational Understanding: FAQs
This section addresses common initial questions regarding the properties and handling of 7-PGE1-CoA, providing the essential groundwork for successful experimentation.
Q1: What is 7-PGE1-CoA and what is its biological significance?
A1: 7-PGE1-CoA is a derivative of Prostaglandin E1 (PGE1), a lipid signaling molecule, that has been conjugated to Coenzyme A (CoA). Prostaglandins are potent, locally-acting compounds involved in a vast array of physiological processes, including inflammation, blood flow, and pain signaling.[1] Coenzyme A is a crucial cofactor in numerous metabolic pathways, primarily involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[2] By conjugating PGE1 to CoA, researchers can investigate the roles of specific acyl-CoA esters in metabolic regulation and signaling pathways.[3][4]
Q2: Why is delivering 7-PGE1-CoA into cells so challenging?
A2: The primary challenge lies in the molecule's physicochemical properties. The cell membrane is a lipid bilayer that is inherently impermeable to large and charged molecules.[5] 7-PGE1-CoA possesses two major features that hinder its passive diffusion across the cell membrane:
-
Large Molecular Size: The addition of the Coenzyme A moiety significantly increases the overall size of the molecule.
-
Negative Charge: The phosphate groups on the CoA tail confer a strong negative charge, which is repelled by the negatively charged outer leaflet of the plasma membrane.
Therefore, specialized techniques are required to facilitate its entry into the cell's cytoplasm.
Q3: What are the primary methods for introducing 7-PGE1-CoA into live cells?
A3: Due to its poor membrane permeability, direct addition of 7-PGE1-CoA to cell culture media is ineffective. The two most common and effective methods for intracellular delivery are physical disruption of the membrane via electroporation and pore-formation using the bacterial toxin Streptolysin O (SLO) .[6][7][8] Both methods create transient pores in the cell membrane, allowing the molecule to enter the cytosol.
Q4: How can I verify that 7-PGE1-CoA has successfully entered the cells?
A4: Verifying intracellular delivery is critical. The most robust method is to lyse the cells after the delivery procedure, extract the intracellular contents, and quantify the amount of 7-PGE1-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9][10] This technique offers high sensitivity and specificity for detecting and quantifying acyl-CoA species.[1][11][12]
II. Troubleshooting Guide: Intracellular Delivery Methods
This section provides detailed, step-by-step protocols and troubleshooting advice for the two primary delivery methods. The key to success with these techniques is careful optimization to balance delivery efficiency with cell viability.
Method 1: Electroporation
Electroporation uses a controlled electrical pulse to create temporary pores in the cell membrane.[6][13] It is a highly efficient but can be harsh on cells if not properly optimized.
Diagram: Electroporation Workflow
Caption: Workflow for intracellular delivery via electroporation.
Experimental Protocol: Electroporation
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase, ensuring high viability (>95%).
-
Wash the cells once with sterile, ice-cold PBS to remove residual media.
-
Resuspend the cell pellet in a suitable electroporation buffer at a concentration of 1-10 x 10^6 cells/mL. The buffer should have low ionic strength to prevent arcing.[6][14]
-
-
Electroporation:
-
Recovery and Assay:
-
Immediately after the pulse, transfer the cells from the cuvette to a pre-warmed culture medium.
-
Allow the cells to recover for a period (typically 24-48 hours) before performing downstream functional assays.
-
For delivery verification, lyse a subset of cells post-recovery for LC-MS/MS analysis.[3][9][10]
-
Troubleshooting Electroporation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Delivery Efficiency, High Cell Viability | 1. Suboptimal Electrical Parameters: Voltage or pulse duration is too low. | 1. Optimize Parameters: Systematically increase the voltage in small increments (e.g., 10-20V) or increase the pulse length. Run an optimization matrix to find the best balance.[6][14] |
| 2. High Cell Density: Too many cells can shield each other from the electrical field. | 2. Adjust Cell Density: Reduce the number of cells per electroporation. A typical starting point is 1-5 million cells/mL.[14] | |
| 3. Incorrect Buffer: Buffer has high conductivity (e.g., standard culture media), dissipating the electrical pulse. | 3. Use Appropriate Buffer: Switch to a specialized, low-ionic-strength electroporation buffer.[6][14] | |
| High Cell Death, Low/High Delivery Efficiency | 1. Electrical Parameters Too Harsh: Voltage or pulse duration is too high. | 1. Reduce Pulse Energy: Decrease the voltage or shorten the pulse duration. Exponential decay pulses can sometimes be gentler than square wave pulses.[14][15] |
| 2. Poor Cell Health: Cells were not in a healthy, proliferative state before the procedure. | 2. Use Healthy Cells: Ensure cells are harvested during the mid-log phase of growth and have high viability. Avoid using cells of high passage number.[16] | |
| 3. Contaminants in Sample: Endotoxins in the 7-PGE1-CoA preparation or mycoplasma in the cell culture. | 3. Ensure Purity: Use high-purity reagents. Test cell cultures for mycoplasma contamination regularly.[16] | |
| 4. Arcing: A spark in the cuvette due to air bubbles or incorrect buffer. | 4. Prevent Arcing: Ensure there are no bubbles in the cuvette. Use a designated electroporation buffer.[16] |
Method 2: Reversible Permeabilization with Streptolysin O (SLO)
SLO is a pore-forming toxin that binds to cholesterol in the plasma membrane, creating pores large enough for molecules up to ~100 kDa to enter the cytosol.[7][8][10][17] The process can be made reversible, allowing cells to reseal and remain viable.[8][18]
Diagram: SLO Permeabilization Workflow
Caption: Workflow for reversible cell permeabilization with SLO.
Experimental Protocol: Streptolysin O (SLO) Permeabilization
-
Preparation and SLO Binding:
-
Wash cells with an ice-cold, Ca2+-free buffer (e.g., HBSS without Ca2+/Mg2+).
-
Resuspend cells in the same buffer.
-
Add a pre-titrated, optimal concentration of active SLO to the cells. Incubate on ice for 10-15 minutes to allow the toxin to bind to the plasma membrane without forming pores.[19]
-
-
Permeabilization and Loading:
-
Wash the cells with ice-cold, Ca2+-free buffer to remove any unbound SLO.
-
Resuspend the cells in warm (37°C), Ca2+-free buffer containing the desired concentration of 7-PGE1-CoA.
-
Incubate at 37°C for 10-15 minutes. This temperature shift induces pore formation, allowing the 7-PGE1-CoA to enter the cytosol.[8][19]
-
-
Resealing and Recovery:
-
To reseal the pores, add an excess of warm (37°C) complete culture medium containing Ca2+ (at least 1-2 mM). Calcium is essential for the membrane repair process.[20]
-
Incubate the cells under normal culture conditions (37°C, 5% CO2) to allow for recovery.
-
Assess cell viability and perform downstream assays as required.
-
Troubleshooting SLO Permeabilization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Permeabilization | 1. Inactive SLO: Toxin was improperly stored, handled, or is from a poor-quality batch. | 1. Use Active Toxin: Reconstitute SLO according to the manufacturer's instructions, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.[21] Include a reducing agent like DTT if recommended. |
| 2. SLO Concentration Too Low: Insufficient toxin to form pores in the number of cells used. | 2. Titrate SLO: Perform a dose-response curve to determine the optimal SLO concentration for your specific cell type and density. Aim for 60-80% permeabilization.[8][18] | |
| 3. Presence of Ca2+ or Serum: Calcium or serum components in the binding/permeabilization buffer can inhibit SLO activity or promote premature resealing. | 3. Use Correct Buffers: Ensure all buffers used during the binding and pore-formation steps are strictly Ca2+-free and serum-free.[8][22] | |
| High Cell Death / Failure to Reseal | 1. SLO Concentration Too High: Excessive pore formation leads to irreversible damage and cell lysis. | 1. Reduce SLO Concentration: Perform a careful titration to find the lowest effective concentration. Even a small reduction can significantly improve viability.[8][20] |
| 2. Prolonged Permeabilization: Leaving cells in the permeabilized state for too long allows for excessive loss of essential cytosolic components. | 2. Shorten Incubation Time: Limit the pore formation step at 37°C to 10-15 minutes before adding the resealing medium.[8] | |
| 3. Insufficient Ca2+ for Resealing: The resealing medium does not contain adequate calcium concentrations. | 3. Ensure Sufficient Calcium: The resealing medium should be standard culture medium, which typically contains >1 mM Ca2+, sufficient for repair.[20] | |
| 4. ATP Depletion: The resealing process is energy-dependent. | 4. Promote Cell Health: Ensure cells are healthy and metabolically active before the experiment. Allow for adequate recovery time in complete medium after resealing.[20] |
III. Validation and Downstream Analysis
Confirming successful delivery and ensuring the experimental procedure did not unduly harm the cells are crucial steps for data interpretation.
Protocol: Verifying Intracellular Delivery by LC-MS/MS
-
Sample Collection: After the delivery and recovery period, place cells on ice. Wash the cell monolayer 3-4 times with ice-cold PBS to remove any external 7-PGE1-CoA.
-
Cell Lysis & Extraction: Lyse the cells using a cold extraction solution (e.g., a mixture of acetonitrile/methanol/water).[4] Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry system. Develop a method using multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of 7-PGE1-CoA.[3][9][10] Compare the signal to a standard curve generated with known amounts of the compound to determine the intracellular concentration.
Assessing Cell Viability
It is essential to assess cell health after any permeabilization procedure.
-
Trypan Blue Exclusion Assay: A simple, immediate method. Mix a small aliquot of your cell suspension with Trypan Blue and count the percentage of unstained (viable) versus stained (non-viable) cells using a hemocytometer.
-
MTT or CCK-8 Assays: These are metabolic assays that measure the activity of mitochondrial dehydrogenases, providing a quantitative measure of cell viability and proliferation 24-48 hours post-treatment.[13]
-
Flow Cytometry with Viability Dyes: Use membrane-impermeant DNA dyes like Propidium Iodide (PI) or DAPI. Permeabilized or dead cells will be positive for the dye, allowing for precise quantification of the viable cell population.[8][20]
By carefully optimizing these delivery protocols and validating the results, researchers can confidently introduce 7-PGE1-CoA into cells to explore its role in complex biological systems.
References
- Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (n.d.). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PMC. [Link]
- LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. (n.d.). PubMed. [Link]
- LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. (2014). SpringerLink. [Link]
- Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship.org. [Link]
- LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. (2014).
- SLO toxicity evaluation in vitro. RAW 264.7 cells were cultured in... (n.d.).
- Common Issues in Cell Transfection. (n.d.). Procell. [Link]
- Improving Cell Viability During Transfection. (2019, March 28). BTX Online. [Link]
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). SpringerLink.
- Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells. (n.d.). PMC. [Link]
- Explanation of the SLO Method for Selectively Permeabilizing the Plasma Membrane. (n.d.). Biology. [Link]
- Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O. (n.d.). PubMed. [Link]
- Walev, I., Bhakdi, S. C., Hofmann, F., Djonder, N., Valeva, A., Aktories, K., & Bhakdi, S. (2001).
- Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxid
- Sethu, P., Moldawer, L. L., Mindrinos, M. N., Scumpia, P. O., Tannahill, C. L., Wilhelmy, J., Efron, P. A., Brownstein, B. H., Tompkins, R. G., & Toner, M. (2007). Microfluidic Isolation of Leukocytes from Whole Blood for Phenotype and Gene Expression Analysis. Analytical Chemistry. [Link]
- Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O. (2001).
- Delivery of membrane impermeable molecules to primary mouse T lymphocytes. (2021, August 17). PMC. [Link]
- Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research. [Link]
- Simithy, J., Sidoli, S., Yuan, Z.-F., Coradin, M., Cuesta, M., Kudo, N., Garcia, B. A., & Zong, W.-X. (2017).
- Use of Streptolysin O-Induced Membrane Damage as a Method of Studying the Function of Lipid Rafts During B Cell Activ
- Cole, J. N., Barnett, T. C., Nizet, V., & Walker, M. J. (2016). Streptolysin O concentration and activity is central to in vivo phenotype and disease outcome in Group A Streptococcus infection. Scientific Reports. [Link]
- Violante, S., Aoun, M., Wiederkehr, A., & Pillai, R. S. (2023).
- Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition. (n.d.). PubMed. [Link]
- Morphology of the permeabilized cells over the time post-resealing.... (n.d.).
- Plasma membrane resealing after SLO permeabilization is rapid and... (n.d.).
- Corrotte, M., & Heuser, J. E. (2011). Streptolysin O clearance through sequestration into blebs that bud passively from the plasma membrane. Journal of Cell Science. [Link]
- What Is COA In Biochemistry? (n.d.). YouTube. [Link]
Sources
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Outlook: membrane junctions enable the metabolic trapping of fatty acids by intracellular acyl-CoA synthetases [frontiersin.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BTX Online - Improving Cell Viability During Transfection - Blog [btxonline.com]
- 15. Common Issues in Cell Transfection [procellsystem.com]
- 16. Electroporation—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]
- 20. researchgate.net [researchgate.net]
- 21. Delivery of membrane impermeable molecules to primary mouse T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
Non-specific binding of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA in assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet challenging issue of non-specific binding (NSB) encountered with 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a coenzyme A derivative of Prostaglandin F2α (PGF2α). High NSB can lead to unreliable data, including high background signals, false positives, and reduced assay sensitivity. This guide provides in-depth troubleshooting strategies in a user-friendly question-and-answer format, grounded in scientific principles to help you achieve accurate and reproducible results.
Understanding the Molecule and the Challenge
This compound, hereafter referred to as PGF2α-CoA, is a critical reagent in studying the enzymatic pathways involving prostaglandins.[1][2] Its unique structure, combining a hydrophilic CoA moiety with a lipophilic prostaglandin tail, makes it an effective substrate for various enzymes. However, these same characteristics make it susceptible to non-specific binding.
NSB occurs when a molecule binds to unintended targets or surfaces within an assay system, such as microplate wells, sensor surfaces, or other proteins.[3][4] This is driven by a combination of molecular forces, including:
-
Hydrophobic Interactions: The long octyl chain and cyclopentyl ring of the PGF2α structure can interact with hydrophobic surfaces.[3]
-
Electrostatic Interactions: The negatively charged phosphate groups of the CoA moiety can bind to positively charged surfaces or protein domains.[5]
-
Hydrogen Bonding: The multiple hydroxyl groups on the molecule can form hydrogen bonds with various surfaces.
These interactions can obscure the specific binding events you intend to measure, leading to frustrating and often misleading results.[6][7] This guide will walk you through identifying the root causes of NSB in your assays and implementing effective solutions.
Troubleshooting Guides: Question & Answer
Scenario 1: High Background in ELISA and Plate-Based Assays
Question: "I'm using a PGF2α-CoA conjugate in my competitive ELISA to screen for enzyme inhibitors, but I'm seeing a consistently high background signal across all wells, even in my negative controls. What's causing this and how can I fix it?"
High background in an ELISA is a common problem that can mask the true signal of your assay.[6] It often stems from either the PGF2α-CoA conjugate or the detection antibodies binding non-specifically to the microplate surface.
Potential Causes & Solutions:
-
Inadequate Plate Blocking: The blocking buffer's job is to coat any available binding sites on the plate that could otherwise attract your analyte or antibodies.[7] If blocking is insufficient, you'll see high background.
-
Solution: Increase the concentration of your blocking agent (e.g., from 1% BSA to 3-5% BSA). You can also try extending the blocking incubation time or performing the incubation at 37°C to improve coating efficiency.[7] If BSA is not effective, consider alternative blocking agents like casein or commercially available synthetic blockers.
-
-
Insufficient Washing: Residual, unbound reagents are a primary source of background signal.[8]
-
Hydrophobic Interactions with the Plate: The prostaglandin component of your conjugate can bind directly to the polystyrene plate.
-
Solution: In addition to optimizing your blocking and wash buffers with detergents, consider using specially treated low-binding microplates. These plates have a hydrophilic surface that repels hydrophobic molecules.
-
-
Contaminated Reagents: Buffers or other reagents can become contaminated with your analyte or other substances that generate a signal.[7]
-
Solution: Always use fresh, high-quality reagents. If you suspect contamination, prepare new batches of all buffers and solutions.[6]
-
Systematic Troubleshooting Workflow for High ELISA Background
Caption: A step-by-step workflow for troubleshooting high background in plate-based assays.
Scenario 2: Poor Data Quality in Surface Plasmon Resonance (SPR) Assays
Question: "I am analyzing the binding of a protein to immobilized PGF2α-CoA using SPR. My sensorgrams show a high level of non-specific binding to the reference channel and significant drift. How can I clean up my data?"
SPR is highly sensitive to non-specific binding, which can make it difficult to accurately determine kinetic parameters.[3] The principles of NSB here are similar to ELISA but require a different set of optimization strategies focused on the running buffer and sensor surface chemistry.
Potential Causes & Solutions:
-
Electrostatic Interactions: Your protein analyte may be electrostatically attracted to the sensor chip surface, which is often negatively charged.
-
Solution 1: Adjust Buffer pH. Modify the pH of your running buffer. If your protein's isoelectric point (pI) is known, adjusting the buffer pH to be close to the pI can minimize its net charge and reduce electrostatic NSB.[10]
-
Solution 2: Increase Salt Concentration. Increase the salt concentration (e.g., NaCl) in your running buffer. The ions will shield surface charges and reduce non-specific interactions. Start with 150 mM NaCl and titrate up to 500 mM if needed.[5][10]
-
-
Hydrophobic Interactions: Both the analyte and the PGF2α-CoA can contribute to hydrophobic interactions with the sensor surface.
-
Solution: Add Surfactants. Include a low concentration of a non-ionic surfactant, such as Tween-20 (0.01% - 0.05%), in your running buffer. This will disrupt hydrophobic interactions.[3]
-
-
Analyte Sticking to Tubing and Surfaces: At low concentrations, your analyte can be lost to the walls of the instrument's tubing.
-
Solution: Use a Carrier Protein. Add a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 to 1 mg/mL) to your running buffer. BSA can help to block non-specific sites on the sensor surface and prevent your analyte from sticking to the system's fluidics.[10]
-
Summary of Buffer Optimization Strategies for SPR
| Problem | Primary Cause | Recommended Solution | Starting Concentration |
| High reference signal | Electrostatic Interactions | Increase salt (NaCl) concentration | 150-300 mM |
| Sensorgram drift | Hydrophobic Interactions | Add a non-ionic surfactant (Tween-20) | 0.05% (v/v) |
| Low signal/Poor reproducibility | Analyte loss to surfaces | Add a carrier protein (BSA) | 0.1 - 1 mg/mL |
| Charge-based NSB | Analyte/surface charge | Adjust buffer pH away from analyte pI | +/- 1 pH unit from pI |
Scenario 3: Low Signal-to-Noise in Enzymatic Assays
Question: "I'm performing a kinetic analysis of an enzyme using PGF2α-CoA as a substrate. The reaction rate is low and the background is high, resulting in a poor signal-to-noise ratio. How can I improve my assay window?"
In enzymatic assays, NSB can manifest as apparent inhibition or activation of your enzyme, or simply as a high background that makes it difficult to measure the true enzymatic activity.
Potential Causes & Solutions:
-
Substrate Aggregation: PGF2α-CoA, being amphipathic, can form micelles or aggregates at higher concentrations, which may not be accessible to the enzyme.
-
Solution: Determine the critical micelle concentration (CMC) of your PGF2α-CoA under your assay conditions if possible. Work at concentrations below the CMC. You can also include a low level of a non-ionic detergent to help maintain substrate solubility.
-
-
Non-Specific Binding to Enzyme or Other Proteins: The substrate may bind to parts of your enzyme outside the active site or to other proteins in a crude lysate, sequestering it from the reaction.[11]
-
Solution: Add a carrier protein like BSA to the reaction buffer (0.1-1 mg/mL). BSA can help to bind promiscuously sticky molecules, freeing up your substrate for the intended enzymatic reaction.[5]
-
-
Contamination in Enzyme Preparation: If you are using a partially purified enzyme, other components in the preparation may be contributing to the background signal.
-
Solution: Run a control reaction with a heat-inactivated enzyme preparation. This will tell you if the background signal is dependent on a folded protein in your prep. Further purification of your enzyme may be necessary.
-
Visualizing the Drivers of Non-Specific Binding
Caption: Key molecular forces driving the non-specific binding of PGF2α-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of PGF2α-CoA that cause non-specific binding? A: The molecule's amphipathic nature is the main driver. It has a long, greasy hydrocarbon tail (the prostaglandin part) that favors hydrophobic interactions, and a bulky, negatively charged head group (the CoA part) that engages in electrostatic interactions.[3][12] The numerous hydroxyl groups also provide opportunities for hydrogen bonding.
Q2: How do I choose the right blocking agent for my assay? A: The best choice is often empirical. BSA is a good first choice for many applications due to its stability and low cost. Casein (often in the form of non-fat dry milk) can be more effective in some cases but may contain endogenous enzymes that can interfere with certain assays. For assays with very high sensitivity requirements, synthetic, protein-free blocking agents are an excellent option as they eliminate the risk of cross-reactivity.
Q3: Can the CoA moiety itself cause issues? A: Yes. Coenzyme A and its derivatives are known to bind to a variety of proteins, a process sometimes referred to as "CoAlation".[13] This can lead to non-specific interactions in assays, particularly when using complex biological samples like cell lysates. Including unlabeled CoA in your buffer can sometimes help to block these non-specific CoA binding sites.
Q4: Is it better to immobilize the PGF2α-CoA or the protein in an SPR experiment? A: This depends on your specific system. If your protein is large and robust, immobilizing it and flowing the smaller PGF2α-CoA as the analyte can be advantageous. However, if PGF2α-CoA is causing high NSB as an analyte, immobilizing it (for example, via a biotin tag on the CoA) and flowing the protein might yield cleaner data, provided the protein itself does not exhibit high NSB.
Key Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for a Plate-Based Assay
-
Prepare a Plate Matrix: Designate rows or columns on a 96-well plate to test different blocking agents (e.g., 1% BSA, 5% BSA, 2% Non-fat Dry Milk, a commercial blocker).
-
Block the Plate: Add 200 µL of the respective blocking buffers to the wells and incubate for 2 hours at room temperature or 1 hour at 37°C.
-
Wash: Wash all wells thoroughly using your standard wash protocol (e.g., 3 x 300 µL of PBS with 0.05% Tween-20).
-
Add Detection Reagents: Add your detection antibody (or other signal-generating component) diluted in the corresponding blocking buffer. Do not add your analyte or primary antibody.
-
Incubate and Develop: Follow your standard incubation and signal development steps.
-
Analyze: Read the plate. The blocking condition that yields the lowest signal is the most effective at preventing non-specific binding of your detection reagents.
Protocol 2: Systematic Buffer Optimization for SPR
-
Establish a Baseline: Run your analyte over the reference and active sensor surfaces using your standard running buffer (e.g., HBS-EP). Note the level of non-specific binding to the reference cell.
-
Salt Titration: Prepare a series of running buffers with increasing NaCl concentrations (e.g., 150 mM, 250 mM, 400 mM, 500 mM). Inject your analyte at a high concentration and identify the salt level that minimizes NSB without disrupting the specific interaction.
-
Surfactant Addition: Using the optimal salt concentration from the previous step, test the effect of adding 0.05% Tween-20 to the running buffer.
-
Carrier Protein: If NSB persists, add 1 mg/mL BSA to the optimized buffer from the previous step.
-
pH Adjustment: If charge-based interactions are still suspected, test buffers with different pH values based on the pI of your analyte.
By systematically addressing each potential cause of non-specific binding, you can significantly improve the quality and reliability of your experimental data.
References
- Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
- American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide.
- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?.
- Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
- PubChem. (n.d.). 7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid.
- PubChem. (n.d.). 7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid.
- Watanabe, K., et al. (1988). Enzymatic formation of prostaglandin F2 alpha in human brain. Journal of Neurochemistry, 50(4), 1145-1151.
- Chang, W. C., et al. (1986). Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases. Prostaglandins, 32(6), 855-866.
- Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. (2023). Molecules, 28(13), 5129.
- Malanchuk, O., et al. (2022). CoA flexibility and stabilization interactions. ResearchGate.
- O'Doherty, P. J., & Kuksis, A. (1981). Inhibition of rat liver acetyl coenzyme A carboxylase by long chain acyl coenzyme A and fatty acid. Modulation by fatty acid-binding protein. FEBS letters, 131(1), 103-6.
Sources
- 1. Enzymatic formation of prostaglandin F2 alpha in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. arp1.com [arp1.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
Artifact formation during sample preparation for 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA analysis
Welcome to the technical support guide for the analysis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, the Coenzyme A (CoA) derivative of Prostaglandin E2 (PGE2). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sample preparation and analysis.
Section 1: Troubleshooting Guide
This section addresses specific artifact formation and other issues that can compromise the accuracy and reproducibility of your results.
Issue 1: Low or No Analyte Signal Detected
Question: I am not detecting my target analyte, PGE2-CoA, or the signal is significantly lower than expected in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors during sample preparation can lead to a loss of the PGE2-CoA signal. The primary culprits are typically enzymatic degradation, chemical instability, and inefficient extraction.
Potential Causes & Solutions:
-
Enzymatic Degradation: Biological samples contain active thioesterases that can rapidly hydrolyze the thioester bond of PGE2-CoA, releasing free PGE2 and Coenzyme A.[1] This is a critical issue as the rate of hydrolysis can be very high.
-
Immediate Inactivation: It is imperative to inhibit enzymatic activity immediately upon sample collection. This can be achieved by:
-
Rapid Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection.
-
Solvent Precipitation: For liquid samples like cell lysates or plasma, immediately add a cold organic solvent such as acetonitrile or methanol to precipitate proteins, including degradative enzymes.[2]
-
-
-
Chemical Instability & Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under non-optimal pH conditions. Prostaglandins themselves can also be unstable.
-
Maintain Low Temperatures: All sample preparation steps should be performed on ice or at 4°C to minimize both enzymatic activity and chemical degradation.[3]
-
pH Control: Acidifying the sample to a pH of 3-4 with a mild acid like formic or citric acid can improve the stability of prostaglandins during extraction.[4][5][6] However, be mindful that extreme pH values can accelerate hydrolysis of the CoA thioester.
-
-
Inefficient Extraction: The choice of extraction method and solvent is crucial for recovering PGE2-CoA.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for extracting and concentrating eicosanoids and their derivatives from complex biological matrices.[2][7] C18 reverse-phase cartridges are commonly used.
-
Solvent Selection: Ensure your elution solvent is appropriate for the analyte. A mixture of hexane and ethyl acetate is often effective for prostaglandins.[8]
-
Workflow Diagram: Recommended Sample Preparation
Sources
- 1. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an analytical method for 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Prostaglandin E2-CoA
Abstract
The accurate quantification of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, or Prostaglandin E2-CoA (PGE2-CoA), is critical for understanding its role in various physiological and pathological processes. As an endogenously produced acyl-CoA ester, its analysis presents unique challenges, including low abundance, potential for instability, and the complexity of biological matrices. This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for PGE2-CoA. We will compare common analytical strategies, provide a detailed validation protocol grounded in regulatory principles, and explain the scientific rationale behind each experimental choice to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Measuring PGE2-CoA
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its biological activity is intrinsically linked to its metabolic activation and signaling pathways. The formation of PGE2-CoA is a key step, converting PGE2 into a substrate for various enzymatic reactions. Accurate measurement of PGE2-CoA in biological matrices like plasma, serum, or tissue homogenates is therefore essential for pharmacokinetic (PK) studies, biomarker discovery, and understanding the mechanism of action of novel anti-inflammatory drugs.
However, quantifying an endogenous molecule like PGE2-CoA is fraught with challenges. The method must be able to distinguish the analyte from a high background of structurally similar lipids and other matrix components. Furthermore, because it is impossible to obtain a truly "blank" biological matrix devoid of the analyte, specialized validation strategies are required. This guide is built upon the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with specific considerations for endogenous compounds.[1][2][3][4] The harmonized ICH M10 guideline serves as the foundational framework for the validation parameters discussed herein.[5][6][7][8]
Comparative Analysis of Methodologies
The selection of an appropriate analytical workflow is the first critical decision. For a molecule like PGE2-CoA, a combination of selective sample preparation and high-sensitivity detection is paramount.
Sample Preparation: Isolating the Needle from the Haystack
The goal of sample preparation is to extract PGE2-CoA from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for detection.
-
Solid-Phase Extraction (SPE): This is often the preferred method for prostaglandins and related lipids.[9][10][11] A reversed-phase sorbent (e.g., C18) can effectively retain PGE2-CoA while allowing more polar matrix components to be washed away. The key is optimization of wash and elution solvents to maximize recovery and minimize co-extraction of interfering substances like phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a simpler, alternative workflow.[12][13] By partitioning the analyte into an immiscible organic solvent, many proteins and salts can be removed. However, LLE may be less selective than SPE and can sometimes suffer from emulsion formation, complicating phase separation.
Comparison Summary:
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High (tunable with sorbent and solvent choice) | Moderate to High |
| Recovery | Generally High (>85%) but method-dependent | Variable, can be affected by emulsions |
| Throughput | Amenable to automation (96-well plates) | Can be more labor-intensive |
| Recommendation | Recommended for its high selectivity and amenability to high-throughput workflows. | A viable alternative, particularly when SPE method development proves challenging. |
Analytical Separation & Detection: The Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules like PGE2-CoA in complex matrices due to its unparalleled sensitivity and selectivity.[14][15][16][17][18]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is the standard for separating acyl-CoA esters.[14][15] A C18 column with a gradient elution using an acidified aqueous mobile phase (e.g., with formic acid) and an organic solvent like acetonitrile or methanol provides excellent separation of PGE2-CoA from its isomers and metabolites.[19]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. This involves selecting the precursor ion of PGE2-CoA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.[12][18] This highly specific detection scheme minimizes the impact of any co-eluting matrix components. Negative ion electrospray ionization (ESI-) is typically preferred for prostaglandins.[12]
A Comprehensive Validation Protocol for PGE2-CoA
The objective of method validation is to demonstrate that the analytical procedure is reliable and reproducible for its intended use.[6][8] Given that PGE2-CoA is an endogenous analyte, a key challenge is the absence of a true blank matrix. The recommended approach is the use of a surrogate matrix (e.g., phosphate-buffered saline with bovine serum albumin, or stripped plasma) for the calibration curve, while quality control (QC) samples are prepared in the authentic biological matrix (e.g., human plasma).[4][20][21]
Caption: Logical workflow for the validation of the PGE2-CoA analytical method.
Specificity and Selectivity
Why it's done: To ensure that the signal being measured comes only from PGE2-CoA and not from other interfering components in the matrix.
Protocol:
-
Analyze at least six different lots of the authentic biological matrix (e.g., human plasma).
-
Screen for any interfering peaks at the retention time and MRM transition of PGE2-CoA and its stable isotope-labeled internal standard (SIL-IS), such as PGE2-CoA-d4.
-
The response of any interfering peaks should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).
Calibration Curve, Linearity, and Range
Why it's done: To establish the relationship between the instrument response and the known concentration of the analyte.
Protocol:
-
Prepare a series of calibration standards (at least 6-8 non-zero levels) by spiking known amounts of PGE2-CoA into the surrogate matrix.
-
Analyze the standards and plot the peak area ratio (PGE2-CoA / SIL-IS) against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Why it's done: To determine how close the measured values are to the true value (accuracy) and how reproducible the measurements are (precision).
Protocol:
-
First, determine the baseline endogenous concentration of PGE2-CoA in a pooled lot of the authentic matrix by replicate analysis.[20]
-
Prepare QC samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC. The spiked concentrations should be added on top of the determined endogenous level.
-
Analyze at least five replicates of each QC level in three separate analytical runs (inter-day) and one run of at least five replicates (intra-day).
-
The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Table 1: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) Mean ± SD (%CV) | Inter-day (n=15) Mean ± SD (%CV) |
| LLOQ | 0.10 | 0.11 ± 0.01 (9.1%) | 0.11 ± 0.02 (18.2%) |
| Low | 0.25 | 0.26 ± 0.02 (7.7%) | 0.24 ± 0.03 (12.5%) |
| Medium | 2.50 | 2.45 ± 0.15 (6.1%) | 2.58 ± 0.21 (8.1%) |
| High | 7.50 | 7.61 ± 0.40 (5.3%) | 7.39 ± 0.55 (7.4%) |
Matrix Effect and Parallelism
Why it's done: This is a critical test for endogenous analytes. It ensures that the surrogate matrix used for calibration behaves similarly to the authentic matrix of the study samples.[20]
Protocol:
-
Matrix Factor: Compare the response of PGE2-CoA spiked into extracted blank authentic matrix with the response in a neat solution. This assesses signal suppression or enhancement.
-
Parallelism: Take a high-concentration sample in the authentic matrix and dilute it serially with the surrogate matrix. The measured concentrations should be accurate and precise, demonstrating that the calibration curve in the surrogate matrix is parallel to the dilution curve in the authentic matrix.[20]
Caption: A typical experimental workflow for PGE2-CoA quantification.
Stability
Why it's done: To ensure that the concentration of PGE2-CoA does not change during sample handling, processing, and storage. Acyl-CoA esters can be susceptible to hydrolysis.
Protocol:
-
Freeze-Thaw Stability: Analyze Low and High QCs after three freeze-thaw cycles.
-
Bench-Top Stability: Keep Low and High QCs at room temperature for a period that mimics the expected sample handling time (e.g., 4-6 hours) before analysis.
-
Long-Term Stability: Store Low and High QCs at the intended storage temperature (e.g., -80°C) and analyze them at various time points (e.g., 1, 3, 6 months).
-
Autosampler Stability: Place extracted samples in the autosampler and re-inject them after a defined period (e.g., 24 hours) to check for stability under autosampler conditions.
In all cases, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion and Best Practices
The validation of an analytical method for an endogenous compound like PGE2-CoA requires a meticulous approach that goes beyond standard validation procedures for xenobiotics. The successful establishment of a reliable LC-MS/MS method hinges on a selective sample preparation technique, such as SPE, and a carefully executed validation plan that specifically addresses the challenges of endogenous analytes, most notably through the proper use of surrogate matrices and parallelism experiments. Adherence to the principles outlined in the ICH M10 guideline is not merely a regulatory requirement but a scientific necessity to ensure the generation of high-quality, reproducible, and defensible data in both research and drug development settings.[5][7][22]
References
- Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry.
- European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- European Medicines Agency. Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
- AAPS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- De Meulder, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- SpringerLink. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters.
- World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- Springer. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters.
- U.S. Food and Drug Administration. (2001).
- Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?
- International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis.
- ResearchGate. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Request PDF.
- ResearchGate. ICH M10 Bioanalytical Method Validation Guideline-1 year Later.
- ResearchGate. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges.
- PubMed. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.
- PubMed. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry.
- BioPharma Services Inc. Bioanalysis Considerations for Endogenous Substance Drug Products.
- PubMed. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges.
- CST Technologies.
- ResearchGate. Optimisation of an extraction method for the determination of prostaglandin E-2 in plasma using experimental design and liquid chromatography tandem mass spectrometry | Request PDF.
- MDPI. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine.
- ResearchGate. LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes.
- PubMed Central. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids.
- National Institutes of Health. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
- PubMed Central. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes.
- Future Science. Quantitative Analysis of Lipids: A Higher-Throughput LC–MS/MS-Based Method and its Comparison to ELISA.
- BenchChem.
- Semantic Scholar. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine.
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. hhs.gov [hhs.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. database.ich.org [database.ich.org]
- 9. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biopharmaservices.com [biopharmaservices.com]
- 21. cstti.com [cstti.com]
- 22. researchgate.net [researchgate.net]
Comparing biological activity of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA and Prostaglandin E1
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling, prostaglandins stand out as potent autocrine and paracrine mediators, orchestrating a vast array of physiological and pathological processes.[1] Among these, Prostaglandin E1 (PGE1) is a well-characterized and clinically significant molecule with diverse therapeutic applications.[2][3][4] This guide provides a comprehensive comparison of the known biological activity of PGE1 with its lesser-known counterpart, 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a coenzyme A derivative that remains largely uncharacterized in the scientific literature.
This analysis will delve into the established mechanisms of PGE1 action, supported by experimental data, and provide a theoretical framework for understanding the potential biological relevance of its CoA conjugate. By examining the well-trodden path of PGE1, we can illuminate the questions that need to be addressed to understand the functional role, if any, of its CoA derivative.
Prostaglandin E1: A Multifaceted Signaling Molecule
Prostaglandin E1, also known by its synthetic form alprostadil, is a naturally occurring eicosanoid synthesized from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA).[2][5] Its biological effects are pleiotropic, ranging from potent vasodilation and inhibition of platelet aggregation to modulation of inflammation and smooth muscle contraction.[1][6] These diverse actions are mediated through its interaction with a family of four G protein-coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4.[7]
Mechanism of Action and Signal Transduction
The specific physiological response to PGE1 is dictated by the subtype of EP receptor expressed in a given cell type and the downstream signaling pathways to which these receptors are coupled.[1]
-
EP1 Receptor: Coupled to Gq proteins, activation of the EP1 receptor leads to an increase in intracellular calcium levels.[8] This pathway is often associated with smooth muscle contraction.
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This signaling cascade is typically associated with smooth muscle relaxation and vasodilation.[5]
-
EP3 Receptor: This receptor exhibits the most complex signaling, with multiple splice variants that can couple to Gi or Gs proteins. Gi coupling inhibits adenylyl cyclase, leading to a decrease in cAMP, while Gs coupling has the opposite effect. This differential coupling allows for a wide range of cellular responses to PGE1.
The following diagram illustrates the primary signaling pathways activated by Prostaglandin E1 upon binding to its cognate EP receptors.
Caption: Prostaglandin E1 Signaling Pathways via EP Receptors.
Quantitative Analysis of PGE1 Receptor Binding
The affinity of PGE1 for its receptors is a key determinant of its biological potency. Radioligand binding assays are the gold standard for quantifying this interaction. The following table summarizes the reported binding affinities (Ki) of PGE1 for mouse EP receptor subtypes.
| Receptor Subtype | Ki (nM) |
| EP1 | 36 |
| EP2 | 10 |
| EP3 | 1.1 |
| EP4 | 2.1 |
| Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.[7] |
These data indicate that PGE1 exhibits a higher affinity for EP3 and EP4 receptors compared to EP1 and EP2, suggesting that at lower concentrations, its biological effects are likely mediated primarily through these high-affinity receptors.
This compound: An Enigma in Prostaglandin Biology
In stark contrast to the wealth of information available for PGE1, its coenzyme A derivative, this compound, remains a molecule of unknown biological function.[9] Extensive searches of the scientific literature and biological databases have yielded no experimental data on its receptor binding affinity, signaling properties, or physiological effects.
Structural Relationship to PGE1 and Potential Implications
The core structure of this molecule is identical to that of PGE1. The key difference is the esterification of the carboxylic acid group of PGE1 to coenzyme A (CoA). This modification has profound implications for the molecule's potential biological activity.
-
Receptor Binding: The free carboxylic acid of prostaglandins is crucial for their interaction with the binding pockets of EP receptors. The bulky and highly charged CoA moiety would sterically and electrostatically hinder, if not completely prevent, the binding of the molecule to the extracellular ligand-binding sites of EP receptors. Therefore, it is highly unlikely that this CoA derivative acts as a direct agonist at EP receptors in the same manner as PGE1.
-
Cellular Localization and Function: The presence of the CoA group suggests that this molecule is likely confined to the intracellular environment. CoA thioesters are central intermediates in fatty acid metabolism and are generally not transported across the cell membrane. This intracellular localization would preclude it from acting as an extracellular signaling molecule like PGE1.
A Hypothetical Role: Metabolic Intermediate or Intracellular Modulator?
Given the lack of direct evidence, we can only speculate on the potential biological role of this PGE1-CoA derivative.
-
Metabolic Precursor: It is plausible that this compound is an intermediate in a metabolic pathway. Prostaglandins undergo extensive metabolism, and the formation of a CoA thioester could be a step in their degradation or modification. For instance, it could be a substrate for enzymes involved in beta-oxidation.
-
Intracellular Signaling: While unlikely to interact with cell surface receptors, the possibility of an intracellular role cannot be entirely dismissed. Some lipid-CoA esters have been shown to act as allosteric modulators of intracellular proteins, including transcription factors and enzymes. However, there is currently no evidence to suggest such a role for a prostaglandin-CoA derivative.
The following diagram illustrates the hypothetical position of the CoA derivative in the context of PGE1 metabolism and signaling.
Caption: Comparative Cellular Fates of PGE1 and its Hypothetical CoA Derivative.
Experimental Protocols for Characterizing Prostaglandin Activity
To elucidate the biological activity of novel prostaglandin analogs like the CoA derivative , established experimental workflows are essential. The following are detailed, step-by-step methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a prostaglandin receptor.
Materials:
-
Cell membranes expressing the EP receptor of interest.
-
Radiolabeled prostaglandin (e.g., [³H]-PGE2).
-
Test compound (e.g., PGE1 or the CoA derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compound and a high concentration of a known unlabeled ligand for determining non-specific binding.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand and membranes), non-specific binding (radioligand, high concentration of unlabeled ligand, and membranes), and competitive binding (radioligand, serial dilutions of test compound, and membranes).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Add scintillation cocktail to each well and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound for a Gs or Gi-coupled prostaglandin receptor.
Materials:
-
Whole cells expressing the EP receptor of interest.
-
Test compound.
-
Forskolin (for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and plates.
Protocol:
-
Cell Seeding: Seed cells expressing the receptor of interest into a 96-well plate and allow them to attach overnight.
-
Compound Addition: For Gs-coupled receptors, add serial dilutions of the test compound to the cells. For Gi-coupled receptors, pre-treat cells with the test compound before stimulating with a fixed concentration of forskolin.
-
Incubation: Incubate the plate at 37°C for a specified period to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve to quantify cAMP concentrations. Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 or IC50.
Conclusion and Future Directions
Prostaglandin E1 is a well-established signaling molecule with a clearly defined mechanism of action through its interaction with EP receptors. Its diverse biological activities are a direct consequence of the differential expression of these receptors and their coupling to distinct intracellular signaling pathways.
In contrast, this compound remains a scientific curiosity. Based on its chemical structure, it is unlikely to function as a classical extracellular prostaglandin agonist. Its potential role as an intracellular metabolic intermediate or modulator is a compelling hypothesis that warrants experimental investigation.
To unravel the biological significance of this PGE1-CoA derivative, future research should focus on:
-
Synthesis and Purification: Obtaining a pure standard of the compound is the first critical step.
-
In Vitro Metabolism Studies: Investigating whether PGE1 can be converted to its CoA derivative in cellular or tissue homogenates.
-
Intracellular Target Identification: Employing techniques such as affinity chromatography or chemical proteomics to identify potential intracellular binding partners.
By applying the rigorous experimental approaches outlined in this guide, the scientific community can begin to shed light on this enigmatic molecule and potentially uncover new facets of prostaglandin biology.
References
- Prostaglandin EP1 receptor. Wikipedia. [Link]
- Prostaglandins : Biosynthesis,function and regulation. (2019, October 18). YouTube. [Link]
- Prostaglandin. Wikipedia. [Link]
- Prostaglandin E1 (PG E1). Inter Science Institute. [Link]
- EP4 Prostanoid Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- This compound. PubChem. [Link]
- Kirtland, S. J. (1988). Prostaglandin E1: a review.
- Dajani, E. Z., Rozek, L. F., Sanner, J. H., & Miyano, M. (1976). Synthesis and biological evaluation of omega-homologues of prostaglandin E1. Journal of Medicinal Chemistry, 19(8), 1007–1010. [Link]
- cAMP Accumulation Assay.
- The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. (2021, December 16). PMC - PubMed Central. [Link]
- Fatty Acid Synthesis/Prostaglandins. (2010, October 20). YouTube. [Link]
- Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. (1991, December 15). PubMed. [Link]
- Prostaglandin E1. Wikipedia. [Link]
- Prostaglandin E1. (2025, December 1). FPnotebook. [Link]
- 7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid. PubChem. [Link]
- A prostaglandin E1 dose-response study in man. PubMed. [Link]
- Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders. (2022, May 17). MDPI. [Link]
- 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid. PubChem. [Link]
- 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid. PubChem. [Link]
- Prostaglandin E1. (2019, September 23). WikEM. [Link]
- Prostaglandin E1: physiological significance and clinical use. PubMed. [Link]
- The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure. (2002, July 1).
- Prostaglandin E1. (2020, April 21). PubMed. [Link]
- The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer. (2008, December 1). PMC - NIH. [Link]
- Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. (2011). ProQuest. [Link]
- The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy. (2025, October 16).
- 7-heptanoyl-CoA. Conference on Nonlinear Systems Biology and Dynamics (CNSD). [Link]
- Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure. (2018, August 28). PMC. [Link]
- Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. PubMed. [Link]
- Plasma prostaglandin E1 concentrations and hemodynamics during intravenous infusions of prostaglandin E1 in humans and swine. PubMed. [Link]
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 3. wikem.org [wikem.org]
- 4. Prostaglandin E1(Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interscienceinstitute.com [interscienceinstitute.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA versus other fatty acyl-CoAs in signaling
In the intricate world of cellular communication, fatty acyl-CoAs have emerged as more than just metabolic intermediates. These molecules are now recognized as key players in a variety of signaling pathways, influencing everything from gene expression to hormone secretion. This guide provides an in-depth comparison of the signaling roles of various fatty acyl-CoAs, with a special focus on 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, the immediate precursor to the potent signaling lipid, Prostaglandin E2 (PGE2). We will explore their distinct mechanisms of action, supported by experimental data and detailed protocols for their investigation.
Introduction: The Dual Life of Fatty Acyl-CoAs
Fatty acyl-CoAs are molecules where a fatty acid is attached to a Coenzyme A (CoA) molecule. For a long time, their primary role was thought to be in metabolism – as substrates for energy production through beta-oxidation and as building blocks for complex lipids.[1][2] However, a growing body of evidence has revealed their function as signaling molecules, either directly interacting with proteins or serving as precursors to other signaling lipids.[3][4] This guide will dissect these signaling functions, comparing the indirect signaling role of the Prostaglandin E2 precursor with the direct signaling actions of other key fatty acyl-CoAs.
The Precursor to a Potent Messenger: this compound (PGE2-CoA)
While the full IUPAC name is descriptive, for the purpose of this guide, we will refer to this molecule as PGE2-CoA, acknowledging its role as the direct precursor to Prostaglandin E2.[5][6][7][8]
Biosynthesis and Conversion to PGE2:
PGE2-CoA is an intermediate in the biosynthesis of PGE2, a potent lipid mediator involved in inflammation, pain, fever, and tissue homeostasis.[9] The synthesis begins with the release of arachidonic acid from membrane phospholipids, which is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then isomerized to PGE2. The formation of PGE2-CoA and its subsequent conversion to PGE2 is a critical step in this pathway.
Indirect Signaling through PGE2:
Crucially, the primary signaling function of PGE2-CoA is realized through its conversion to PGE2. PGE2 exerts its effects by binding to a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[10] Each of these receptors is coupled to different intracellular signaling cascades, leading to a wide range of cellular responses.
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).
-
EP2 and EP4: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (camp) levels.
-
EP3: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
The diverse signaling downstream of these receptors highlights the pleiotropic effects of PGE2, all originating from its precursor, PGE2-CoA.
Caption: Signaling pathway of PGE2-CoA via its conversion to PGE2.
Direct Signaling by Other Fatty Acyl-CoAs
In contrast to the indirect signaling of PGE2-CoA, other fatty acyl-CoAs can directly interact with and modulate the activity of intracellular proteins and receptors.
Acetyl-CoA: A Key Regulator of Protein Acetylation
Acetyl-CoA is a central metabolic hub, but it also plays a critical role in signaling through protein acetylation.[11][12] This post-translational modification, where an acetyl group is transferred from acetyl-CoA to a lysine residue on a target protein, can alter protein function, stability, and localization.[13] Histone acetylation, for instance, is a key epigenetic mechanism that regulates gene expression.[11] The availability of acetyl-CoA directly links the metabolic state of the cell to the regulation of transcription and other cellular processes.[12][14][15]
Malonyl-CoA: A Metabolic Sensor and mTORC1 Inhibitor
Malonyl-CoA, an intermediate in fatty acid synthesis, acts as a critical metabolic sensor.[2] Recent studies have shown that malonyl-CoA can directly bind to and inhibit the catalytic activity of mTORC1 (mammalian target of rapamycin complex 1), a master regulator of cell growth and proliferation.[16][17][18][19][20] This interaction serves as a feedback mechanism, where the accumulation of a fatty acid synthesis intermediate signals to halt cell growth programs.
Long-Chain Fatty Acyl-CoAs: Allosteric Regulators and GPCR Ligands
Long-chain fatty acyl-CoAs, such as palmitoyl-CoA and oleoyl-CoA, have diverse signaling roles. They can act as allosteric regulators of enzymes involved in metabolism.[21] For example, palmitoyl-CoA can inhibit acetyl-CoA carboxylase, the enzyme that produces malonyl-CoA, thereby regulating its own synthesis.[21]
Furthermore, some long-chain fatty acids and their CoA esters can directly activate GPCRs. Oleic acid, for example, is a ligand for GPR40 (also known as FFAR1), a receptor highly expressed in pancreatic beta-cells.[9][10][22][23][24] Activation of GPR40 by oleic acid leads to an increase in intracellular calcium and enhances glucose-stimulated insulin secretion.[9][22] Palmitoyl-CoA is also involved in protein S-palmitoylation, a reversible lipid modification that affects protein trafficking, localization, and function, including that of some GPCRs.[25]
Comparative Analysis of Signaling Mechanisms
The following table summarizes the key differences in the signaling mechanisms of PGE2-CoA (via PGE2) and other fatty acyl-CoAs.
| Feature | 7-...-heptanoyl-CoA (PGE2-CoA) | Acetyl-CoA | Malonyl-CoA | Long-Chain Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA) |
| Signaling Nature | Indirect (via PGE2) | Direct | Direct | Direct |
| Primary Target | PGE2 Receptors (EP1-4) | Lysine Acetyltransferases (KATs) | mTORC1 | GPR40, Acyltransferases (for palmitoylation), various metabolic enzymes |
| Mechanism | GPCR activation | Protein Acetylation | Allosteric Inhibition | GPCR activation, Protein Palmitoylation, Allosteric Regulation |
| Key Downstream Effect | ↑/↓ [Ca2+]i, ↑/↓ cAMP | Altered gene expression, protein function | Inhibition of cell growth | ↑ [Ca2+]i, enhanced insulin secretion, altered protein localization and function |
Experimental Methodologies for Comparative Analysis
To experimentally validate and compare the signaling activities of these fatty acyl-CoAs, a combination of cell-based assays and analytical techniques is required.
Caption: A generalized workflow for comparing the signaling effects of different fatty acyl-CoAs.
Quantification of Intracellular Fatty Acyl-CoAs by LC-MS/MS
Accurate quantification of intracellular fatty acyl-CoA levels is crucial for correlating their concentrations with observed signaling events. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[26][27][28][29][30]
Step-by-Step Protocol:
-
Cell Lysis and Extraction:
-
Sample Preparation:
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the fatty acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations of pure standards.
-
Quantify the amount of each fatty acyl-CoA in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Cell-Based Assays for GPCR Activation
To investigate the activation of PGE2 receptors or other GPCRs like GPR40, cell-based assays that measure downstream second messengers are essential.[31][32][33]
5.2.1. Intracellular Calcium Flux Assay
This assay is suitable for studying GPCRs coupled to Gq, such as the EP1 receptor.[34][35][36][37]
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest (e.g., HEK293 cells transiently or stably expressing the EP1 receptor) in a 96-well plate.
-
-
Dye Loading:
-
Ligand Stimulation and Measurement:
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
-
Add the test compound (e.g., PGE2 or the fatty acyl-CoA of interest) to the wells.
-
Immediately begin kinetic fluorescence measurements to monitor the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2 and Indo-1) to determine the extent of calcium mobilization.
-
5.2.2. cAMP Assay
This assay is used to study GPCRs coupled to Gs (like EP2 and EP4) or Gi (like EP3).[38][39][40][41][42]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells expressing the receptor of interest in a multi-well plate.
-
Treat the cells with the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Cell Lysis:
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by comparing their signal to the standard curve.
-
Conclusion and Future Directions
The field of fatty acyl-CoA signaling is rapidly evolving. While the role of PGE2-CoA appears to be primarily as a precursor to the potent signaling molecule PGE2, other fatty acyl-CoAs have been shown to act as direct signaling molecules, linking cellular metabolism to a wide array of physiological processes. The comparative framework and experimental methodologies presented in this guide provide a foundation for researchers to further explore the nuanced roles of these fascinating molecules in health and disease. Future research will likely uncover more direct signaling roles for various fatty acyl-CoAs and further elucidate the complex interplay between metabolism and cellular communication.
References
- Haynes, C. A., Allegood, J. C., Sims, K., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125.
- Bio-protocol. (2015). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
- Nicastro, R., Brohée, L., Alba, J., Nüchel, J., Figlia, G., et al. (2022). Malonyl-CoA is an ancient physiological ATP-competitive mTORC1 inhibitor.
- Nicastro, R., Brohée, L., Alba, J., Nüchel, J., Figlia, G., et al. (2023). Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor.
- Nicastro, R., Brohée, L., Alba, J., et al. (2023). Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor. University of Limerick Institutional Repository.
- University of Utah Flow Cytometry Core Facility. (2023). Intracellular Calcium Flux.
- Staus, D. P., Wingler, K., & Lefkowitz, R. J. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 1636, 15–30.
- Nicastro, R., Brohée, L., Alba, J., et al. (2023). Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor. Zenodo.
- Boster Biological Technology. (n.d.). Protein Acetylation Signaling Pathway.
- Cai, L., & Tu, B. P. (2015). Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. Current opinion in cell biology, 33, 1–9.
- Li, J., Vulesevic, B., McNeill, B., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 88(22), 11094–11101.
- Nicastro, R., Brohée, L., Alba, J., et al. (2023). Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor.
- Galdieri, L., & Vancura, A. (2012). Protein Acetylation and Acetyl Coenzyme A Metabolism in Budding Yeast. Eukaryotic cell, 11(11), 1369–1378.
- Li, J., Vulesevic, B., McNeill, B., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids.
- Houten, S. M., & Auwerx, J. (2012). Mitochondrial protein acetylation is driven by acetyl-CoA from fatty acid oxidation. Human molecular genetics, 21(16), 3559–3572.
- Pizzo, P., & Pozzan, T. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in molecular biology (Clifton, N.J.), 1845, 69–83.
- Houten, S. M., & Auwerx, J. (2012).
- Chen, Y., Chen, Y., & Li, S. (2021). Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development. Journal of cellular and molecular medicine, 25(16), 7647–7658.
- PCBIS. (n.d.). Intracellular calcium flux measurement.
- Lifestyle → Sustainability Directory. (2025). Palmitoyl-CoA.
- Koves, T. R., Noland, R. C., Bates, A. L., et al. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 937, 1–9.
- ResearchGate. (n.d.). Principles of commonly used cAMP assays.
- Sul, H. S. (2000). Symposium: The Role of Long Chain Fatty Acyl-CoAs as Signaling Molecules in Cellular Metabolism. The Journal of nutrition, 130(2S Suppl), 315S–320S.
- Li, J., Vulesevic, B., McNeill, B., et al. (2016).
- Knudsen, J., Neergaard, T. B., Gaigg, B., Jensen, M. V., & Hansen, J. K. (2000). Role of Acyl-CoA Binding Protein in Acyl-CoA Metabolism and Acyl-CoA-Mediated Cell Signaling. The Journal of nutrition, 130(2S Suppl), 294S–298S.
- Mullins Molecular Retrovirology Lab. (n.d.). Measurement of Intracellular Calcium By Flow Cytometry.
- Haemmerle, G., Moustafa, T., Zierler, K., et al. (2011). Fatty Acid Signaling: The New Function of Intracellular Lipases. Endocrinology, 152(3), 790–800.
- Corkey, B. E., Deeney, J. T., Yaney, G. C., Tornheim, K., & Prentki, M. (2000). The Role of Long Chain Fatty Acyl-CoAs as Signaling Molecules in Cellular Metabolism. The Journal of nutrition, 130(2S Suppl), 299S–304S.
- Chen, S., Ogawa, A., Ohneda, M., Unger, R. H., Foster, D. W., & McGarry, J. D. (1994). More Direct Evidence for a Malonyl-CoA-Carnitine Palmitoyltransferase I Interaction as a Key Event in Pancreatic β-Cell Signaling. Diabetes, 43(7), 878–883.
- Wikipedia. (n.d.). Palmitoyl-CoA.
- Biosystem Development. (n.d.). 7-heptanoyl-CoA.
- Tomita, T., Masuzaki, H., Irie, J., et al. (2006). Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release. Endocrinology, 147(9), 4203–4212.
- D'Antona, A., Hysenlika, R., & Carloni, P. (2023). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. International journal of molecular sciences, 24(13), 10729.
- Itoh, Y., & Hinuma, S. (2005). The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Journal of pharmacological sciences, 97(2), 167–171.
- Conference on Nonlinear Systems Biology and Dynamics (CNSD). (n.d.). 7-heptanoyl-CoA.
- Stoddart, L. A., Smith, N. J., & Milligan, G. (2008). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 57(5), 1157–1163.
- Smith, J. S., & Lefkowitz, R. J. (2019). Community guidelines for GPCR ligand bias: IUPHAR review 32. British journal of pharmacology, 176(18), 3574–3585.
- Kaur, G., & He, C. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in pharmacology, 14, 1198533.
- PubChem. (n.d.). 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid.
- Steneberg, P., Rubins, N., Bartoov-Shifman, R., et al. (2005).
- Summers, S. A., & Chaurasia, B. (2021). The Role of Ceramides in Metabolic and Cardiovascular Diseases. International journal of molecular sciences, 22(11), 5676.
- Linder, M. E., & Deschenes, R. J. (2007). Fatty Acylation of Proteins: The Long and the Short of it. Nature reviews. Molecular cell biology, 8(1), 74–84.
- St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation.
- PubChem. (n.d.). 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. mdpi.com [mdpi.com]
- 7. 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoyl-CoA_TargetMol [targetmol.com]
- 8. 7-heptanoyl-CoA | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 9. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Acetylation and Acetyl Coenzyme A Metabolism in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.ul.ie [pure.ul.ie]
- 19. zenodo.org [zenodo.org]
- 20. researchgate.net [researchgate.net]
- 21. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 22. [PDF] Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release. | Semantic Scholar [semanticscholar.org]
- 23. scbt.com [scbt.com]
- 24. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. | Semantic Scholar [semanticscholar.org]
- 31. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 34. bu.edu [bu.edu]
- 35. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 36. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 38. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 39. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 40. bio-protocol.org [bio-protocol.org]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. researchgate.net [researchgate.net]
Cross-reactivity of antibodies against 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
For researchers in drug development and cellular signaling, the precise quantification of lipid mediators is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of commercially available antibodies against a critical, yet often overlooked, analyte: 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA , a coenzyme A (CoA) conjugate of Prostaglandin E2 (PGE2).
While numerous immunoassays exist for PGE2, the specificity of these assays for its CoA-conjugated form is largely uncharacterized. This guide offers a detailed, field-proven methodology to systematically assess this cross-reactivity, enabling researchers to select the most appropriate reagents and interpret their findings with confidence. We will delve into the rationale behind experimental design, provide step-by-step protocols for comparative analysis, and discuss orthogonal methods for data validation.
The Significance of Specificity: PGE2 vs. PGE2-CoA
Prostaglandin E2 is a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its biosynthesis is a well-defined pathway where arachidonic acid is converted to PGH2 by cyclooxygenase (COX) enzymes, and subsequently to PGE2 by prostaglandin E synthases.[3][4][5][6] The biological activity of PGE2 is mediated through its interaction with specific G-protein coupled receptors.
Strategic Selection of Anti-PGE2 Antibodies for Comparative Analysis
Given the absence of commercially available antibodies specifically targeting PGE2-CoA, our strategy will focus on evaluating a panel of well-characterized anti-PGE2 antibodies. The selection of these antibodies should be based on the following criteria:
-
Clonality: Include both monoclonal and polyclonal antibodies. Polyclonal antibodies, recognizing multiple epitopes, may have a higher likelihood of cross-reacting, while monoclonal antibodies offer higher specificity to a single epitope.[7]
-
Immunogen: Whenever possible, select antibodies raised against different PGE2-carrier protein conjugates. The nature of the immunogen can influence the resulting antibody's specificity.
-
Application Data: Prioritize antibodies with extensive validation data in immunoassays such as ELISA.
Table 1: Example Panel of Commercially Available Anti-PGE2 Antibodies for Cross-Reactivity Screening
| Antibody Name/ID | Supplier | Clonality | Immunogen | Reported Applications |
| Anti-PGE2 Antibody (2B5) | abinScience | Monoclonal | PGE2-thyroglobulin conjugate | ELISA[8] |
| PGES2 Polyclonal Antibody | Thermo Fisher | Polyclonal | Synthetic peptide from mouse PGE2 | WB, ELISA, FCM, ICC, IF, IHC[9] |
| Recombinant Human Anti-PGE2 Antibody scFv Fragment | Creative Biolabs | Recombinant | Prostaglandin E2 | WB, IF, Functional Study[10] |
| Anti-Prostaglandin E2 Antibody | MyBioSource | Polyclonal | N/A | ELISA[11] |
Note: This table is for illustrative purposes. Researchers should consult supplier datasheets for the most current information.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is essential for characterizing the cross-reactivity profile of the selected antibodies. The following workflow outlines the key phases of this investigation.
Caption: Surface Plasmon Resonance (SPR) Workflow.
By comparing the KD values obtained for PGE2 and PGE2-CoA, researchers can gain a more quantitative understanding of the antibody's specificity. A significantly higher KD for PGE2-CoA would confirm lower binding affinity and validate the cross-reactivity data obtained from the competitive ELISA.
Alternative Analytical Approaches: The Gold Standard of LC-MS/MS
For definitive quantification and to circumvent the challenges of antibody cross-reactivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. [12][13][14][15][16]This technique offers high sensitivity and specificity by separating molecules based on their physicochemical properties and identifying them by their unique mass-to-charge ratio. While immunoassays are excellent for high-throughput screening, LC-MS/MS provides an orthogonal method for absolute quantification and should be considered for validating key findings.
Conclusion and Recommendations
The accurate measurement of specific lipid mediators is a critical challenge in biomedical research. This guide provides a robust framework for assessing the cross-reactivity of anti-PGE2 antibodies with PGE2-CoA. By systematically evaluating a panel of antibodies using competitive ELISA and confirming the results with an orthogonal method like SPR, researchers can confidently select the most appropriate reagents for their studies.
Key Takeaways:
-
The presence of the Coenzyme A moiety on PGE2 can significantly impact antibody recognition.
-
A competitive ELISA is a powerful tool for screening and quantifying antibody cross-reactivity.
-
Orthogonal methods, such as SPR and LC-MS/MS, are essential for validating immunoassay results.
-
Thorough antibody validation is a cornerstone of reproducible and reliable research. [17][18][19] By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their data and advance our understanding of the complex roles of prostaglandin metabolism in health and disease.
References
- Shinde, S. et al. (2018). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 59(9), 1743-1753.
- Murphy, R. C. (2005). Mass spectrometry of prostaglandins.
- Creative Proteomics. (n.d.). Prostaglandins Analysis Service.
- Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit Technical Manual.
- Kühn, H. et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1937-1945.
- Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7323-7346.
- Li, Y. et al. (2023). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 14.
- Synaptic Systems. (n.d.).
- Thermo Fisher Scientific. (n.d.). Prostaglandin E2 Competitive ELISA Kit.
- Invitrogen. (n.d.). Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2).
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.
- Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance.
- arigobio. (n.d.). ARG82995 Prostaglandin E2 Competitive ELISA Kit.
- Bitesize Bio. (2023).
- Thermo Fisher Scientific. (n.d.). PGES2 Polyclonal Antibody (BS-2639R).
- The Antibody Society. (n.d.).
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Creative Biolabs. (n.d.). Recombinant Human Anti-PGE2 Antibody scFv Fragment.
- MyBioSource. (n.d.). Anti Prostaglandin E2 Antibody.
- Proteintech. (n.d.). How do I know if the antibody will cross-react?.
- abinScience. (n.d.). Anti-PGE2/Prostaglandin E2 Antibody (2B5) (YA197013).
- Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
- Biocompare. (n.d.). Anti-Prostaglandin E2 (PGE2) Western Blot Antibody Products.
- Portanova, J. P. et al. (1995). Characterization of a monoclonal antibody that neutralizes the activity of prostaglandin E2. Journal of Immunology, 155(9), 4437-4444.
- Johnson, P. E. et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Omega, 8(5), 4645-4653.
- Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- antibodies-online. (n.d.). anti-PGE2 Antibody [ABIN748403].
- Ulanova, M. et al. (2020). Naturally acquired antibodies against 7 Streptococcus pneumoniae serotypes in Indigenous and non-Indigenous adults. PLoS One, 15(4), e0231882.
- Al-Askar, A. A. et al. (2023). Assessing the COX-2/PGE2 Ratio and Anti-Nucleosome Autoantibodies as Biomarkers of Autism Spectrum Disorders: Using Combined ROC Curves to Improve Diagnostic Values. Diagnostics, 13(14), 2394.
- Park, J. Y. et al. (2006). Prostaglandin E2 synthesis and secretion: The role of PGE2 synthases. Clinical Immunology, 119(3), 229-240.
- Park, J. Y. et al. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. PubMed.
- Murakami, M. et al. (2003). Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis. Journal of Biochemistry, 133(1), 1-6.
- Tanioka, T. et al. (2003). [Prostaglandin E2 synthases]. Nihon Rinsho, 61(4), 568-574.
- Murakami, M. et al. (2003). Prostaglandin E Synthase, a Terminal Enzyme for Prostaglandin E 2 Biosynthesis.
- Ungrin, M. D. et al. (2001). Key Structural Features of Prostaglandin E2 and Prostanoid Analogs Involved in Binding and Activation of the Human EP1 Prostanoid Receptor. Molecular Pharmacology, 59(6), 1446-1456.
- Biocompare. (n.d.). Anti-Prostaglandin E2 (PGE2) Antibody Products.
- Zapolska-Downar, D. et al. (2009). Prostaglandin E2 (PGE2) and Thromboxane A2 (TXA2) Synthesis Is Regulated by Conjugated Linoleic Acids (CLA) in Human Macrophages. Journal of Physiology and Pharmacology, 60(1), 77-85.
- Ulanova, M. et al. (2022). Naturally acquired antibodies against 7 Streptococcus pneumoniae serotypes in Indigenous and non-Indigenous adults. PLoS One, 17(4), e0266855.
- Qu, C. et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv.
- Al-Askar, A. A. et al. (2024). 2/PGE2 Ratio and Anti-nucleosome Autoantibodies as Possible Biomarkers for Clinically Predicting Autism Spectrum Disorders. Preprints.org.
- Synergistic protection against secondary pneumococcal infection by human monoclonal antibodies targeting distinct epitopes. (2022). bioRxiv.
- BenchChem. (n.d.). A Comparative Guide to Prostaglandin Internal Standards: PGE2-EA-d4 vs. Other Analogs.
- Medicosis Perfectionalis. (2023). PGE2, PGG2, GH2, PGI2, PGF2, Thromboxane A2 (TXA2)
- de Gier, C. et al. (2013). Natural antibodies against several pneumococcal virulence proteins in children during the pre-pneumococcal-vaccine era: the generation R study. Clinical and Vaccine Immunology, 20(8), 1243-1250.
- Kaur, R. et al. (2023). Naturally-induced serum antibody levels in children to pneumococcal polysaccharide 15B that correlate with protection from nasopharyngeal colonization but anti-serotype 15B antibody has low functional cross-reactivity with serotype 15C. Vaccine, 41(48), 7265-7273.
Sources
- 1. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E synthase, a terminal enzyme for prostaglandin E2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Prostaglandin E2 synthases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. abinscience.com [abinscience.com]
- 9. PGES2 Polyclonal Antibody (BS-2639R) [thermofisher.com]
- 10. Recombinant Human Anti-PGE2 Antibody scFv Fragment - Creative Biolabs [creativebiolabs.net]
- 11. mybiosource.com [mybiosource.com]
- 12. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6939718B2 - Mass spectrometry of prostaglandins - Google Patents [patents.google.com]
- 14. Prostaglandins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 17. sysy.com [sysy.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. antibodysociety.org [antibodysociety.org]
A Senior Scientist's Guide to the Accurate Quantification of Prostaglandin E2-CoA: A Comparative Analysis of Internal Standard Strategies
Introduction: The Analytical Challenge of an Activated Eicosanoid
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, the coenzyme A (CoA) thioester of Prostaglandin E2 (PGE2), represents a critical, activated intermediate in eicosanoid metabolism. While PGE2 is widely studied as a key mediator of inflammation, pain, and fever, its CoA derivative is less frequently quantified, yet holds significant importance for understanding the upstream enzymatic processes and metabolic flux within the prostaglandin biosynthesis pathway.[1][2][3] The accurate measurement of PGE2-CoA in complex biological matrices is essential for drug development and translational research, but it presents a formidable analytical challenge. Its large molecular weight, amphipathic nature, and low endogenous concentrations necessitate highly sensitive and specific methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The bedrock of accurate LC-MS/MS quantification is the use of an appropriate internal standard (IS).[4] An IS is added at a known concentration to every sample before processing to correct for variability in sample extraction, analyte degradation, chromatographic performance, and ionization efficiency in the mass spectrometer.[5] This guide provides an in-depth comparison of internal standard strategies for the robust quantification of PGE2-CoA, moving from the theoretical ideal to field-proven, practical solutions. We will dissect the causality behind experimental choices, present supporting data, and provide validated protocols to ensure the highest degree of scientific integrity.
Part 1: The Principle of Isotopic Dilution: The Gold Standard
The most reliable method for quantification in mass spectrometry is the stable isotope dilution (SID) assay.[6] This technique employs a stable isotope-labeled (SIL) version of the analyte as the internal standard. A SIL-IS is chemically identical to the analyte, ensuring it behaves the same way during every step of the analytical process.[7] However, it has a different mass, allowing the mass spectrometer to distinguish it from the endogenous analyte.
The core principle is that any loss or variation during the workflow will affect both the analyte and the SIL-IS equally. Therefore, the ratio of the analyte's signal to the IS's signal remains constant, providing a highly accurate and precise measurement.[6][7]
Caption: The principle of stable isotope dilution for accurate quantification.
Part 2: A Comparative Guide to Practical Internal Standards for PGE2-CoA
Given the unavailability of a perfect SIL-IS, researchers must choose the next best alternative. The guiding principle is to select a standard that mimics the behavior of the analyte as closely as possible.
Strategy A: The Surrogate Analyte Approach (Recommended)
This strategy involves using a SIL-IS of the core molecule, PGE2. The rationale is that the physicochemical properties governing extraction, chromatography, and ionization are dominated by the large PGE2 portion of the molecule, not the CoA moiety. This is the most widely accepted and robust approach.[8]
Top Candidates:
-
Prostaglandin E2-d4 (PGE2-d4): The most common IS for PGE2 quantification.[8][9][10][11] It has four deuterium atoms, providing a +4 Da mass shift from the PGE2 fragment.
-
Prostaglandin E2-d9 (PGE2-d9): A superior option when available.[12][13][14][15] The greater mass difference (+9 Da) further minimizes any potential for isotopic crosstalk, where the signal from the natural isotopes of the analyte could interfere with the IS signal.[5]
Why this works: During electrospray ionization (ESI), the PGE2-CoA molecule will fragment. By monitoring a fragment ion corresponding to PGE2, the deuterated PGE2 internal standard can effectively normalize the signal. This approach corrects for matrix effects and variability in extraction and ionization efficiency, as both the analyte's core structure and the IS are identical.[16]
Strategy B: The Structural Analog Approach (Not Recommended)
This method uses an unlabeled compound that is structurally similar but not identical to the analyte, such as a different prostaglandin or another fatty acyl-CoA.
Drawbacks:
-
Different Physicochemical Properties: The analog will have different retention times, extraction recoveries, and ionization efficiencies.
-
Inaccurate Correction: Because it does not behave identically to the analyte, it cannot accurately correct for variations, leading to compromised data quality. This is especially true for correcting matrix effects, which are highly dependent on co-elution.[17]
Strategy C: Standard Addition (A Last Resort)
The method of standard addition can be used to correct for matrix effects (ion suppression or enhancement) when no suitable IS is available. It involves splitting each sample into several aliquots and spiking them with increasing, known amounts of an unlabeled analyte standard.
Drawbacks:
-
Labor-Intensive: Requires multiple analyses for a single sample result.
-
Requires More Sample Volume: Each sample must be divided.
-
Does Not Correct for Sample Preparation Losses: It only corrects for matrix effects occurring during ionization. Any analyte lost during extraction is not accounted for.
Performance Comparison: Recommended Internal Standards
| Feature | Prostaglandin E2-d4 (PGE2-d4) | Prostaglandin E2-d9 (PGE2-d9) |
| Type | Stable Isotope-Labeled (Surrogate) | Stable Isotope-Labeled (Surrogate) |
| Mass Shift | +4 Da | +9 Da |
| Correction Accuracy | Excellent for matrix effects, ionization, and extraction variability.[9][18] | Excellent; theoretically superior due to larger mass shift, minimizing crosstalk.[12][13] |
| Commercial Availability | Widely available from multiple vendors.[9][10][11] | Available from specialized suppliers.[13][14] |
| Primary Use | Gold standard for quantification of PGE2.[8] | An alternative to PGE2-d4 for PGE2 quantification.[13] |
| Recommendation | Highly Recommended. The most practical and validated choice. | Ideally Preferred. The best choice if sourcing and cost are not prohibitive. |
Part 3: Experimental Protocol & Method Validation
This section provides a representative workflow for the quantification of PGE2-CoA using PGE2-d4 as a surrogate internal standard. It is a self-validating system designed for trustworthiness and reproducibility.
Overall Analytical Workflow
Caption: A validated workflow for PGE2-CoA quantification using a surrogate IS.
Step-by-Step Experimental Protocol
-
Sample Collection & Internal Standard Spiking:
-
To prevent enzymatic degradation and ex-vivo formation of prostaglandins, collect tissues or fluids rapidly and place them into a buffer containing an inhibitor like indomethacin.[19]
-
Before any extraction steps, add a precise volume of the PGE2-d4 internal standard solution (e.g., 10 µL of a 100 ng/mL solution) to all samples, calibration standards, and quality control (QC) samples.[4][20] This is the single most critical step for accuracy.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[21]
-
Acidify the sample (e.g., with 1 M citric acid) to ensure the analyte is in a neutral form for binding.[18]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol to remove interferences.[20]
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to achieve separation from matrix components.
-
Mobile Phase A: 0.02% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Ionization: Electrospray Ionization, Negative Mode (ESI-).[18]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the PGE2 fragment of the analyte and for the PGE2-d4 IS.
-
Hypothetical PGE2-CoA Transition:m/z 1118.5 -> 351.2 (Parent -> PGE2 fragment)
-
PGE2-d4 IS Transition:m/z 355.2 -> 275.2[16] (Note: The specific m/z for PGE2-CoA should be determined empirically, but the fragmentation to PGE2 is the key event for this surrogate strategy).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (PGE2-CoA fragment / PGE2-d4) against the known concentrations of the calibration standards.
-
Quantify the unknown samples using the regression equation from the calibration curve.[18]
-
Trustworthiness: A Self-Validating System
To ensure the method is reliable, key performance parameters must be validated according to established guidelines.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity (r²) | >0.99 | Ensures the response ratio is proportional to concentration across the analytical range.[16][18] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy within ±20%; Precision <20% CV.[21][22] | Defines the lowest concentration that can be measured with acceptable accuracy and precision. |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ).[21] | Measures how close the measured value is to the true value. |
| Precision (% CV) | <15% (inter- and intra-day); <20% at LLOQ.[16][21] | Demonstrates the reproducibility of the measurement. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | Assesses whether co-eluting compounds suppress or enhance the analyte signal.[16] The SIL-IS is critical for correcting this.[17] |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. The SIL-IS corrects for incomplete recovery.[23] |
Conclusion and Authoritative Recommendation
For researchers, scientists, and drug development professionals, the accurate quantification of PGE2-CoA is paramount for understanding its role in health and disease. While the ideal stable isotope-labeled internal standard for the intact molecule is not commercially available, a robust and scientifically defensible method can be achieved.
This guide strongly recommends the use of a deuterated surrogate internal standard, preferably Prostaglandin E2-d9, or the more widely available Prostaglandin E2-d4. This approach provides the most accurate correction for the multiple sources of variability inherent in a complex LC-MS/MS workflow, from sample extraction to signal ionization. By implementing the detailed protocol and rigorous validation parameters described herein, researchers can generate high-quality, reproducible data that meets the highest standards of scientific integrity.
References
- A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evalu
- Validating LC-MS/MS Methods for Prostaglandin E2 Quantification Using PGE2-d4: A Compar
- Application Notes and Protocols for Prostaglandin Analysis Using Stable Isotope-Labeled Standards - Benchchem. (URL: )
- A Comparative Guide to Prostaglandin Internal Standards: PGE2-EA-d4 vs. Other Analogs - Benchchem. (URL: )
- Application Notes and Protocols for Stable Isotope Dilution Assay in Prostaglandin Analysis - Benchchem. (URL: )
- Prostaglandin E2-d9 - Biochemicals - CAT N°: 10581 - Bertin bioreagent. (URL: [Link])
- LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC. (URL: [Link])
- Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors - PubMed. (URL: [Link])
- Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism - NIH. (URL: [Link])
- Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry - LIPID MAPS. (URL: [Link])
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- LC-MS/MS-analysis of prostaglandin E-2 and D-2 in microdialysis samples of rats | Request PDF - ResearchG
- Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study. (URL: [Link])
- Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed - NIH. (URL: [Link])
- Compensatory Prostaglandin E2 Biosynthesis in Cyclooxygenase 1 or 2 Null Cells - PMC. (URL: [Link])
- Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (URL: [Link])
- Biosynthesis pathway of prostaglandin E2.
- Analytical method valid
Sources
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensatory Prostaglandin E2 Biosynthesis in Cyclooxygenase 1 or 2 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Prostaglandin E2-d9 - Biochemicals - CAT N°: 10581 [bertin-bioreagent.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wjarr.com [wjarr.com]
- 23. researchgate.net [researchgate.net]
Biological effects of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA enantiomers
This guide provides a detailed comparison of the biological activities of the naturally occurring 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA (hereafter referred to as PGE1-CoA) and its key stereoisomers. We will explore how subtle changes in three-dimensional structure dramatically alter receptor interaction, downstream signaling, and ultimate physiological function. This analysis is grounded in established experimental data and provides actionable protocols for researchers in pharmacology and drug development.
Introduction: Stereochemistry as the Arbiter of Prostaglandin Function
Prostaglandins are a class of lipid autacoids derived from fatty acids that exert potent, localized effects in virtually every tissue of the body[1][2]. Their biosynthesis begins with the release of fatty acids like dihomo-γ-linolenic acid (for the '1' series prostaglandins) from the cell membrane, which are then converted into the prostaglandin backbone[3]. The molecule at the heart of our topic, PGE1-CoA, is the coenzyme A thioester of Prostaglandin E1 (PGE1)[4]. This CoA activation is a key step in certain metabolic pathways, but for receptor-mediated signaling, the free acid (PGE1) is the primary ligand.
The biological activity of prostaglandins is exquisitely dependent on their stereochemistry. The specific spatial arrangement of hydroxyl groups and side chains on the five-carbon ring dictates the molecule's ability to fit into the binding pocket of its target receptors[5]. Even a change at a single chiral center can convert a potent agonist into a weak partial agonist or even a competitive antagonist[6]. This guide will focus on comparing the natural (3S)-hydroxyoctyl isomer of PGE1-CoA with its C-15 epimer, the (3R)-hydroxyoctyl isomer, a common and biologically relevant point of stereochemical variation.
Section 1: Molecular Profiles and Receptor Interaction
The fundamental difference between PGE1 and its 15-epi-PGE1 counterpart lies in the orientation of the hydroxyl group on the omega side chain. This single stereochemical inversion has profound consequences for receptor binding and activation.
Diagram 1: Structural Comparison of PGE1 vs. 15-epi-PGE1
Caption: Key structural difference between PGE1 and its C-15 epimer.
PGE1 exerts its effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4[7][8]. The binding affinity and subsequent activation of these receptors are highly sensitive to the ligand's structure. Studies on the structure-activity relationships of prostaglandins consistently show that the natural configuration of the hydroxyl groups at C-11 and C-15 (corresponding to the C-3 on the cyclopentyl ring and C-3 on the octyl chain, respectively) is critical for potent agonist activity[5].
While specific binding data for PGE1-CoA enantiomers is scarce, extensive research on PGE1 and related prostaglandins provides a clear picture:
-
Natural PGE1 Isomer: Binds with high affinity to all four EP receptor subtypes, acting as a potent agonist[7][9].
-
15-epi Isomer: Generally exhibits significantly reduced binding affinity and potency. Research on analogous compounds, such as ent-11-epi-15-epi PGE2, has shown that such stereochemical changes can induce competitive antagonist behavior, where the molecule binds to the receptor but fails to elicit a full response, thereby blocking the action of the natural agonist[6].
Section 2: Differential Signaling Pathways
The four EP receptors are coupled to different intracellular signaling cascades. This functional divergence allows PGE1 to produce a wide, and sometimes opposing, range of biological effects depending on the receptor subtype expressed in a given cell type[1][10].
-
EP1 Receptor: Coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) stores and activates Protein Kinase C (PKC)[10][11].
-
EP2 & EP4 Receptors: Coupled to Gs proteins. Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA)[10][12][13].
-
EP3 Receptor: Primarily coupled to Gi proteins, which inhibit adenylyl cyclase and cause a decrease in intracellular cAMP. However, various splice variants of EP3 exist that can also couple to Gq or Gs pathways[10].
The natural PGE1 isomer is a potent activator of these pathways. For instance, it effectively stimulates cAMP production via EP2 and EP4 receptors, a mechanism central to its vasodilatory and anti-inflammatory effects[2][12][14]. Conversely, its activation of the EP1 receptor and subsequent calcium mobilization is implicated in processes like smooth muscle contraction.
The 15-epi isomer, due to its poor receptor fit, would be expected to be a very weak activator, if at all. Its primary role, if it reaches sufficient concentrations, would likely be to antagonize the signaling induced by the natural, fully active PGE1.
Diagram 2: EP Receptor Signaling Cascades
Caption: Differential activation of EP receptor signaling by PGE1 isomers.
Section 3: Comparative Biological Functions & Data Summary
The stereoisomer-dependent differences in receptor activation translate directly into distinct physiological outcomes.
| Biological Function | Natural PGE1 (3S-isomer) Effect | Predicted 15-epi-PGE1 (3R-isomer) Effect | Primary Receptors Involved |
| Vasodilation | Potent vasodilator, used clinically to maintain patent ductus arteriosus[12]. | Weak or no effect; may antagonize PGE1-induced vasodilation. | EP2, EP4 |
| Inflammation | Complex role; generally anti-inflammatory by inhibiting immune cell function, but can also be pro-inflammatory[7][15][16]. | Likely inactive or may have weak antagonistic properties[6]. | EP2, EP4 (anti-inflammatory); EP1, EP3 (pro-inflammatory) |
| Pain & Nociception | Can induce hyperalgesia by sensitizing sensory neurons[10][12]. | Weak or no effect. | EP1, EP2 |
| Platelet Aggregation | Potent inhibitor of platelet aggregation[2]. | Weak or no effect. | EP2, EP4 (via IP receptor cross-reactivity) |
| Smooth Muscle Tone | Relaxes circular gut muscle, bronchial, and vascular smooth muscle; contracts uterine muscle[1][2]. | Weak or no effect; may antagonize contractions/relaxations[6]. | EP2, EP4 (relaxation); EP1, EP3 (contraction) |
Section 4: Experimental Protocols for Stereoselectivity Assessment
To empirically determine the functional differences between prostaglandin stereoisomers, two foundational assays are indispensable: a competitive radioligand binding assay to measure receptor affinity and a cell-based functional assay to quantify downstream signaling.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of PGE1-CoA isomers for a specific EP receptor subtype.
Principle: This assay measures the ability of an unlabeled ligand (the "competitor," i.e., your test isomer) to displace a radiolabeled ligand (e.g., [³H]PGE2) from the receptor. A high-affinity competitor will displace the radioligand at a lower concentration.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably transfected with the human EP receptor of interest (e.g., EP1).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cell debris.
-
Collect the supernatant and perform ultracentrifugation to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the total protein concentration (e.g., via BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Binding buffer.
-
A fixed concentration of radiolabeled ligand (e.g., 1-2 nM [³H]PGE2).
-
Increasing concentrations of the unlabeled competitor (e.g., PGE1 or 15-epi-PGE1, from 10⁻¹¹ to 10⁻⁵ M).
-
Membrane preparation (e.g., 20-50 µg protein per well).
-
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PGE2, e.g., 10 µM).
-
-
Incubation & Harvesting:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification & Analysis:
-
Dry the filter mat and place it in a scintillation bag with scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based cAMP Accumulation Assay
Objective: To measure the potency (EC50) and efficacy of PGE1-CoA isomers in activating Gs-coupled receptors (EP2, EP4).
Principle: This assay quantifies the amount of intracellular cAMP produced by cells in response to receptor activation by an agonist.
Methodology:
-
Cell Culture:
-
Seed HEK293 cells stably expressing the EP2 or EP4 receptor into a 96-well plate.
-
Allow cells to adhere and grow to ~80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test agonists (e.g., PGE1 or 15-epi-PGE1, from 10⁻¹² to 10⁻⁶ M). Include a vehicle control.
-
Incubate at 37°C for 15-30 minutes.
-
-
Cell Lysis & cAMP Quantification:
-
Aspirate the media and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Perform the detection reaction as per the kit instructions.
-
-
Data Analysis:
-
Read the plate using a suitable plate reader (e.g., for fluorescence or absorbance).
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal efficacy).
-
Diagram 3: Experimental Workflow for Isomer Comparison
Caption: Workflow for comparing the bioactivity of prostaglandin isomers.
Conclusion
The stereochemistry of the C-15 hydroxyl group is a critical determinant of the biological activity of Prostaglandin E1. The natural (3S) configuration is essential for high-affinity receptor binding and potent activation of downstream signaling pathways, leading to a wide range of physiological effects. In contrast, its (3R) epimer, 15-epi-PGE1, is predicted to have dramatically lower affinity and efficacy, potentially acting as a competitive antagonist. This profound difference, originating from a single chiral center, underscores the importance of stereochemical precision in drug design and highlights the necessity of rigorous comparative studies using the methodologies outlined in this guide. For researchers developing prostaglandin-based therapeutics, understanding and controlling stereochemistry is not merely a technical detail—it is fundamental to achieving the desired biological outcome.
References
- Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. (n.d.). Google Scholar.
- Brunton, L., et al. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition.
- This compound. (n.d.). PubChem.
- Adaikan, P. G., Lau, L. C., Chua, Y. T., & Ratnam, S. S. (1990). Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester. Prostaglandins, Leukotrienes and Essential Fatty Acids, 39(1), 91-94.
- Lee, J. W., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International Journal of Molecular Sciences, 22(24), 13531.
- Prostaglandins : Biosynthesis,function and regulation. (2019, October 18). YouTube.
- 7-[(1R,2R,3R)-3-hydroxy-2-[(Z,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid. (n.d.). PubChem.
- Fantone, J. C., & Kunkel, S. L. (1984). Suppression of Acute Inflammation by 15 Methyl Prostaglandin E1. Journal of Leukocyte Biology, 35(1), 1-10.
- Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. (n.d.). NIH.
- Olcese, J., & Hertelendy, F. (1987). Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells. Biology of Reproduction, 36(2), 384-391.
- Prostaglandin E1 (PG E1). (n.d.). Inter Science Institute.
- Ishitoya, J., & Takenawa, T. (1987). Potentiation of PGE1-induced increase in cyclic AMP by chemotactic peptide and Ca2+ ionophore through calmodulin-dependent processes. Journal of Immunology, 138(4), 1201-1207.
- Dajani, E. Z., et al. (1976). Synthesis and biological evaluation of omega-homologues of prostaglandin E1. Journal of Medicinal Chemistry, 19(8), 1007-1010.
- Kirtland, S. J. (1988). Prostaglandin E1: a review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 32(3), 165-174.
- Lee, J. W., et al. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. MDPI.
- Chilton, F. H., et al. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. The Journal of Clinical Investigation, 88(6), 1937-1946.
- Cawello, W., et al. (1994). Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. European Journal of Clinical Pharmacology, 46(3), 275-277.
- Prostaglandin E2-induced intercellular adhesion molecule-1 expression is mediated by cAMP/Epac signalling modules in bEnd.3 brain endothelial cells. (n.d.). British Journal of Pharmacology.
- 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid. (n.d.). PubChem.
- Evidence for cAMP-independent inhibition of S-phase DNA synthesis by prostaglandins. (1983). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 762(1), 76-82.
- Golub, M., et al. (1975). Metabolism of prostaglandins A1 and E1 in man. The Journal of Clinical Investigation, 56(6), 1404-1410.
- Fantone, J. C., et al. (1984). Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil. The American Journal of Pathology, 115(1), 9-16.
- 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid. (n.d.). PubChem.
- Abramovitz, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452.
- Prostaglandin EP1 receptor. (n.d.). Wikipedia.
- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. (2025). Frontiers in Pharmacology.
- Breyer, R. M. (2001). Prostaglandin EP(1) receptor subtype selectivity takes shape. Molecular Pharmacology, 59(6), 1357-1359.
- Ewes, D. A., et al. (2010). Prostaglandin E1 (PGE1), but not prostaglandin E2 (PGE2), alters luteal and endometrial luteinizing hormone (LH) occupied and unoccupied LH receptors and mRNA for LH receptors in ovine luteal tissue to prevent luteolysis. Prostaglandins & Other Lipid Mediators, 91(1-2), 42-50.
- Heubi, J. E., & Fondacaro, J. D. (1990). Ontogeny of prostaglandin E1 receptor binding in rat small intestine. Prostaglandins, Leukotrienes and Essential Fatty Acids, 41(1), 63-66.
- Minamino, T., et al. (2013). Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions. PLoS One, 8(11), e80434.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. interscienceinstitute.com [interscienceinstitute.com]
- 3. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. Prostaglandin E1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 10. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Prostaglandin E2-induced intercellular adhesion molecule-1 expression is mediated by cAMP/Epac signalling modules in bEnd.3 brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potentiation of PGE1-induced increase in cyclic AMP by chemotactic peptide and Ca2+ ionophore through calmodulin-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
A Comparative Guide to the Synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
For researchers and professionals in drug development, the synthesis of complex biomolecules is a critical endeavor. This guide provides an in-depth comparison of published methodologies for the synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a coenzyme A derivative of the crucial signaling molecule, Prostaglandin E1 (PGE1). We will dissect and compare the landmark Corey synthesis with modern chemoenzymatic and asymmetric approaches to the PGE1 core, followed by an analysis of the final thioesterification to yield the target molecule.
Introduction: The Significance of PGE1-CoA
Prostaglandin E1 is a lipid autacoid involved in a myriad of physiological processes, and its derivatives are of significant therapeutic interest. The target molecule, a CoA thioester of PGE1, is a key intermediate in the metabolic pathways of prostaglandins. Its efficient and stereocontrolled synthesis is paramount for further biological and pharmacological studies. The synthetic challenge lies in the precise installation of multiple stereocenters on the cyclopentanone core and the two side chains.
Comparative Analysis of Synthetic Routes to the Prostaglandin E1 Core
The synthesis of the target molecule can be logically divided into two primary stages: the construction of the Prostaglandin E1 backbone and the subsequent attachment of Coenzyme A. Here, we compare three distinct strategies for the synthesis of the PGE1 core.
The Classical Approach: The Corey Synthesis
The total synthesis of prostaglandins developed by E.J. Corey is a landmark in organic chemistry, establishing a versatile and robust route that has been widely adopted and modified.[1] The strategy is characterized by its elegant use of a bicyclo[2.2.1]heptane intermediate to control the stereochemistry of the cyclopentane ring.[2]
Key Features:
-
Stereochemical Control: The rigid bicyclic framework allows for predictable stereochemical outcomes in subsequent transformations.
-
Corey Lactone: A key intermediate, the "Corey lactone," provides a stable and versatile scaffold from which the upper and lower side chains can be elaborated.[3][4]
-
Convergent Synthesis: The synthesis allows for the preparation of the cyclopentane core and the side chains separately, which are then coupled.
Generalized Workflow:
Corey Synthesis Workflow
While groundbreaking, the Corey synthesis often involves multiple steps, the use of hazardous reagents, and can result in modest overall yields.
Modern Chemoenzymatic Synthesis
Recent advancements have focused on improving the efficiency and sustainability of prostaglandin synthesis. A notable example is a chemoenzymatic approach that significantly shortens the synthetic sequence.[5][6] This method utilizes a key enzymatic step to establish chirality, followed by modern catalytic reactions for chain installations.
Key Features:
-
High Enantioselectivity: Employs enzymatic desymmetrization or kinetic resolution to generate key chiral intermediates with high enantiomeric excess.
-
Concise Route: The synthesis of a key bromohydrin intermediate, a radical equivalent of the Corey lactone, is achieved in just two steps.[5][6]
-
Scalability: The chemoenzymatic route has been demonstrated on a gram scale, highlighting its potential for larger-scale production.[5][6]
Generalized Workflow:
Chemoenzymatic Synthesis Workflow
This approach offers a more "green" and efficient alternative to classical methods, often with improved yields and stereocontrol.
Asymmetric Michael Addition Approach
Another modern strategy employs an asymmetric Michael addition to a cyclopentenone precursor to set the key stereocenters of the prostaglandin core.[7][8] This method leverages chiral catalysts to achieve high levels of stereocontrol in a single step.
Key Features:
-
Catalytic Asymmetry: Utilizes a chiral Lewis acid catalyst to direct the conjugate addition of the lower side chain to a cyclopentenone, establishing two stereocenters simultaneously.
-
High Stereocontrol: The key Michael addition step proceeds with high diastereoselectivity and enantioselectivity.
-
Convergent Strategy: The upper and lower side chains are prepared separately and then introduced in a stepwise manner.
Generalized Workflow:
Asymmetric Michael Addition Workflow
This approach is elegant and efficient in establishing the core stereochemistry, representing a powerful application of modern asymmetric catalysis.
Quantitative Comparison of PGE1 Synthesis Routes
| Parameter | Corey Synthesis | Chemoenzymatic Synthesis | Asymmetric Michael Addition |
| Key Intermediate | Corey Lactone | Chiral Bromohydrin | Chiral Cyclopentanone |
| Stereocontrol | Substrate-controlled | Enzyme-controlled | Catalyst-controlled |
| Typical Overall Yield | Variable, often lower | High (reported on gram-scale) | High |
| Key Advantages | Well-established, versatile | Highly efficient, scalable, "green" | High stereocontrol, convergent |
| Key Disadvantages | Long, use of stoichiometric and hazardous reagents | Requires specific enzymes | Catalyst sensitivity, optimization required |
From Prostaglandin E1 to its CoA Thioester: The Final Step
The conversion of the carboxylic acid of PGE1 to its corresponding Coenzyme A thioester is a critical final transformation. This is typically achieved by activating the carboxyl group, followed by nucleophilic attack by the thiol of Coenzyme A.
Activation using Carbonyldiimidazole (CDI)
A widely used and effective method for this transformation is the use of 1,1'-Carbonyldiimidazole (CDI).[9] The reaction proceeds via an acyl-imidazolide intermediate, which is highly reactive towards nucleophiles like the thiol of Coenzyme A.
Reaction Principle:
-
Activation: The carboxylic acid of PGE1 reacts with CDI to form a reactive N-acylimidazolide intermediate, releasing imidazole and carbon dioxide.
-
Thioesterification: The thiol group of Coenzyme A attacks the activated acyl-imidazolide, displacing imidazole to form the final PGE1-CoA thioester.
This method is generally high-yielding and can be performed under relatively mild conditions, which is crucial for a sensitive molecule like PGE1.
Experimental Protocols
Representative Protocol for Chemoenzymatic Synthesis of PGE1 Core
This protocol is a generalized representation based on published procedures and should be adapted and optimized for specific laboratory conditions.
-
Enzymatic Desymmetrization: A meso-diol precursor is subjected to enzymatic acylation using a lipase (e.g., Candida antarctica lipase B) in an organic solvent with an acyl donor (e.g., vinyl acetate). The reaction is monitored for enantiomeric excess (ee) and quenched upon reaching optimal conversion.
-
Bromohydrin Formation: The resulting chiral monoacetate is converted to a key bromohydrin intermediate through a series of steps including hydrolysis and bromination.
-
Lower Side Chain Installation: The bromohydrin is coupled with the lower side chain, typically an organocuprate or via a nickel-catalyzed cross-coupling reaction.
-
Upper Side Chain Installation: Following oxidation of the secondary alcohol on the cyclopentane ring to a ketone, the upper side chain is introduced via a Wittig reaction.
-
Deprotection: Finally, removal of any protecting groups yields the Prostaglandin E1 core.
Protocol for PGE1-CoA Synthesis using CDI
Caution: This reaction should be carried out under anhydrous conditions to prevent hydrolysis of CDI and the activated intermediate.
-
Activation: To a solution of Prostaglandin E1 (1 equivalent) in anhydrous tetrahydrofuran (THF) is added 1,1'-Carbonyldiimidazole (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours, or until activation is complete (can be monitored by TLC or LC-MS).
-
Thioesterification: In a separate flask, Coenzyme A (1.2 equivalents) is dissolved in a suitable buffer (e.g., aqueous sodium bicarbonate). The activated PGE1 solution is then added to the Coenzyme A solution, and the reaction is stirred at room temperature.
-
Work-up and Purification: The reaction mixture is quenched, and the product is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the desired this compound.
Conclusion
The synthesis of this compound, a vital Prostaglandin E1 derivative, can be approached through various strategic routes. While the classical Corey synthesis laid the essential groundwork, modern chemoenzymatic and asymmetric catalytic methods offer significant advantages in terms of efficiency, stereocontrol, and scalability. The choice of synthetic route will depend on the specific requirements of the research, including scale, available resources, and desired purity. The final conversion to the CoA thioester is a relatively straightforward but critical step that requires careful execution under anhydrous conditions. This guide provides a framework for researchers to understand and compare these powerful synthetic strategies.
References
- Jung, J.-C., & Park, O.-S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1.
- Jung, J.-C., & Park, O.-S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1. ResearchGate.
- Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1705.
- Jung, J.-C., & Park, O.-S. (2006). Efficient Asymmetric Synthesis of Prostaglandin E1.
- Nugteren, D. H., Beerthuis, R. K., & van Dorp, D. A. (1966). The enzymic conversion of all‐cis 8,11,14‐eicosatrienoic acid into prostaglandin E 1. Recueil des Travaux Chimiques des Pays-Bas, 85(4), 405-419.
- Corey's synthetic route of the Corey lactone. ResearchGate.
- Vlădescu, M.-C., Shova, S., & Măruţescu, L. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572.
- Yin, Y., Wang, J., Li, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Strategies in Prostaglandins Synthesis. (2024). Chemistry LibreTexts.
- Yin, Y., Wang, J., Li, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. ResearchGate.
- Yin, Y., Wang, J., Li, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. R Discovery.
- Yin, Y., Wang, J., Li, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Semantic Scholar.
- Chilton, F. H., Fonteh, A. N., & Surette, M. E. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. The Journal of biological chemistry, 266(35), 23837–23844.
- Guchhait, S. K., & Kashyap, M. (2018). Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperature. ChemistrySelect, 3(43), 12217-12221.
- Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2alpha and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677.
- Completion of the chemoenzymatic synthesis of prostaglandins. ResearchGate.
- Rosenau, T., Potthast, A., & Kosma, P. (2010). Activation of carboxylic acids by carbonyldiimidazole. Cellulose Chemistry and Technology, 44(1-3), 3-23.
- Dunn, P. J., et al. (2007). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 11(2), 238-242.
- Sammakia, T. (2010). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship.
- Schneider, W. P., Axen, U., Lincoln, F. H., Pike, J. E., & Thompson, J. L. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society, 91(19), 5372-5378.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Confirming the Structure of Synthetic 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA by NMR: A Comparative Guide
In the landscape of drug development and biochemical research, the unambiguous structural confirmation of synthetic molecules is paramount. This is particularly true for complex chiral molecules such as prostaglandin analogs and their biochemically active thioesters. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of synthetic 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a coenzyme A (CoA) derivative of a prostaglandin E1 analog. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to demonstrate the unique power of NMR in not only confirming connectivity but also in definitively assigning stereochemistry.
The Analytical Challenge: A Molecule of Stereochemical Complexity
The target molecule, a complex lipid-CoA thioester, presents a significant analytical challenge due to its multiple stereocenters, long aliphatic chains, and the presence of the bulky Coenzyme A moiety. Simple analytical techniques that provide molecular weight information, such as mass spectrometry, fall short in defining the precise three-dimensional arrangement of the atoms, which is critical for biological activity. NMR spectroscopy, on the other hand, excels in providing detailed information about the chemical environment and spatial relationships of individual atoms within a molecule.[1]
A Head-to-Head Comparison: NMR vs. Mass Spectrometry
While both NMR and Mass Spectrometry (MS) are powerful tools in chemical analysis, they provide fundamentally different types of information. For a molecule with multiple stereoisomers, this distinction is critical.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed atomic-level structural information, including connectivity (through-bond) and spatial proximity (through-space), enabling stereochemical assignment. | Provides highly sensitive and accurate mass-to-charge ratio (m/z), confirming molecular weight and elemental composition. |
| Stereoisomer Differentiation | Can readily distinguish between diastereomers and, with the use of chiral derivatizing agents, enantiomers.[2] | Generally cannot distinguish between stereoisomers, including enantiomers and diastereomers, without prior chromatographic separation (e.g., using a chiral column).[2] |
| Sample Requirements | Requires higher sample concentrations (mg scale). The technique is non-destructive. | Extremely sensitive, requiring very small sample amounts (µg to ng scale). Typically a destructive technique. |
| Quantitative Analysis | Inherently quantitative, allowing for the determination of the relative amounts of different species in a mixture. | Can be made quantitative with the use of appropriate internal standards, but inherent quantitative accuracy can be lower than NMR. |
For our target molecule, MS would confirm the correct mass, but it would not be able to differentiate the desired (1R,2R,3R,3'S) diastereomer from other potential stereoisomers that could arise during synthesis. NMR is the only technique that can provide the necessary detailed structural information to confirm the correct stereochemistry.[2]
The NMR Workflow for Structural Confirmation
A multi-dimensional NMR approach is essential for the complete structural elucidation of our target molecule. The workflow is designed to build the structure piece by piece, starting with the identification of individual spin systems and then connecting them to assemble the final molecule.
Caption: Experimental workflow for NMR-based structural confirmation.
Part 1: Meticulous Sample Preparation for a Sensitive Molecule
Given that CoA thioesters are susceptible to oxidation and hydrolysis, proper sample preparation is critical for obtaining high-quality, reproducible NMR data.
Protocol for NMR Sample Preparation:
-
Solvent and Buffer Selection: Dissolve approximately 5-10 mg of the lyophilized synthetic product in 0.6 mL of deuterium oxide (D₂O). The use of a phosphate buffer (50 mM, pH 6.5-7.5) is recommended to maintain a stable pH and mimic physiological conditions.
-
Prevention of Oxidation: Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-2 mM. TCEP is preferred over dithiothreitol (DTT) as its signals do not interfere with the spectral regions of interest.
-
Degassing: Thoroughly degas the sample by bubbling a slow, steady stream of an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes. This removes dissolved oxygen, a paramagnetic species that can cause line broadening and promote oxidative degradation.
-
Transfer and Sealing: Transfer the degassed solution to a high-quality NMR tube. To prevent re-oxygenation, flush the headspace of the tube with the inert gas before capping securely. For long experiments, sealing the cap with parafilm is advisable.
Part 2: Assembling the Puzzle - A Guide to Spectral Interpretation
The structural elucidation relies on a synergistic interpretation of 1D and 2D NMR spectra. Below is a guide to interpreting the expected data for our target molecule.
Expected ¹H and ¹³C NMR Data:
The following table summarizes the predicted chemical shifts for key structural fragments of the molecule. These predictions are based on known data for prostaglandins, long-chain acyl-CoA derivatives, and the principles of NMR spectroscopy.
| Structural Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| Prostaglandin Core | |||
| C3-OH, C3'-OH | Broad singlets, ~4.5-5.0 | - | Exchange with D₂O |
| H3, H3' (carbinol) | ~3.6-4.1 | ~70-75 | COSY to adjacent CH/CH₂; HSQC to C3/C3'; NOESY to neighboring protons |
| Cyclopentanone Protons | ~1.8-2.8 | ~35-55 | Complex COSY network; HMBC to C5 (keto) |
| C5=O (keto) | - | ~210-215 | HMBC from adjacent protons |
| Heptanoyl Linker | |||
| α-CH₂ (to thioester) | ~2.8-3.0 | ~45-50 | COSY to β-CH₂; HMBC to thioester carbonyl |
| Thioester C=O | - | ~195-200 | HMBC from α-CH₂ of heptanoyl and CH₂ of CoA |
| Aliphatic Chain | ~1.2-1.6 | ~25-35 | Extensive COSY correlations |
| Coenzyme A Moiety | |||
| Adenine H8, H2 | ~8.4, ~8.1 | ~140-150 | - |
| Ribose H1' | ~6.1 | ~85-90 | COSY to H2' |
| Pantothenate CH₂ (near S) | ~3.0-3.2 | ~35-40 | COSY to adjacent CH₂; HMBC to thioester C=O |
Interpreting the 2D Spectra:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is the starting point for identifying proton-proton coupling networks. We expect to trace the connectivity within the heptanoyl chain, the octyl chain, and the cyclopentane ring. For instance, the signal for the proton on C3 of the cyclopentane ring will show a cross-peak to the proton on C2 and C4, allowing us to "walk" along the ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum acts as a map, directly linking each proton signal to the carbon it is attached to. This is crucial for assigning the carbon resonances and confirming the presence of specific functional groups (e.g., the carbinol carbons around 70-75 ppm).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the entire structure. It reveals correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations include:
-
From the α-methylene protons of the heptanoyl chain to the thioester carbonyl carbon.
-
From the methylene protons of the CoA pantothenate arm to the same thioester carbonyl, unequivocally linking the prostaglandin-lipid portion to the CoA.
-
From protons on the cyclopentane ring to the carbons of the attached heptanoyl and octyl chains.
-
Caption: Key HMBC correlations confirming the thioester linkage.
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are the key to unlocking the stereochemistry. They detect protons that are close in space, regardless of whether they are connected through bonds. For the cyclopentane ring, the relative stereochemistry of the substituents at positions 1, 2, and 3 can be determined by observing specific NOE cross-peaks. For example, an NOE between the proton at C2 and the proton at C3 would indicate that they are on the same face of the ring. The choice between NOESY and ROESY depends on the molecular weight of the compound; for a molecule of this size, ROESY often provides more reliable, positive cross-peaks.[3][4][5]
Conclusion: The Unparalleled Detail of NMR
For the definitive structural confirmation of a complex synthetic molecule like this compound, NMR spectroscopy stands as the gold standard. While other techniques like mass spectrometry are essential for confirming molecular weight, they lack the ability to resolve the intricate stereochemical details that govern biological function. The systematic application of a suite of 1D and 2D NMR experiments, coupled with meticulous sample preparation, provides an unparalleled level of structural detail. This comprehensive approach ensures the identity, purity, and correct stereochemistry of the synthetic product, providing the high level of confidence required for its use in research and drug development.
References
- Alexandri, E., et al. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules.
- Harned, A. M. NMR and Stereochemistry. Harned Research Group.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- UC San Diego. (2018). NOESY and ROESY. SSPPS NMR Facility.
- Istrate, A., et al. (2012). Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes for the putative prostamide receptor(s). PMC - NIH.
- UC San Diego. (2015). NOESY and ROESY. SSPPS NMR Facility.
- ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). NOESY and ROESY.
- ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2.
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000142).
- EMBL-EBI. Comparison of NMR and MS. Metabolomics.
- ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?.
- AOCS. (2019). The NMR Spectrum.
- Magritek. (2020). Characterizing fatty acids with advanced multinuclear NMR methods.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Miziorko, H. M., et al. (2003). 3-hydroxy-3-methylglutaryl-coenzyme A synthase reaction intermediates: detection of a covalent tetrahedral adduct by differential isotope shift 13C nuclear magnetic resonance spectroscopy. PubMed.
- Miura, S., et al. (1993). C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA. PubMed.
- AOCS. (2019). NMR.
- ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?.
Sources
Functional comparison of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA with arachidonoyl-CoA
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Key Players in the Eicosanoid Pathway
In the intricate world of lipid signaling, eicosanoids stand out as a class of potent, locally acting signaling molecules that regulate a vast array of physiological and pathological processes, from inflammation and immunity to cardiovascular function and pain perception.[1] The biosynthesis of these critical mediators is a tightly controlled cascade of enzymatic reactions, beginning with the release of arachidonic acid from membrane phospholipids.[2] Central to this metabolic web are the CoA (Coenzyme A) thioesters of fatty acids and their metabolites. This guide provides a detailed functional comparison of two such molecules: arachidonoyl-CoA, the activated form of the primary precursor for most eicosanoids, and 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a CoA-conjugated metabolite of Prostaglandin E1 (PGE1).
Arachidonoyl-CoA is a critical metabolic hub, standing at the crossroads of eicosanoid synthesis and fatty acid metabolism. Its formation, catalyzed by arachidonoyl-CoA synthetase, is a key step in the incorporation of arachidonic acid into cellular lipids, effectively regulating the availability of free arachidonic acid for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3][4] In contrast, the functional role of this compound is less well-defined in the scientific literature. As a CoA derivative of a PGE1 metabolite, it is likely an intermediate in the catabolic cascade of prostaglandins, destined for further breakdown. This guide will explore the known functions of arachidonoyl-CoA and contrast them with the inferred role of this PGE1-CoA metabolite, providing a framework for experimental investigation into its biochemical significance.
Comparative Functional Analysis
The functional divergence of these two acyl-CoA molecules is rooted in their respective positions within the broader eicosanoid metabolic network. Arachidonoyl-CoA serves as a key branching point, directing arachidonic acid towards either storage or signaling pathways. The PGE1-CoA metabolite, on the other hand, represents a downstream product, likely channeled towards degradation.
| Feature | Arachidonoyl-CoA | This compound (PGE1 Metabolite-CoA) |
| Primary Role | Metabolic precursor for eicosanoid synthesis; activated form of arachidonic acid for esterification into phospholipids.[3] | Inferred to be a metabolic intermediate in the catabolism of Prostaglandin E1. |
| Enzymatic Synthesis | Synthesized from arachidonic acid and Coenzyme A by arachidonoyl-CoA synthetase (ACS).[4] | Likely synthesized from the corresponding PGE1 metabolite by a long-chain acyl-CoA synthetase. |
| Key Enzymatic Interactions | Substrate for various acyltransferases for incorporation into phospholipids; its formation competes with COX and LOX enzymes for free arachidonic acid.[3] | Potentially a substrate for acyl-CoA dehydrogenases and other enzymes of the β-oxidation pathway. |
| Kinetic Parameters (Arachidonoyl-CoA Synthetase) | Apparent Km for arachidonic acid: ~36 µM; Apparent Vmax: ~32.4 nmol/min/mg protein (in rat brain microsomes).[5] | Kinetic parameters for its synthesis are currently unknown. |
| Signaling Function | Indirectly regulates eicosanoid signaling by controlling the availability of arachidonic acid.[5] | No direct signaling function has been identified. Likely functions purely as a metabolic intermediate. |
| Metabolic Fate | Incorporation into complex lipids (e.g., phospholipids, triglycerides) or hydrolysis back to arachidonic acid. | Inferred to undergo further enzymatic degradation, likely through β-oxidation. |
Signaling Pathways and Metabolic Fates
The distinct roles of arachidonoyl-CoA and the PGE1-CoA metabolite are best understood by visualizing their positions in the relevant biochemical pathways.
Experimental Protocols for Functional Characterization
To empirically determine the functional properties of this compound and directly compare it to arachidonoyl-CoA, a series of in vitro and cell-based assays can be employed.
Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol aims to determine if the PGE1 metabolite can serve as a substrate for acyl-CoA synthetases and to compare its kinetic parameters with those of arachidonic acid.
Methodology:
-
Enzyme Source: Prepare microsomal fractions from relevant tissues (e.g., liver, kidney) or use purified recombinant long-chain acyl-CoA synthetases.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, CoA, and MgCl2.[5]
-
Substrates: Use radiolabeled or fluorescently tagged arachidonic acid and the PGE1 metabolite.
-
Assay Procedure: a. Incubate the enzyme source with varying concentrations of the substrate in the reaction mixture. b. Stop the reaction at different time points. c. Separate the resulting acyl-CoA from the unreacted fatty acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). d. Quantify the amount of product formed using scintillation counting for radiolabeled substrates or fluorescence detection for fluorescently tagged substrates.[6]
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration and calculate the Km and Vmax values using Michaelis-Menten kinetics.
Protocol 2: Cell-Based Eicosanoid Production Assay
This protocol investigates the impact of the PGE1-CoA metabolite on cellular eicosanoid synthesis, comparing its effects to those of arachidonoyl-CoA.
Methodology:
-
Cell Culture: Use a suitable cell line that produces eicosanoids, such as macrophages or fibroblasts.
-
Cell Treatment: Treat the cells with arachidonic acid to stimulate eicosanoid production. In parallel, treat cells with the PGE1 metabolite.
-
Sample Collection: Collect the cell culture supernatant at various time points.
-
Eicosanoid Quantification: Measure the levels of various eicosanoids (e.g., PGE2, LTB4) in the supernatant using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7][8][9][10]
-
Data Analysis: Compare the eicosanoid profiles of cells treated with the different compounds to determine any inhibitory or stimulatory effects of the PGE1 metabolite.
Conclusion
The functional comparison between arachidonoyl-CoA and this compound reveals a classic example of metabolic channeling in lipid biochemistry. Arachidonoyl-CoA is a well-established, central player, acting as a gatekeeper for the biosynthesis of a vast family of signaling molecules. Its levels and metabolism are critical determinants of the cellular response to a variety of stimuli. In stark contrast, the PGE1-CoA metabolite is likely a transient intermediate in a degradative pathway, representing the deactivation and clearance of a potent signaling molecule.
While direct experimental data on the PGE1-CoA metabolite is currently lacking, the proposed experimental protocols provide a clear path forward for its characterization. Elucidating the enzymatic machinery that processes this molecule and its ultimate metabolic fate will provide a more complete picture of the lifecycle of prostaglandins and the intricate mechanisms that govern their potent biological activities. For researchers in drug development, understanding these metabolic pathways in detail can open new avenues for therapeutic intervention in inflammatory and other eicosanoid-driven diseases.
References
- EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis. [Link]
- Kinetic properties of arachidonoyl-coenzyme A synthetase in r
- Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays. [Link]
- EicosaCell – An Immunofluorescent-Based Assay to Localize Newly Synthesized Eicosanoid Lipid Mediators
- Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays. [Link]
- Changes in the Kinetic Properties of Renal Arachidonoyl-CoA Synthetase during Development in the R
- Changes in the kinetic properties of renal arachidonoyl-CoA synthetase during development in the r
- A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. [Link]
- EicosaCell – An Immunofluorescent-Based Assay to Localize Newly Synthesized Eicosanoid Lipid Mediators at Intracellular Sites | Request PDF. [Link]
- The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. [Link]
- Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. [Link]
- Metabolism of prostaglandins A1 and E1 in man. [Link]
- An enzyme-coupled assay for acyl-CoA synthetase. [Link]
- Metabolism of prostaglandins A1 and E1 in man. [Link]
- Showing metabocard for Prostaglandin E1 (HMDB0001442). [Link]
- Fatty Acid Structural Requirements for Activity of arachidonoyl-CoA Synthetase. [Link]
- Prostaglandin E synthase. [Link]
- Acyl-CoA Synthetase Activity Assay kit. [Link]
- BioAssay Systems F
- Prostaglandin E1. [Link]
- Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. [Link]
- Prostaglandin. [Link]
- Anti-Prostaglandin E Synthase Antibody (13809). [Link]
- Prostaglandin E1 derivatives as pharmacologically active agents, especially for transcutaneous administr
- Fatty Acid Synthesis/Prostaglandins. [Link]
- Prostaglandin E1 (PG E1). [Link]
- The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA. [Link]
- Arachidon
- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflamm
- Prostaglandins and Inflamm
- Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles. [Link]
- The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. [Link]
- Mechanisms of anti-ischemic action of prostaglandin E1 in peripheral arterial occlusive disease. [Link]
- The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. [Link]
- Prostaglandin E1 induces vascular endothelial growth factor-1 in human adult cardiac myocytes but not in human adult cardiac fibroblasts via a cAMP-dependent mechanism. [Link]
- THE BIOSYNTHESIS OF PROSTAGLANDIN E1 STUDIED WITH SPECIFICALLY 3H-LABELLED 8,11,14-EICOS
Sources
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The regulation of prostaglandin and arachidonoyl-CoA formation from arachidonic acid in rabbit kidney medulla microsomes by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonate—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. EicosaCell – An Immunofluorescent-Based Assay to Localize Newly Synthesized Eicosanoid Lipid Mediators at Intracellular Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
This document provides a detailed protocol for the safe disposal of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, a complex biomolecule that requires careful handling due to its chemical structure. As a derivative of both a prostaglandin-like fatty acid and Coenzyme A (CoA), its disposal necessitates a multi-step deactivation process to mitigate potential biological activity and chemical reactivity prior to final disposal as hazardous waste. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Understanding the Compound: A Dual-Nature Molecule
The target molecule is essentially a prostaglandin E1 (PGE1) derivative activated with a Coenzyme A thioester linkage.[1] This structure presents two key features relevant to its disposal:
-
The Prostaglandin Moiety: Prostaglandins are biologically active lipid compounds with diverse, hormone-like effects, including vasodilation and inflammation modulation.[2][3][4] While PGE1 is used therapeutically, its uncontrolled release into the environment is undesirable. Prostaglandins are metabolized in vivo, often through oxidation of the hydroxyl groups, which reduces their biological activity.[5][6][7]
-
The Acyl-CoA Thioester: Fatty acyl-CoA esters are central to lipid metabolism.[8] The thioester bond is a high-energy bond, making the molecule reactive.[8] Acyl-CoA thioesterases are enzymes that hydrolyze these bonds to deactivate the fatty acids.[9] This inherent reactivity must be neutralized before disposal.
Given the absence of a specific, officially mandated disposal protocol for this exact molecule, the following procedure is based on established principles of chemical deactivation for its constituent parts. The primary goal is to first hydrolyze the reactive thioester bond and then ensure the degradation of the prostaglandin structure, rendering the resulting solution safer for collection and disposal as hazardous waste.[10]
Chemical and Safety Data Summary
The table below summarizes key information for the parent prostaglandin, PGE1, which informs the handling and disposal of its CoA derivative.
| Property | Data | Source |
| Chemical Name | Prostaglandin E1 (Alprostadil) | [11][12] |
| Molecular Formula | C20H34O5 | [4][11][12] |
| Molecular Weight | 354.5 g/mol | [4][12] |
| Appearance | White to off-white powder | [11] |
| Water Solubility | Insoluble | [11] |
| Storage Conditions | -20°C | [11] |
| Biological Role | Vasodilator, platelet aggregation inhibitor | [3][4] |
Disposal Workflow: A Two-Stage Deactivation Protocol
The recommended disposal procedure involves a two-stage chemical deactivation process followed by collection and disposal in accordance with institutional and local regulations.
Caption: Two-stage deactivation and disposal workflow.
Detailed Step-by-Step Methodology
This protocol should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
The primary objective of this stage is to chemically sever the high-energy thioester bond, deactivating the acyl-CoA portion of the molecule.[10]
-
Preparation: Label a dedicated glass beaker or flask for the deactivation procedure.
-
Alkaline Hydrolysis:
-
Carefully transfer the solution of this compound to be disposed of into the prepared beaker.
-
While stirring the solution, slowly add 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. The goal is to raise the pH of the solution to >12 to facilitate the rapid hydrolysis of the thioester bond.[10]
-
Monitor the pH of the solution using pH strips or a calibrated pH meter.
-
-
Incubation:
-
Once a pH >12 is achieved, cover the beaker and allow the solution to incubate at room temperature for a minimum of 2 hours with continued stirring. This incubation period ensures the complete hydrolysis of the thioester linkage.
-
After deactivation, the solution must be neutralized before being collected for final disposal.
-
Neutralization:
-
After the 2-hour incubation, slowly and carefully add 1 M hydrochloric acid (HCl) to the solution dropwise while continuously stirring. This will neutralize the excess base.
-
Monitor the pH, aiming for a final pH between 6.0 and 8.0. Be cautious as the neutralization reaction is exothermic.
-
-
Waste Collection and Labeling:
-
Once neutralized, carefully transfer the solution into a designated and properly labeled hazardous waste container.
-
The label should clearly state: "Hazardous Waste: Deactivated this compound solution (contains prostaglandin E1 degradation products, Coenzyme A, and salts)". Include the date of accumulation.[10]
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated secondary containment area, segregated from incompatible chemicals.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Rationale and Scientific Principles
The logic behind this protocol is rooted in the chemical instability of both the thioester bond and the prostaglandin structure under specific conditions.
Caption: Logical flow of the chemical deactivation process.
-
Thioester Hydrolysis: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, a reaction that is significantly accelerated under alkaline conditions. By raising the pH to >12, we ensure the rapid and complete cleavage of this bond, separating the prostaglandin-like fatty acid from the Coenzyme A molecule. This eliminates the primary source of chemical reactivity associated with the compound.[10]
-
Prostaglandin Degradation: While prostaglandins can be stable at neutral pH, their ester linkages (if any) and overall structure can be susceptible to degradation under harsh pH conditions and over time. The treatment with strong base and subsequent neutralization contributes to the breakdown of the parent molecule into less biologically active forms.[5][6]
By following this two-stage deactivation and disposal protocol, laboratories can ensure the safe and responsible management of waste containing this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- Prostaglandin Degrad
- Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? Taylor & Francis Online. [Link]
- Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the r
- Impaired Degradation of Prostaglandins and Thromboxane in Zellweger Syndrome. Semantic Scholar. [Link]
- PGH2 Degradation Pathway Catalyzed by GSH−Heme Complex Bound Microsomal Prostaglandin E2 Synthase Type 2: The First Example of a Dual-Function Enzyme.
- Prostaglandin. Wikipedia. [Link]
- Alprostadil. PubChem. [Link]
- This compound. PubChem. [Link]
- 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid. PubChem. [Link]
- Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PubMed Central. [Link]
- F
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E1 | 745-65-3 [chemicalbook.com]
- 4. Alprostadil | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prostaglandin Degradation | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. caymanchem.com [caymanchem.com]
Personal protective equipment for handling 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA. The following protocols are designed to ensure the safety of researchers and laboratory personnel by minimizing exposure and ensuring proper disposal.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Acute oral toxicity
-
Skin irritation
-
Eye irritation
-
Respiratory tract irritation
A thorough risk assessment should be conducted before handling this compound, considering the quantity being used and the specific laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure during the handling of this compound. The following table outlines the recommended PPE.[2][3][4][5]
| PPE Component | Specifications | Rationale |
| Gloves | Double gloving with powder-free nitrile or neoprene gloves. The outer glove should be over the cuff of the lab coat.[3] | Prevents skin contact. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety goggles or a face shield.[2] | Protects the eyes from splashes or aerosols. |
| Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.[3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if handling large quantities. | Protects the respiratory system from inhalation of the compound. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.
Preparation and Handling Area
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]
-
Ensure the work area is clean and free of clutter.
-
Have a spill kit readily available.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents.
-
Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh boat. Use appropriate tools to handle the compound, avoiding direct contact.
-
Dissolving: When dissolving the compound, add the solvent slowly to the compound to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[6][7]
Waste Segregation
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled, and leak-proof hazardous waste container.[6]
-
Solid Waste: All solid waste, including contaminated gloves, pipette tips, and vials, must be disposed of in a designated hazardous waste container.[6]
Disposal Procedure
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated and secure area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary to minimize harm.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, absorb the spill with an inert material and place it in a sealed container for disposal. For large spills, contact your institution's EHS office immediately. |
References
- Benchchem. (2025, December). Navigating the Safe Disposal of Prostaglandin A2-d4: A Comprehensive Guide.
- Benchchem. (2025). Proper Disposal Procedures for Prostaglandin D3 (PGD3).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Wikipedia. Prostaglandin.
Sources
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
